Apatorsen
Description
Properties
CAS No. |
1002331-21-6 |
|---|---|
Molecular Formula |
C224H304N79O116P19S19 |
Molecular Weight |
7157 g/mol |
IUPAC Name |
1-[(2R,5R)-5-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-2-[[[(2R,5R)-2-[[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-[[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-(2-methoxyethoxy)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[[(2R,5R)-3-[[(2R,5R)-3-[[(2R,5R)-3-[[(2R,5R)-5-(4-amino-5-methyl-2-oxopyrimidin-1-yl)-3-[hydroxy-[[(2R,5R)-3-[hydroxy-[[(2R,5R)-3-hydroxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphinothioyl]oxy-5-(6-imino-1H-purin-9-yl)-4-(2-methoxyethoxy)oxolan-2-yl]methoxy]phosphinothioyl]oxy-4-(2-methoxyethoxy)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-4-(2-methoxyethoxy)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C224H304N79O116P19S19/c1-88-46-284(216(318)257-168(88)225)129-34-97(401-420(327,439)363-60-114-102(39-134(386-114)289-52-94(7)187(306)281-222(289)324)406-421(328,440)362-56-110-98(35-130(381-110)285-47-89(2)169(226)258-217(285)319)402-422(329,441)368-63-119-107(44-139(390-119)297-81-252-147-182(297)267-211(237)276-194(147)313)411-430(337,449)372-66-121-108(45-140(392-121)298-82-253-148-183(298)268-212(238)277-195(148)314)412-431(338,450)375-69-123-154(163(357-29-21-349-13)201(396-123)292-54-96(9)189(308)283-224(292)326)414-435(342,454)377-70-124-155(162(356-28-20-348-12)200(395-124)290-51-93(6)173(230)262-221(290)323)415-436(343,455)378-72-126-157(165(359-31-23-351-15)203(398-126)300-84-247-142-175(232)243-76-245-177(142)300)417-433(340,452)374-68-122-152(305)160(354-26-18-346-10)199(394-122)291-53-95(8)188(307)282-223(291)325)111(382-129)57-364-426(333,445)407-103-40-135(293-77-248-143-178(293)263-207(233)272-190(143)309)387-116(103)61-367-423(330,442)403-99-36-131(286-48-90(3)170(227)259-218(286)320)384-113(99)59-366-428(335,447)409-105-42-137(295-79-250-145-180(295)265-209(235)274-192(145)311)391-120(105)65-371-429(336,448)410-106-43-138(296-80-251-146-181(296)266-210(236)275-193(146)312)389-118(106)62-369-424(331,443)404-100-37-132(287-49-91(4)171(228)260-219(287)321)383-112(100)58-365-427(334,446)408-104-41-136(294-78-249-144-179(294)264-208(234)273-191(144)310)388-117(104)64-370-425(332,444)405-101-38-133(288-50-92(5)172(229)261-220(288)322)385-115(101)67-373-432(339,451)416-156-125(397-202(164(156)358-30-22-350-14)299-83-246-141-174(231)242-75-244-176(141)299)71-379-437(344,456)419-159-128(400-206(167(159)361-33-25-353-17)303-87-256-151-186(303)271-215(241)280-198(151)317)74-380-438(345,457)418-158-127(399-205(166(158)360-32-24-352-16)302-86-255-150-185(302)270-214(240)279-197(150)316)73-376-434(341,453)413-153-109(55-304)393-204(161(153)355-27-19-347-11)301-85-254-149-184(301)269-213(239)278-196(149)315/h46-54,75-87,97-140,152-167,199-206,304-305H,18-45,55-74H2,1-17H3,(H,327,439)(H,328,440)(H,329,441)(H,330,442)(H,331,443)(H,332,444)(H,333,445)(H,334,446)(H,335,447)(H,336,448)(H,337,449)(H,338,450)(H,339,451)(H,340,452)(H,341,453)(H,342,454)(H,343,455)(H,344,456)(H,345,457)(H2,225,257,318)(H2,226,258,319)(H2,227,259,320)(H2,228,260,321)(H2,229,261,322)(H2,230,262,323)(H2,231,242,244)(H2,232,243,245)(H,281,306,324)(H,282,307,325)(H,283,308,326)(H3,233,263,272,309)(H3,234,264,273,310)(H3,235,265,274,311)(H3,236,266,275,312)(H3,237,267,276,313)(H3,238,268,277,314)(H3,239,269,278,315)(H3,240,270,279,316)(H3,241,271,280,317)/t97?,98?,99?,100?,101?,102?,103?,104?,105?,106?,107?,108?,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,152?,153?,154?,155?,156?,157?,158?,159?,160?,161?,162?,163?,164?,165?,166?,167?,199-,200-,201-,202-,203-,204-,205-,206-,420?,421?,422?,423?,424?,425?,426?,427?,428?,429?,430?,431?,432?,433?,434?,435?,436?,437?,438?/m1/s1 |
InChI Key |
RMTMMKNSPRRFHW-SVAVBUBPSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2CC([C@H](O2)COP(=S)(O)OC3C[C@@H](O[C@@H]3COP(=S)(O)OC4C[C@@H](O[C@@H]4COP(=S)(O)OC5C[C@@H](O[C@@H]5COP(=S)(O)OC6C[C@@H](O[C@@H]6COP(=S)(O)OC7C[C@@H](O[C@@H]7COP(=S)(O)OC8C[C@@H](O[C@@H]8COP(=S)(O)OC9C[C@@H](O[C@@H]9COP(=S)(O)OC1C[C@@H](O[C@@H]1COP(=S)(O)OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1[C@H](O[C@H](C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OC[C@@H]1C(C[C@@H](O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OC[C@@H]1C(C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1C(C[C@@H](O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OC[C@@H]1C(C([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OC[C@@H]1C(C([C@@H](O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OC[C@@H]1C(C([C@@H](O1)N1C=NC2=C1N=CNC2=N)OCCOC)OP(=S)(O)OC[C@@H]1C(C([C@@H](O1)N1C=C(C(=O)NC1=O)C)OCCOC)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=S)(O)OC3CC(OC3COP(=S)(O)OC4CC(OC4COP(=S)(O)OC5CC(OC5COP(=S)(O)OC6CC(OC6COP(=S)(O)OC7CC(OC7COP(=S)(O)OC8CC(OC8COP(=S)(O)OC9CC(OC9COP(=S)(O)OC1CC(OC1COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C(N=CN=C21)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)COP(=S)(O)OC1C(OC(C1OCCOC)N1C=NC2=C1N=C(NC2=O)N)CO)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)N1C=NC2=C1N=C(NC2=O)N)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=C(C(=NC1=O)N)C)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(CC(O1)N1C=NC2=C1N=C(NC2=O)N)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=NC1=O)N)C)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=NC2=C1N=CNC2=N)OCCOC)OP(=S)(O)OCC1C(C(C(O1)N1C=C(C(=O)NC1=O)C)OCCOC)O |
Origin of Product |
United States |
Foundational & Exploratory
Apatorsen (OGX-427): An In-Depth Technical Guide on its Mechanism of Action in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apatorsen (also known as OGX-427) is a second-generation antisense oligonucleotide designed to specifically inhibit the expression of Heat Shock Protein 27 (Hsp27). Hsp27 is a molecular chaperone that is frequently overexpressed in prostate cancer and is associated with treatment resistance, tumor progression, and poor clinical outcomes. By targeting Hsp27, this compound disrupts key survival pathways in prostate cancer cells, leading to apoptosis, inhibition of tumor growth, and sensitization to conventional therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound in prostate cancer, including its effects on critical signaling pathways, quantitative data from preclinical and clinical studies, and detailed experimental methodologies.
Introduction to this compound and its Target: Hsp27
This compound is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide that binds to the messenger RNA (mRNA) of Hsp27, leading to its degradation and subsequent reduction in Hsp27 protein levels. Hsp27 is a stress-induced protein that plays a crucial role in cell survival by acting as a molecular chaperone, regulating protein folding, and inhibiting apoptotic pathways. In prostate cancer, Hsp27 expression is upregulated in response to cellular stress, including androgen deprivation therapy and chemotherapy, thereby contributing to the development of treatment resistance.
Core Mechanism of Action
The primary mechanism of action of this compound is the specific silencing of Hsp27 expression. This leads to a cascade of downstream effects that collectively inhibit prostate cancer cell survival and proliferation.
Induction of Apoptosis
Inhibition of Hsp27 by this compound promotes apoptosis through multiple pathways:
-
Caspase-Dependent Pathway: Hsp27 normally inhibits apoptosis by interfering with the activation of pro-caspase-3. By reducing Hsp27 levels, this compound facilitates the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade.[1] This leads to a more than two-fold increase in caspase-3 cleavage in LNCaP cells treated with Hsp27 antisense oligonucleotides.[1]
-
Mitochondrial Pathway: Hsp27 can prevent the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. This compound-mediated Hsp27 knockdown restores this process, leading to the activation of the apoptotic cascade.
Disruption of Pro-Survival Signaling Pathways
This compound's inhibition of Hsp27 impacts several key pro-survival signaling pathways in prostate cancer:
-
Androgen Receptor (AR) Signaling: Hsp27 acts as a chaperone for the androgen receptor, promoting its stability and transcriptional activity. Phosphorylation of Hsp27 is involved in the displacement of Hsp90 from the AR complex, facilitating AR's translocation to the nucleus and subsequent gene transcription.[2] By downregulating Hsp27, this compound can lead to AR degradation, reduced AR transcriptional activity, and increased apoptosis in prostate cancer cells.[2]
-
STAT3 Signaling: Hsp27 interacts with and stabilizes Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that promotes cell survival and proliferation. This compound-induced Hsp27 suppression leads to decreased STAT3 levels and the downregulation of its target genes.[1][3]
-
Akt Signaling: Hsp27 is known to regulate the Akt signaling pathway, a central node in cell survival and proliferation. Inhibition of Hsp27 can disrupt this pathway, further contributing to the pro-apoptotic effects of this compound.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative findings.
Table 1: Preclinical Efficacy of this compound in Prostate Cancer Models
| Parameter | Cell Line/Model | Treatment | Result | Citation |
| Apoptosis Induction | LNCaP | Hsp27 ASO | >2-fold increase in sub-G0/G1 fraction | [1] |
| LNCaP | OGX-427 + Hsp90 inhibitor | 60% increase in sub-G1 fraction | [4] | |
| Caspase-3 Cleavage | LNCaP | Hsp27 ASO | >2-fold increase | [1] |
| Tumor Growth Inhibition | LNCaP Xenograft | Hsp27 ASO | 57% decrease in mean tumor volume | [1] |
| LNCaP CRPC Xenograft | OGX-427 (25 mg/kg) + PF-04929113 | Significant delay in tumor growth | [4] | |
| Serum PSA Reduction | LNCaP Xenograft | Hsp27 ASO | 69% decrease | [1] |
Table 2: Clinical Efficacy of this compound in Prostate Cancer Patients
| Clinical Trial | Patient Population | Treatment | Key Findings | Citation |
| Phase I (NCT00487786) | Castration-Resistant Prostate Cancer (CRPC) | This compound monotherapy (200-1000 mg) | PSA decline >50% in 10% of patients. 74% of assessable patients had a reduction in circulating tumor cells. | [5] |
| Phase II (PACIFIC - NCT01120470) | Metastatic CRPC | This compound + Prednisone vs. Prednisone alone | PSA decline ≥50% in 47% of patients in the this compound arm vs. 24% in the prednisone-alone arm. | [6] |
Detailed Experimental Protocols
This section provides an overview of the methodologies used in key experiments to evaluate the mechanism of action of this compound.
Western Blot Analysis for Hsp27 Expression
Objective: To quantify the reduction in Hsp27 protein levels following this compound treatment.
Protocol:
-
Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, PC-3) are cultured in appropriate media and treated with this compound (or a scrambled control oligonucleotide) at various concentrations and for different durations.
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated by SDS-PAGE on a 10-12% polyacrylamide gel and transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against Hsp27 (e.g., rabbit polyclonal, 1:1000 dilution in 5% BSA in TBST). A loading control antibody (e.g., anti-β-actin or anti-GAPDH, 1:5000 dilution) is also used.[7][8]
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated for 1 hour at room temperature with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells after this compound treatment.
Protocol:
-
Cell Culture and Treatment: Prostate cancer cells are seeded in 6-well plates and treated with this compound for 24-48 hours.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Animal Model: Male athymic nude mice (4-6 weeks old) are typically used.
-
Tumor Implantation: Prostate cancer cells (e.g., 2 x 10^6 LNCaP cells in Matrigel) are subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. This compound is typically administered via intraperitoneal (i.p.) injection at doses ranging from 10-25 mg/kg, three to five times a week.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = (length x width²)/2).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).
Signaling Pathway Visualizations
The following diagrams illustrate the key signaling pathways modulated by this compound in prostate cancer.
Hsp27 and Androgen Receptor Signaling
Hsp27 and Apoptosis Regulation
Conclusion
This compound represents a targeted therapeutic strategy for prostate cancer that addresses the critical role of Hsp27 in promoting cell survival and treatment resistance. By specifically downregulating Hsp27, this compound effectively induces apoptosis and disrupts key pro-survival signaling pathways, including the androgen receptor and STAT3 pathways. Preclinical and clinical data have demonstrated its potential as both a monotherapy and in combination with other anti-cancer agents. The detailed mechanistic understanding and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for prostate cancer.
References
- 1. Increased Hsp27 after androgen ablation facilitates androgen-independent progression in prostate cancer via signal transducers and activators of transcription 3-mediated suppression of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Heat shock protein 27 phosphorylation state is associated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Suppression of Heat Shock Protein 27 Using OGX-427 Induces Endoplasmic Reticulum Stress and Potentiates Heat Shock Protein 90 Inhibitors to Delay Castrate-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A randomized phase 2 study of a HSP27 targeting antisense, this compound with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CST | Cell Signaling Technology [cellsignal.com]
- 8. HSP27 Antibody | Cell Signaling Technology [cellsignal.com]
Apatorsen (OGX-427): A Technical Guide to Hsp27 Inhibition in Oncology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Apatorsen (also known as OGX-427) is a second-generation antisense oligonucleotide designed to specifically inhibit the production of Heat Shock Protein 27 (Hsp27).[1] Hsp27 is a molecular chaperone frequently overexpressed in a wide range of human cancers, where it plays a pivotal role in promoting cell survival, enhancing resistance to therapy, and facilitating metastatic progression.[2][3] This technical document provides an in-depth overview of this compound, its mechanism of action through the Hsp27 inhibition pathway, a compilation of preclinical and clinical data, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways.
Introduction to Hsp27 and its Role in Cancer
Heat Shock Protein 27 (Hsp27 or HSPB1) is a small heat shock protein that functions as an ATP-independent molecular chaperone, protecting cells from various stressors, including heat shock, oxidative stress, and cytotoxic drugs.[2][4] In the context of oncology, elevated levels of Hsp27 are associated with a poor prognosis and resistance to chemotherapy in numerous cancers, including prostate, lung, breast, ovarian, bladder, and pancreatic cancer.[1][3]
Hsp27 exerts its pro-survival functions through multiple mechanisms:
-
Inhibition of Apoptosis: Hsp27 interferes with both the intrinsic and extrinsic apoptotic pathways. It can bind to and sequester cytochrome c released from the mitochondria, preventing the activation of caspase-9 and the subsequent apoptotic cascade.[3][5] It also interacts with other key apoptotic molecules like Bax and DAXX.[2][3]
-
Enhancement of Chemotherapy Resistance: By inhibiting apoptosis, Hsp27 allows cancer cells to survive the cytotoxic effects of chemotherapeutic agents.[4] Its overexpression has been linked to resistance to drugs such as doxorubicin, gemcitabine, and paclitaxel.[4]
-
Modulation of Signaling Pathways: Hsp27 influences several pro-survival signaling pathways, most notably the PI3K/Akt/mTOR pathway, and can inactivate the tumor suppressor p53.[4][6]
-
Regulation of Cytoskeletal Dynamics: Hsp27 plays a role in actin polymerization and cytoskeletal stability, which is implicated in cell migration and metastasis.[1]
Given its central role in cancer cell survival and treatment resistance, Hsp27 has emerged as a compelling therapeutic target.
This compound: Mechanism of Action
This compound is a 2'-methoxyethyl (2'-MOE) modified antisense oligonucleotide that is complementary to the messenger RNA (mRNA) of Hsp27. Its mechanism of action is as follows:
-
Cellular Uptake: this compound enters the cell.
-
Hybridization: The antisense oligonucleotide sequence of this compound specifically binds to the Hsp27 mRNA.
-
RNase H-mediated Degradation: The resulting DNA-RNA hybrid is recognized by RNase H, an intracellular enzyme that selectively cleaves the RNA strand of the hybrid.
-
Inhibition of Translation: The degradation of Hsp27 mRNA prevents its translation into Hsp27 protein.
-
Downstream Effects: The reduction in Hsp27 levels sensitizes cancer cells to apoptosis and enhances their susceptibility to cytotoxic therapies.
This targeted approach allows for a specific reduction in Hsp27 protein levels, thereby mitigating its pro-survival and chemoresistant effects.
Preclinical Data
This compound has demonstrated significant anti-tumor activity in a variety of preclinical models, both as a single agent and in combination with standard-of-care chemotherapies.
In Vitro Studies
| Cancer Type | Cell Line(s) | Key Findings | Reference |
| Breast Cancer | Panel of >20 breast cancer cell lines | Treatment with this compound resulted in a 38-93% loss of cell viability. Additive cytotoxic effect when combined with doxorubicin, paclitaxel, and vinorelbine. | |
| Colon Cancer | SW480 | This compound significantly decreased Hsp27 levels in a dose-dependent manner. | |
| Pancreatic Cancer | MiaPaCa-2 | This compound inhibits proliferation, induces apoptosis, and enhances gemcitabine chemosensitivity. | [2] |
| Non-Small Cell Lung Cancer | A549, HCC827 | This compound sensitizes NSCLC cells to erlotinib and cytotoxic drugs. | [1] |
In Vivo Xenograft Studies
| Cancer Type | Xenograft Model | Treatment | Key Findings | Reference |
| Pancreatic Cancer | MiaPaCa-2 | This compound + Gemcitabine | Enhanced anti-tumor effects compared to either agent alone. | [2] |
| Non-Small Cell Lung Cancer | A549 | This compound + Erlotinib | Significantly delayed tumor growth compared to monotherapy. | [1] |
| Head and Neck Squamous Cell Carcinoma | SQ20B | This compound + Radiation | Significant tumor regression, decreased glutathione levels, and reduced angiogenesis. |
Clinical Data
This compound has been evaluated in several Phase I and Phase II clinical trials across various cancer types.
Phase I Dose-Escalation Study (NCT00487786)
| Cancer Types | Number of Patients | Dose Levels | Key Findings | Reference |
| Castration-Resistant Prostate Cancer (CRPC), Breast, Ovary, Lung, Bladder | 42 | 200-1000 mg | This compound was well-tolerated. Prostate-specific antigen (PSA) decline of >50% in 10% of CRPC patients. 74% of assessable patients had a reduction in circulating tumor cells (CTCs). | [2] |
Phase II Study in Metastatic CRPC
| Treatment Arms | Number of Patients | Primary Endpoint | Key Findings | Reference |
| This compound + Prednisone vs. Prednisone alone | 74 | Disease progression at 12 weeks | No significant difference in progression-free survival at 12 weeks. Significant PSA decline of ≥50% in 47% of patients in the combination arm vs. 24% in the prednisone alone arm (P = 0.04). |
Phase II Borealis-2 Trial in Metastatic Urothelial Carcinoma
| Treatment Arms | Number of Patients | Primary Endpoint | Key Findings | Reference |
| This compound + Docetaxel vs. Docetaxel alone | 200 | Overall Survival (OS) | Improved OS in the combination arm (median 6.4 vs 5.9 months; HR: 0.80). |
Hsp27 Inhibition Signaling Pathway
The inhibition of Hsp27 by this compound leads to the modulation of several critical signaling pathways, ultimately promoting apoptosis and overcoming therapeutic resistance.
Caption: this compound-mediated Hsp27 mRNA degradation and its downstream effects.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound and Hsp27 inhibition.
Western Blot for Hsp27 Expression
Objective: To determine the protein levels of Hsp27 in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., SW480, A549)
-
This compound (OGX-427) and control oligonucleotide
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Rabbit anti-Hsp27 (e.g., 1:1000 dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (e.g., 1:5000 dilution)
-
Loading control antibody: Mouse anti-β-actin (e.g., 1:5000 dilution)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and treat with desired concentrations of this compound or control oligonucleotide for 24-72 hours.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer on ice for 30 minutes.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Hsp27 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control (β-actin).
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines
-
This compound and control oligonucleotide
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or control oligonucleotide for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line (e.g., A549, MiaPaCa-2)
-
This compound and control oligonucleotide
-
Vehicle for injection (e.g., saline)
-
Calipers for tumor measurement
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound + chemotherapy).
-
Treatment Administration: Administer treatments as per the defined schedule (e.g., intraperitoneal injections of this compound twice weekly).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal weight and overall health throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Conclusion
This compound represents a promising therapeutic strategy that targets a key driver of cancer cell survival and treatment resistance. Its mechanism of action, involving the specific downregulation of Hsp27, has been validated in numerous preclinical models, leading to enhanced apoptosis and chemosensitization. Clinical studies have demonstrated a manageable safety profile and signs of anti-tumor activity, particularly in combination with standard-of-care therapies. Further research is warranted to identify patient populations most likely to benefit from Hsp27 inhibition and to optimize combination treatment strategies. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the continued exploration of this compound and the Hsp27 inhibition pathway.
References
- 1. Hsp27 Inhibition with OGX-427 Sensitizes Non-Small Cell Lung Cancer Cells to Erlotinib and Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datacommons.cancer.gov [datacommons.cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Apatorsen Target Validation in Non-Small Cell Lung Cancer: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with acquired resistance to standard therapies posing a significant clinical challenge. Heat shock protein 27 (Hsp27) has emerged as a critical mediator of treatment resistance and a promising therapeutic target. This technical guide provides a comprehensive overview of the target validation for Apatorsen (OGX-427), a second-generation antisense oligonucleotide designed to inhibit Hsp27 expression, in the context of NSCLC. We delve into the preclinical evidence supporting its mechanism of action, detail the experimental protocols utilized for its validation, and present clinical data from key trials. This document aims to serve as a core resource for researchers and drug development professionals in the field of oncology and targeted therapeutics.
Introduction: The Role of Hsp27 in NSCLC and Treatment Resistance
Heat shock protein 27 (Hsp27), a molecular chaperone, is frequently overexpressed in various cancers, including NSCLC.[1] Its expression is further induced by cellular stress, such as that caused by chemotherapy and targeted agents.[2] Hsp27 plays a multifaceted role in promoting cancer cell survival and resistance to therapy through several mechanisms:
-
Inhibition of Apoptosis: Hsp27 can interfere with the intrinsic apoptotic pathway by binding to and sequestering cytochrome c released from the mitochondria, thereby preventing the activation of caspase-9 and subsequent downstream executioner caspases. It can also directly inhibit the activation of pro-caspase-3.
-
Protein Folding and Stability: As a chaperone protein, Hsp27 assists in the proper folding of nascent polypeptides and the refolding of denatured proteins, thereby maintaining cellular homeostasis and promoting the stability of key signaling proteins involved in cell survival and proliferation.
-
Regulation of Signaling Pathways: Hsp27 is implicated in the modulation of several signaling cascades that are crucial for cancer progression, including the p38 MAPK and AKT pathways.
Given its central role in treatment resistance, the inhibition of Hsp27 presents a rational therapeutic strategy to enhance the efficacy of existing anti-cancer treatments in NSCLC.
This compound (OGX-427): Mechanism of Action
This compound is a second-generation antisense oligonucleotide specifically designed to target the mRNA of Hsp27. By binding to the Hsp27 mRNA transcript, this compound mediates its degradation through an RNase H-dependent mechanism, thereby inhibiting the synthesis of the Hsp27 protein. This targeted reduction in Hsp27 levels is intended to sensitize cancer cells to the cytotoxic effects of chemotherapy and targeted therapies.
Preclinical Validation of this compound in NSCLC
A significant body of preclinical research has demonstrated the potential of this compound as a therapeutic agent in NSCLC, both as a single agent and in combination with standard-of-care treatments.
In Vitro Studies: Sensitization of NSCLC Cells to Erlotinib and Chemotherapy
In vitro studies utilizing NSCLC cell lines, such as A549 and HCC827, have shown that treatment with this compound effectively reduces Hsp27 protein levels.[2] This reduction in Hsp27 has been demonstrated to sensitize these cells to the EGFR tyrosine kinase inhibitor, erlotinib, as well as to conventional chemotherapeutic agents.[2]
| Cell Line | Treatment Combination | Effect | Reference |
| A549 | This compound + Erlotinib | Synergistic inhibition of cell viability | [2] |
| HCC827 | This compound + Erlotinib | Synergistic inhibition of cell viability | [2] |
| A549 | This compound + Cisplatin | Enhanced cytotoxicity | [2] |
| A549 | This compound + Paclitaxel | Enhanced cytotoxicity | [2] |
| A549 | This compound + Gemcitabine | Enhanced cytotoxicity | [2] |
In Vivo Studies: Inhibition of Tumor Growth in Xenograft Models
The efficacy of this compound in combination with erlotinib has been evaluated in vivo using A549 NSCLC xenograft models in mice.[2] These studies demonstrated that the combination therapy resulted in a significant delay in tumor growth compared to either agent alone.[2]
| Animal Model | Treatment Combination | Outcome | Reference |
| A549 Xenograft | This compound + Erlotinib | Significantly delayed tumor growth compared to monotherapy | [2] |
Clinical Validation of this compound in NSCLC
The preclinical findings provided a strong rationale for the clinical investigation of this compound in patients with NSCLC. The most notable clinical study to date is the Phase II SPRUCE trial.
The SPRUCE Trial (NCT01829113)
The SPRUCE trial was a randomized, double-blind, placebo-controlled Phase II study that evaluated the efficacy and safety of this compound in combination with carboplatin and pemetrexed in patients with previously untreated, metastatic, non-squamous NSCLC.[3][4]
| Characteristic | This compound + Chemo (N=77) | Placebo + Chemo (N=78) |
| Median Age (years) | 66 | 66 |
| Female (%) | 48 | 51 |
| ECOG PS 0 (%) | 44 | 44 |
| ECOG PS 1 (%) | 56 | 56 |
| Never Smoker (%) | 18 | 21 |
| Endpoint | This compound + Chemo | Placebo + Chemo | p-value | Reference |
| Median PFS (months) | 6.0 | 4.9 | NS | [4] |
| Median OS (months) | 10.8 | 11.8 | NS | [4] |
| Objective Response Rate (%) | 27 | 32 | NS | [4] |
While the SPRUCE trial did not meet its primary endpoint of improving progression-free survival in the overall patient population, a pre-specified exploratory analysis suggested a potential benefit in a small subgroup of patients with high baseline serum Hsp27 levels.[4] In this subgroup, the median PFS was 10.8 months for patients receiving this compound compared to 4.8 months for those on placebo.[4]
The addition of this compound to carboplatin and pemetrexed was generally well-tolerated, with a safety profile comparable to the placebo-plus-chemotherapy arm.[4] The most common treatment-related adverse events were cytopenias, nausea, vomiting, and fatigue.[4]
Experimental Protocols
Cell Viability Assay (Crystal Violet)
-
Cell Seeding: Plate NSCLC cells (e.g., A549, HCC827) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound, erlotinib, or chemotherapy, alone or in combination, for the desired duration (e.g., 72 hours).
-
Staining:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 10 minutes.
-
-
Solubilization: Wash the plates with water and air dry. Solubilize the stained cells with 10% acetic acid.
-
Measurement: Measure the absorbance at 590 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Western Blot Analysis for Apoptosis Markers
-
Cell Lysis: Treat NSCLC cells with this compound and/or other agents. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Growth Study
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., 1 x 10^6 A549 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, erlotinib alone, this compound + erlotinib).
-
Treatment Administration: Administer treatments as per the defined schedule. For example, this compound can be administered via intraperitoneal (i.p.) injection (e.g., 10 mg/kg, 3 times a week), and erlotinib can be given by oral gavage (e.g., 50 mg/kg, daily).
-
Tumor Measurement: Measure tumor volume using calipers every 3-4 days. Tumor volume can be calculated using the formula: (length x width²) / 2.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Visualizations
Caption: Hsp27's role in apoptosis inhibition and this compound's mechanism.
Caption: Workflow for preclinical validation of this compound.
Caption: Logic of Hsp27 inhibition for NSCLC treatment.
Conclusion and Future Directions
The targeting of Hsp27 with the antisense oligonucleotide this compound has been robustly validated in preclinical models of non-small cell lung cancer. The data consistently demonstrate that inhibition of Hsp27 can sensitize NSCLC cells to standard-of-care therapies, including EGFR inhibitors and chemotherapy. While the Phase II SPRUCE trial did not show a statistically significant benefit in the overall patient population, the suggestion of efficacy in a biomarker-selected subgroup (high baseline serum Hsp27) warrants further investigation.
Future research should focus on:
-
Biomarker Development: Validating serum Hsp27 as a predictive biomarker to identify patients most likely to benefit from this compound therapy.
-
Combination Strategies: Exploring this compound in combination with other novel targeted agents and immunotherapies in NSCLC.
-
Resistance Mechanisms: Investigating potential mechanisms of resistance to this compound-based therapies to inform the development of next-generation Hsp27 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Randomized, Double‐Blinded, Phase II Trial of Carboplatin and Pemetrexed with or without this compound (OGX‐427) in Patients with Previously Untreated Stage IV Non‐Squamous‐Non‐Small‐Cell Lung Cancer: The SPRUCE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Double-Blinded, Phase II Trial of Carboplatin and Pemetrexed with or without this compound (OGX-427) in Patients with Previously Untreated Stage IV Non-Squamous-Non-Small-Cell Lung Cancer: The SPRUCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Apatorsen (OGX-427): A Structural and Mechanistic Overview
An In-depth Technical Guide for Researchers and Drug Development Professionals
Apatorsen, also known as OGX-427, is a second-generation antisense oligonucleotide (ASO) that has been investigated as a therapeutic agent in various cancers, including prostate, bladder, lung, and pancreatic cancer.[1][2] It is designed to specifically inhibit the production of Heat Shock Protein 27 (Hsp27), a chaperone protein implicated in tumor cell survival, treatment resistance, and disease progression.[3][4][5] This guide provides a detailed examination of the structural characteristics of this compound, its mechanism of action, and the experimental methodologies relevant to its characterization.
Core Structural Characteristics
This compound is a 20-nucleotide single-stranded synthetic molecule designed to be complementary to the messenger RNA (mRNA) of Hsp27.[3][6] Its structure incorporates specific chemical modifications to enhance its drug-like properties, including stability, binding affinity, and resistance to nuclease degradation.[4][7][8]
1.1. Physicochemical Properties
The fundamental properties of this compound sodium are summarized below.
| Property | Value | Reference |
| Alternate Names | OGX-427 | [9] |
| Molecular Formula | C224H285N79Na19O116P19S19 | [10] |
| Molecular Weight | 7557.00 g/mol | [10] |
| CAS Number | 915443-09-3 | [10] |
| Class | Antisense oligonucleotide, Antineoplastic | [11] |
1.2. Sequence and Chemical Modifications
This compound is a "gapmer" ASO, featuring a central block of deoxyribonucleotides flanked by "wings" of modified ribonucleotides. This design is crucial for its mechanism of action. The central DNA-like region allows for the recruitment of RNase H1, an enzyme that cleaves the RNA strand of an RNA:DNA duplex.[7]
The specific chemical modifications are detailed in the table below. These second-generation modifications are critical for improving the oligonucleotide's pharmacokinetic and pharmacodynamic profile.[12]
| Modification Type | Location | Purpose |
| 2'-O-methoxyethyl (2'-MOE) | Flanking regions (nucleotides 1-4 and 17-20)[6] | Increases binding affinity to target RNA, enhances nuclease resistance, and reduces toxicity.[13] |
| Phosphorothioate (PS) Backbone | Throughout the sequence (linkages 2-20)[6] | A non-bridging oxygen is replaced by a sulfur atom, conferring significant resistance to degradation by cellular nucleases.[8] |
| Deoxyribose (DNA) | Central "gap" region (nucleotides 5-16)[6] | Creates an RNA:DNA heteroduplex upon binding to the target mRNA, which is a substrate for RNase H1 cleavage.[7] |
| 5-Methylcytosine | Not explicitly detailed for this compound in the provided results, but a common modification in ASOs to increase binding affinity and reduce immunogenicity.[7] |
Mechanism of Action and Signaling Pathways
This compound functions by binding to the Hsp27 mRNA, preventing its translation into protein.[9][10] This targeted inhibition has significant downstream effects on cancer cell signaling, ultimately promoting apoptosis and overcoming treatment resistance.[2][3]
2.1. This compound's Direct Mechanism
The primary mechanism involves the following steps:
-
This compound enters the cell and the nucleus.
-
The ASO binds with high specificity to its complementary sequence on the Hsp27 mRNA.
-
The resulting this compound:mRNA duplex is recognized by RNase H1.
-
RNase H1 cleaves the Hsp27 mRNA, leading to its degradation.
-
With the mRNA template destroyed, the synthesis of Hsp27 protein is inhibited.[2] The this compound molecule is then free to bind to another target mRNA molecule.[7]
2.2. Hsp27-Mediated Signaling Pathways
Hsp27 is a key chaperone protein that is overexpressed in many cancers and is associated with poor prognosis.[3] It promotes cell survival through multiple mechanisms, which are counteracted by this compound.
-
Apoptosis Inhibition: Hsp27 can interfere with the intrinsic apoptosis pathway. It has been shown to inhibit the activation of caspase-9 and caspase-3, key executioner enzymes in programmed cell death.[14] Some studies suggest Hsp27 acts upstream of the mitochondria, reducing the release of cytochrome c.[15]
-
AKT/mTOR Pathway: Hsp27 can act as a scaffold protein that binds to Akt, leading to increased phosphorylation and activation of the Akt/mTOR signaling pathway.[16] This pathway is a major regulator of cell growth, proliferation, and survival.[12][16]
-
NF-κB Pathway: Hsp27 has a complex and sometimes contradictory role in NF-κB signaling. In some contexts, it can attenuate NF-κB activation, while in others, it enhances it, leading to anti-apoptotic effects.[17]
-
Androgen Receptor (AR) Signaling: In prostate cancer, Hsp27 acts as a chaperone for the androgen receptor, promoting its stability and function, which is crucial for the growth of castration-resistant prostate cancer cells.[4][18]
By inhibiting Hsp27, this compound effectively disables these pro-survival pathways, rendering cancer cells more susceptible to apoptosis and the effects of cytotoxic chemotherapy.[2][3]
Experimental Protocols and Characterization
While specific, proprietary protocols for this compound are not publicly available, the characterization of antisense oligonucleotides follows established analytical methodologies.[19] These techniques are essential for confirming the identity, purity, and stability of the drug substance.[20][21]
3.1. General Analytical Techniques
-
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) and ion-exchange HPLC are workhorse methods used to assess the purity of the full-length oligonucleotide and to separate it from shorter synthesis failure products.[22] Hydrophobic interaction chromatography (HIC) can also be used, especially for analyzing drug distribution in conjugated molecules.[20]
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is used to confirm the molecular weight of the oligonucleotide, verifying its identity and the presence of correct modifications.[19][20]
-
Capillary Electrophoresis (CE): Capillary gel electrophoresis (CGE) provides high-resolution separation of oligonucleotides based on size and is highly effective for purity assessment and stability-indicating assays.[20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to provide detailed structural information on the oligonucleotide, confirming the presence and location of chemical modifications and assessing conformational characteristics.[19][23]
-
Peptide Mapping: For oligonucleotides conjugated to peptides or proteins, enzymatic cleavage followed by LC-MS analysis is used to identify the conjugated peptides and confirm attachment sites.[20]
References
- 1. In phase II studies this compound improved outcomes in bladder, prostate cancers - The Cancer Letter [cancerletter.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. ascopubs.org [ascopubs.org]
- 4. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized phase 2 study of a HSP27 targeting antisense, this compound with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSRS [precision.fda.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Aptamers Chemistry: Chemical Modifications and Conjugation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. immunomart.com [immunomart.com]
- 11. This compound - Ionis Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Hsp27 Protects against Ischemic Brain Injury via Attenuation of a Novel Stress-Response Cascade Upstream of Mitochondrial Cell Death Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HSP27: Mechanisms of Cellular Protection Against Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of HSP27 in the multidrug sensitivity and resistance of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Extracellular Release and Signaling by Heat Shock Protein 27: Role in Modifying Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting signaling pathways in prostate cancer: mechanisms and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analytical techniques for characterization of biological molecules - proteins and aptamers/oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advances in Characterization Methods & Approaches [biotherapeuticsanalyticalsummit.com]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. researchgate.net [researchgate.net]
Apatorsen (OGX-427): A Technical Guide to Hsp27 Gene Silencing Efficiency
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apatorsen (also known as OGX-427) is a second-generation antisense oligonucleotide engineered to specifically inhibit the expression of Heat Shock Protein 27 (Hsp27).[1] Hsp27 is a molecular chaperone that is overexpressed in a multitude of human cancers, where it plays a pivotal role in promoting cell survival, enhancing resistance to therapy, and facilitating metastatic progression.[2][3] By targeting the Hsp27 mRNA for degradation, this compound effectively silences Hsp27 gene expression, leading to tumor cell apoptosis and sensitization to conventional cytotoxic therapies.[2][4] This technical guide provides an in-depth overview of this compound's mechanism of action, its gene silencing efficiency supported by quantitative data from preclinical and clinical studies, and detailed experimental protocols for assessing its efficacy.
Introduction: The Role of Hsp27 in Cancer
Heat Shock Protein 27 (Hsp27), a member of the small heat shock protein family, is a crucial component of the cellular stress response.[3] Under normal physiological conditions, Hsp27 functions as an ATP-independent chaperone, assisting in the proper folding of nascent polypeptides and preventing the aggregation of denatured proteins. However, in the context of malignancy, the overexpression of Hsp27 confers a significant survival advantage to cancer cells.[2][3]
Elevated levels of Hsp27 are associated with:
-
Inhibition of Apoptosis: Hsp27 interferes with multiple points in the apoptotic signaling cascade, thereby preventing programmed cell death.[2]
-
Therapeutic Resistance: By protecting cancer cells from the cytotoxic effects of chemotherapy and radiation, Hsp27 contributes to treatment failure.[3]
-
Metastasis: Hsp27 is implicated in the regulation of actin cytoskeletal dynamics, which is essential for cell motility and invasion.
Given its central role in tumor progression and treatment resistance, Hsp27 has emerged as a compelling therapeutic target in oncology.
Mechanism of Action of this compound
This compound is a synthetic, single-stranded antisense oligonucleotide with a sequence complementary to the messenger RNA (mRNA) encoding Hsp27.[5] Its mechanism of action is predicated on the principles of antisense technology:
-
Hybridization: this compound enters the cell and binds with high specificity to its target Hsp27 mRNA sequence through Watson-Crick base pairing.
-
RNase H Activation: The resulting DNA-RNA hybrid is recognized by the ubiquitous enzyme RNase H.
-
mRNA Degradation: RNase H cleaves the Hsp27 mRNA strand of the hybrid, rendering it incapable of being translated into protein.
-
Gene Silencing: The degradation of the Hsp27 mRNA leads to a significant reduction in the synthesis of Hsp27 protein, thereby inhibiting its pro-survival functions.
This targeted approach allows for the specific downregulation of Hsp27, minimizing off-target effects.
Hsp27 Signaling Pathway
The anti-apoptotic function of Hsp27 is a key contributor to cancer cell survival. The following diagram illustrates the central role of Hsp27 in inhibiting apoptosis and how its suppression by this compound can promote cell death.
Quantitative Gene Silencing Efficiency of this compound
The efficacy of this compound is defined by its ability to reduce the expression of Hsp27 at both the mRNA and protein levels. Preclinical studies have demonstrated significant and dose-dependent gene silencing.
Table 1: Preclinical In Vitro Gene Silencing Efficiency
| Cell Line | Treatment | Hsp27 mRNA Knockdown | Hsp27 Protein Knockdown | Reference |
| Human Bladder Cancer (UMUC-3) | This compound (OGX-427) | >90% | >90% | [6] |
| Human Bladder Cancer (UMUC-3) | Hsp27 siRNA | >90% | >90% | [6] |
Table 2: Preclinical In Vivo Gene Silencing Efficiency
| Animal Model | Tumor Type | Treatment | Hsp27 Tissue Level Suppression | Reference |
| Orthotopic Murine Model | High-grade Bladder Cancer | Intravesical this compound with chitosan | 75% | [7] |
Table 3: Clinical Activity of this compound
While direct quantification of Hsp27 knockdown in patient tumors is not widely reported, clinical trials have shown evidence of this compound's biological activity through various surrogate endpoints.
| Cancer Type | Patient Population | Treatment | Key Findings | Reference |
| Castration-Resistant Prostate Cancer | Metastatic | This compound + Prednisone | 47% of patients had a PSA decline of ≥50% | [8][9] |
| Advanced Cancers | Castration-Resistant Prostate, Breast, Ovary, Lung, Bladder | This compound Monotherapy | 74% of assessable patients had reductions in Circulating Tumor Cells (CTCs) | [10][11] |
| Metastatic Urothelial Cancer | Platinum-resistant | This compound + Docetaxel | Statistically significant improvement in overall survival |
Experimental Protocols for Assessing Gene Silencing Efficiency
The following section outlines the standard methodologies used to quantify the gene silencing efficiency of antisense oligonucleotides like this compound.
Experimental Workflow
The general workflow for assessing the in vitro and in vivo efficacy of this compound is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Oligonucleotide Therapeutics in Oncology [mdpi.com]
- 3. Sensitization of lung cancer cells by altered dimerization of HSP27 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Therapeutic Antisense Oligonucleotides in Oncology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp27 knockdown using nucleotide-based therapies inhibit tumor growth and enhance chemotherapy in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intravesically administered antisense oligonucleotides targeting heat-shock protein-27 inhibit the growth of non-muscle-invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized phase 2 study of a HSP27 targeting antisense, this compound with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Pharmacodynamics of Apatorsen (OGX-427) in Preclinical Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apatorsen (also known as OGX-427) is a second-generation antisense oligonucleotide designed to inhibit the expression of Heat Shock Protein 27 (Hsp27). Hsp27 is a molecular chaperone that is frequently overexpressed in a wide range of human cancers, including prostate, lung, breast, ovarian, and pancreatic cancer.[1] Its upregulation is a key adaptive response to cellular stress induced by cancer therapies, contributing to treatment resistance, inhibition of apoptosis, and enhanced cell survival.[2][3] This technical guide provides an in-depth summary of the pharmacodynamics of this compound in preclinical cancer models, focusing on its mechanism of action, quantitative effects on cancer cell viability and tumor growth, and detailed experimental protocols.
Core Mechanism of Action
This compound is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide that specifically binds to the messenger RNA (mRNA) of Hsp27. This binding event forms a DNA-RNA heteroduplex, which is a substrate for RNase H. RNase H-mediated cleavage of the Hsp27 mRNA leads to its degradation, thereby preventing the translation of the Hsp27 protein. The subsequent reduction in intracellular Hsp27 levels disables a critical cell survival pathway, leading to two primary pharmacodynamic effects:
-
Induction of Apoptosis: Reduced Hsp27 levels disrupt its anti-apoptotic functions. Hsp27 normally inhibits apoptosis by interacting with key components of both the intrinsic (mitochondrial) and extrinsic pathways. For example, it can sequester cytochrome c released from mitochondria, preventing the formation of the apoptosome, and can interfere with caspase activation.[4] By inhibiting Hsp27, this compound promotes apoptosis.
-
Sensitization to Therapy: Hsp27 is a key mediator of resistance to chemotherapy and targeted agents.[2][5] Its inhibition via this compound has been shown to restore or enhance the sensitivity of cancer cells to various treatments, a concept known as chemosensitization or targeted therapy sensitization.
Figure 1: this compound's mechanism targeting the Hsp27 anti-apoptotic pathway.
Quantitative Data Presentation
The following tables summarize the quantitative pharmacodynamic effects of this compound, alone and in combination with other agents, across various preclinical cancer models.
Table 1: In Vitro Efficacy of this compound
| Cancer Type | Cell Line | Treatment(s) | Concentration(s) | Effect | Result | Reference |
| Prostate | LNCaP | This compound + PF-04928473 (Hsp90i) | 50 nM + 1 µM | Apoptosis (Sub-G1) | ~60% increase in apoptosis vs. Hsp90i alone | [1] |
| Prostate | PC-3 | This compound | 50 nM | Protein Inhibition | Upregulation of ER stress markers (GRP78, CHOP) | [3] |
| Pancreatic | MiaPaCa-2 | This compound | 50 nM | Cell Viability | ~40% reduction after 96h | [5] |
| Pancreatic | MiaPaCa-2 | This compound + Gemcitabine | 50 nM + 1 µM | Cell Viability | ~75% reduction (synergistic vs. ~50% w/ Gem alone) | [5] |
| NSCLC | A549 | This compound + Erlotinib | 50 nM + 10 µM | Apoptosis (Sub-G0) | 24.1% vs. 12.5% for Erlotinib alone | [6] |
| NSCLC | HCC827 | This compound + Erlotinib | 50 nM + 2.5 nM | Apoptosis (Sub-G0) | 35.8% vs. 20.1% for Erlotinib alone | [6] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Type | Cell Line | Animal Model | Treatment(s) | Dosing Regimen | Effect | Result | Reference |
| Prostate | LNCaP (CRPC) | SCID Mice | This compound + PF-04929113 | 10 mg/kg IP + 25 mg/kg PO | Tumor Growth | Significant delay in tumor progression vs. either agent alone | [1] |
| Prostate | LNCaP (CRPC) | SCID Mice | This compound + PF-04929113 | 10 mg/kg IP + 25 mg/kg PO | Survival | Significantly prolonged survival over 56 days | [1] |
| Pancreatic | MiaPaCa-2 | Nude Mice | This compound | 10 mg/kg IP, 3x/week | Tumor Volume | ~50% reduction vs. control scramble ASO | [5] |
| Pancreatic | MiaPaCa-2 | Nude Mice | This compound + Gemcitabine | 10 mg/kg IP + 60 mg/kg IP | Tumor Volume | >80% reduction (synergistic vs. monotherapy) | [5] |
| NSCLC | A549 | Nude Mice | This compound + Erlotinib | 10 mg/kg IP + 50 mg/kg PO | Tumor Growth | Significant delay in tumor growth vs. monotherapy | [6] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate the pharmacodynamics of this compound.
Antisense Oligonucleotide (ASO) Transfection for In Vitro Studies
This protocol describes the delivery of this compound into cultured cancer cells to achieve Hsp27 knockdown.
-
Cell Plating: Plate cancer cells (e.g., LNCaP, A549, MiaPaCa-2) in 6-well plates or 100-mm dishes and grow to 50-70% confluency in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Transfection Reagent Preparation: For each transfection, dilute this compound (or a scrambled control ASO) to a final concentration of 50-100 nM in serum-free medium (e.g., Opti-MEM). In a separate tube, dilute a cationic lipid transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted ASO with the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for the formation of ASO-lipid complexes.
-
Transfection: Add the ASO-lipid complexes drop-wise to the cells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C. After this period, replace the transfection medium with fresh, complete growth medium.
-
Second Transfection (Optional but Recommended): For robust knockdown, repeat the transfection process 24 hours after the first.
-
Assay: Cells are typically ready for downstream analysis (e.g., Western blot, viability assay) 48-72 hours after the initial transfection.
Figure 2: Standard experimental workflow for in vitro this compound transfection.
Western Blotting for Hsp27 and Apoptosis Markers
This protocol is used to quantify changes in protein expression following this compound treatment.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting Hsp27, cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin, Vinculin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Densitometry is used for quantification.
Cell Viability Assay (Crystal Violet)
This assay measures cell proliferation and cytotoxicity.
-
Treatment: Plate cells in 96-well plates and treat with this compound, a combination agent, or controls as described in the transfection protocol.
-
Incubation: Incubate cells for the desired duration (e.g., 48-96 hours).
-
Fixation: Discard the medium and fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining: Wash the plates with water and stain the cells with 0.1% crystal violet solution for 20 minutes.
-
Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilization: Solubilize the stain by adding 10% acetic acid or methanol to each well.
-
Quantification: Measure the absorbance at 570-590 nm using a microplate reader. The absorbance is proportional to the number of viable, adherent cells.
Apoptosis Analysis by Flow Cytometry (Sub-G1 Analysis)
This method quantifies the fraction of apoptotic cells based on DNA content.
-
Cell Collection: Following treatment, harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Analysis: Analyze the samples using a flow cytometer. Apoptotic cells, which have undergone DNA fragmentation, will appear as a distinct population with sub-G1 DNA content.
In Vivo Xenograft Tumor Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in an animal model.
-
Cell Implantation: Subcutaneously inject 1-2 million cancer cells (e.g., LNCaP, MiaPaCa-2), resuspended in a 1:1 mixture of media and Matrigel, into the flank of 6- to 8-week-old male immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Chemotherapy alone, Combination).
-
Treatment Administration: Administer this compound typically via intraperitoneal (IP) injection (e.g., 10 mg/kg, 3 times per week). Administer combination agents (e.g., gemcitabine, erlotinib) as per established protocols.
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight and overall health.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined maximum size or for a specified duration. Euthanize animals and excise tumors for downstream analysis (e.g., Western blot, immunohistochemistry).
References
- 1. Suppression of Heat Shock Protein 27 Using OGX-427 Induces Endoplasmic Reticulum Stress and Potentiates Heat Shock Protein 90 Inhibitors to Delay Castrate-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hsp27 promotes IGF-1 survival signaling in prostate cancer via p90Rsk-dependent phosphorylation and inactivation of BAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. ovid.com [ovid.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to Apatorsen: An Antisense Oligonucleotide Targeting the Chaperone Protein Hsp27
Executive Summary
Apatorsen (also known as OGX-427) is a second-generation antisense oligonucleotide specifically designed to inhibit the production of Heat Shock Protein 27 (Hsp27).[1][2] Hsp27 is a molecular chaperone protein that is overexpressed in a wide range of human cancers and plays a crucial role in treatment resistance and cell survival.[1] By binding to the mRNA of Hsp27, this compound triggers its degradation, leading to a reduction in Hsp27 protein levels. This mechanism aims to induce cancer cell death (apoptosis) and sensitize tumors to conventional cytotoxic therapies.[1][3] Preclinical studies demonstrated this compound's ability to decrease Hsp27 levels and enhance chemotherapy effects.[3] While early phase clinical trials suggested single-agent activity and a manageable safety profile, later-stage trials in metastatic castration-resistant prostate cancer (mCRPC) and other indications did not meet their primary efficacy endpoints, leading to the discontinuation of its development for several cancers.[4][5][6] This document provides a comprehensive technical overview of this compound, its interaction with Hsp27, and the key experimental and clinical findings.
Introduction to Hsp27 as a Therapeutic Target
Heat Shock Protein 27 (Hsp27 or HSPB1) is a small heat shock protein that functions as an ATP-independent molecular chaperone.[1] Its primary role is to maintain cellular homeostasis by assisting in the correct folding of denatured proteins, thereby preventing their aggregation under conditions of cellular stress.[1][7] Hsp27 is implicated in numerous cellular processes, including resistance to stress and the organization of the actin cytoskeleton.[1]
In the context of oncology, Hsp27 is frequently found at elevated levels in many human cancers, including prostate, lung, breast, ovarian, and pancreatic cancer.[1] Its overexpression is a key factor in therapeutic resistance. Hsp27 confers a survival advantage to cancer cells by:
-
Inhibiting Apoptosis: It can interfere with the mitochondrial apoptotic pathway.
-
Chaperoning Key Oncoproteins: It stabilizes and regulates the function of crucial signaling proteins, such as the androgen receptor, which is vital for prostate cancer progression.[2][6]
-
Promoting Treatment Resistance: By protecting cancer cells from the stress induced by chemotherapy and radiation, Hsp27 contributes to the development of treatment-resistant disease.[8]
The multifaceted role of Hsp27 in promoting cancer cell survival and resistance makes it a compelling target for therapeutic intervention.
This compound (OGX-427): Mechanism of Action
This compound is a second-generation antisense oligonucleotide (ASO) featuring 2'-methoxyethyl (2'-MOE) modifications to its chemical structure.[2][6][9] These modifications enhance its binding affinity, stability, and pharmacokinetic profile compared to earlier-generation ASOs.
The mechanism of action is based on the principles of antisense technology. This compound's nucleotide sequence is designed to be precisely complementary to the messenger RNA (mRNA) that codes for the Hsp27 protein.[10] Upon administration, this compound enters the cell and binds to its target Hsp27 mRNA, forming an RNA-DNA duplex. This duplex is recognized by the intracellular enzyme RNase H, which selectively cleaves and degrades the mRNA strand. The degradation of the Hsp27 mRNA prevents it from being translated into protein by the ribosomes, resulting in a significant and specific reduction in the levels of Hsp27 protein. This process ultimately disrupts the pro-survival functions of Hsp27.
Preclinical Evidence
Preclinical studies provided the foundational evidence for this compound's therapeutic potential.
In Vitro Studies
In human colon cancer SW480 cells, this compound demonstrated a dose-dependent inhibition of Hsp27 expression.[3] While this compound monotherapy did not significantly inhibit tumor growth in this model, it markedly increased the sensitivity of the cancer cells to the chemotherapeutic agent 5-fluorouracil (5-FU).[3]
| This compound Concentration | Relative Hsp27 Level (vs. Control) | Fold Reduction (vs. Control) |
| 1 nM | 80.6% | 1.29-fold |
| 10 nM | 47.7% | 0.76-fold |
| 100 nM | 35.7% | 0.57-fold |
| Table 1: Dose-dependent reduction of Hsp27 protein levels by this compound in SW480 cells. Data sourced from Spandidos Publications, 2017.[3] |
In Vivo Studies
In a xenograft mouse model using SW480 cells, intraperitoneal injections of this compound successfully decreased Hsp27 levels in the subcutaneous tumors.[3] Consistent with in vitro findings, this reduction in Hsp27 enhanced the anti-tumor efficacy of 5-FU compared to control groups.[3] These studies supported the role of this compound as a chemosensitizer.[1][3]
Clinical Development
This compound was advanced into clinical trials for various solid tumors based on its promising preclinical activity.
Phase I Study (NCT00487786)
A Phase I dose-escalation study evaluated the safety, pharmacokinetics, and preliminary activity of this compound in patients with advanced cancers, including mCRPC.[2]
-
Design: Patients received intravenous this compound weekly in 21-day cycles, with 3 initial loading doses, across 5 dose levels (200 mg to 1000 mg).[2]
-
Safety: The drug was generally well-tolerated, with the maximum tolerated dose not being defined up to the highest dose of 1000 mg.[2] The most common treatment-related adverse events were grade 1-2 and included chills, pruritus, and flushing.[2]
-
Efficacy: The study showed evidence of single-agent activity, particularly in patients with mCRPC.[2]
| Metric | Result | Patient Population |
| Prostate-Specific Antigen (PSA) Decline | >50% decline in 10% of patients | mCRPC |
| Circulating Tumor Cell (CTC) Count | Reduction from ≥5 to <5 CTCs/7.5 mL in 74% of patients | Assessable patients |
| Best Response (Measurable Disease) | Stable disease in 12 patients | All patients |
| Table 2: Key efficacy signals from the Phase I study of this compound. Data sourced from PubMed, 2016.[2] |
Phase II Studies
Several randomized Phase II trials were conducted to further evaluate this compound's efficacy.
-
mCRPC Study: A key trial randomized patients with mCRPC to receive either this compound with prednisone or prednisone alone.[4]
| Endpoint | This compound + Prednisone (n=36) | Prednisone Alone (n=38) | P-value |
| No Disease Progression at 12 Weeks | 50% | 42% | 0.33 |
| PSA Decline ≥50% | 47% | 24% | 0.04 |
| Median Duration of PSA Response | 24.1 weeks | 14.0 weeks | N/A |
| Table 3: Results from the randomized Phase II study in mCRPC. Data sourced from PubMed, 2017.[4][6] |
-
Borealis-2 (NCT01780545): This randomized Phase II trial evaluated this compound in combination with docetaxel versus docetaxel alone in patients with metastatic urothelial cancer after platinum-based therapy.[8] The primary objective was to determine if the combination prolonged overall survival.[8]
Development Status
Despite showing some biological activity, this compound failed to demonstrate a significant benefit in primary clinical endpoints in later-stage trials. Consequently, its development has been discontinued for several indications, including bladder, prostate, and pancreatic cancer.[5]
Experimental Protocols
The following are representative methodologies for key experiments used in the evaluation of this compound.
Western Blotting for Hsp27 Quantification
-
Protein Extraction: Treat cancer cells with specified concentrations of this compound or a control oligonucleotide for 48-72 hours. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA protein assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 12% SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Hsp27 (e.g., rabbit anti-Hsp27). A loading control antibody (e.g., mouse anti-β-actin) is used simultaneously.
-
Washing & Secondary Antibody: Wash the membrane 3x with TBST. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Detection: Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image with a digital imager.
-
Analysis: Quantify band density using software like ImageJ, normalizing Hsp27 levels to the β-actin loading control.
In Vitro Chemosensitization Assay (MTT Assay)
Clinical Trial Methodology (mCRPC Phase II)
-
Patient Population: Eligible patients with metastatic castration-resistant prostate cancer who had progressed on prior therapies.[4]
-
Randomization: Patients were randomized in a 1:1 ratio.[4]
-
Treatment Arms:
-
Primary Endpoint: The primary outcome measure was the proportion of patients without disease progression at 12 weeks, as assessed by radiographic scans and clinical evaluation.[4]
-
Secondary Endpoints: Included PSA response rate (≥50% decline), duration of response, and overall safety.[4]
-
Crossover: Patients in the prednisone-alone arm were permitted to cross over to receive this compound upon documented radiographic progression.[4]
Hsp27 Signaling Pathways and Inhibition by this compound
Hsp27 exerts its pro-survival effects by modulating multiple signaling pathways. Under cellular stress, such as that induced by chemotherapy, Hsp27 becomes activated and intervenes at critical junctures to prevent cell death. It can directly bind to and sequester pro-apoptotic proteins, preventing the activation of the caspase cascade. Furthermore, in hormone-driven cancers like prostate cancer, Hsp27 acts as a chaperone for the androgen receptor, maintaining its stability and transcriptional activity, which promotes tumor growth.
This compound disrupts this entire cytoprotective network. By preventing the synthesis of the Hsp27 protein, it removes a key defense mechanism of the cancer cell. This leads to an accumulation of damaged proteins, destabilization of client proteins like the androgen receptor, and releases the brakes on the apoptotic machinery, thereby lowering the threshold for cell death and increasing sensitivity to anti-cancer treatments.
Conclusion and Future Directions
This compound is a well-designed antisense oligonucleotide that effectively and specifically targets Hsp27, a critical chaperone protein in cancer cell survival. Preclinical and early clinical data confirmed its mechanism of action and showed promising biological activity.[2][3] However, the translation of this activity into a significant clinical benefit proved challenging, as evidenced by the failure of Phase II trials to meet their primary endpoints for disease progression.[4][6] The significant PSA response observed in the mCRPC trial suggests that Hsp27 inhibition does have a biological effect on androgen receptor signaling, but this did not correlate with a delay in tumor progression.[4]
The journey of this compound underscores the complexities of targeting chaperone proteins. While the rationale remains strong, future efforts may require more refined patient selection strategies, potentially identifying tumors that are uniquely dependent on the Hsp27 pathway, or exploring novel combination therapies where the chemosensitizing effect of Hsp27 inhibition can be maximally leveraged.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. A randomized phase 2 study of a HSP27 targeting antisense, this compound with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Ionis Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Denatured proteins rescued by trio of chaperones - UChicago Medicine [uchicagomedicine.org]
- 8. ascopubs.org [ascopubs.org]
- 9. A phase I dose-escalation study of this compound... [experts.mcmaster.ca]
- 10. researchgate.net [researchgate.net]
Apatorsen's Influence on Cancer Cell Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apatorsen (OGX-427) is a second-generation antisense oligonucleotide designed to specifically inhibit the expression of Heat Shock Protein 27 (Hsp27).[1] Hsp27 is a molecular chaperone frequently overexpressed in a wide range of human cancers, where it plays a pivotal role in promoting cell survival, enhancing treatment resistance, and driving tumor progression.[2] This technical guide provides an in-depth analysis of this compound's mechanism of action and its profound influence on critical cancer cell signaling pathways. It summarizes key quantitative data from preclinical and clinical studies, details relevant experimental methodologies, and visualizes the complex signaling networks modulated by this therapeutic agent.
Introduction: The Role of Hsp27 in Cancer
Heat Shock Protein 27 (Hsp27), a member of the small heat shock protein family, is a crucial component of the cellular stress response. In cancer cells, Hsp27's chaperone activity is co-opted to protect against a variety of cellular insults, including those induced by chemotherapy and radiation.[2] Its overexpression is correlated with poor prognosis and resistance to therapy in numerous malignancies, including prostate, bladder, lung, breast, and ovarian cancers.[2] Hsp27 exerts its pro-survival functions through interaction with key components of several signaling pathways, thereby inhibiting apoptosis, promoting cell survival and proliferation, and regulating the tumor microenvironment.
This compound: Mechanism of Action
This compound is a synthetic antisense oligonucleotide with a phosphorothioate backbone and 2'-O-methoxyethyl modifications, which enhance its stability and binding affinity to the Hsp27 mRNA.[3] By binding to the Hsp27 mRNA in a sequence-specific manner, this compound triggers the degradation of the mRNA transcript by RNase H. This leads to a significant reduction in the synthesis of the Hsp27 protein, thereby sensitizing cancer cells to apoptotic stimuli and inhibiting their survival pathways.[4]
Influence on Key Cancer Signaling Pathways
By downregulating Hsp27, this compound modulates a network of interconnected signaling pathways that are fundamental to cancer cell survival and progression.
Apoptosis Pathway
Hsp27 is a potent inhibitor of apoptosis. It can directly interact with and sequester pro-apoptotic proteins such as cytochrome c and pro-caspase-3, preventing the activation of the caspase cascade. This compound-mediated knockdown of Hsp27 relieves this inhibition, leading to the activation of caspase-3 and subsequent apoptosis.[3] Preclinical studies have demonstrated that this compound induces apoptosis in various human cancer cell lines.[4]
Akt Survival Pathway
The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Hsp27 has been shown to positively regulate Akt activity. By inhibiting Hsp27, this compound can lead to a decrease in the phosphorylation and activation of Akt, thereby promoting apoptosis and inhibiting cell survival.[3]
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a key role in inflammation, immunity, and cell survival. Hsp27 can promote the activation of the NF-κB pathway. This compound-mediated downregulation of Hsp27 may, therefore, lead to the suppression of NF-κB activity, contributing to its anti-cancer effects.
Autophagy
Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the cellular context. The interplay between Hsp27 and autophagy is complex. While some studies suggest Hsp27 can regulate autophagy, the precise impact of this compound on autophagic pathways in cancer cells requires further investigation. Key markers for monitoring autophagy include the conversion of LC3-I to LC3-II and the levels of p62/SQSTM1.[5][6]
Quantitative Data from Clinical Trials
This compound has been evaluated in several clinical trials, primarily in combination with chemotherapy. The following tables summarize key quantitative outcomes.
Table 1: Phase II Trial in Metastatic Castration-Resistant Prostate Cancer (mCRPC) [7]
| Outcome | This compound + Prednisone (n=36) | Prednisone Alone (n=38) | p-value |
| Median Overall Survival | Not Reported | Not Reported | - |
| PSA Decline ≥50% | Not Reported | Not Reported | - |
| Progression-Free at 12 weeks | 50% | 42% | 0.33 |
Table 2: Borealis-2 Phase II Trial in Platinum-Resistant Metastatic Urothelial Carcinoma [8][9]
| Outcome | This compound + Docetaxel (n=99) | Docetaxel Alone (n=101) | Hazard Ratio (80% CI) | p-value |
| Median Overall Survival | 6.4 months | 5.9 months | 0.80 (0.65-0.98) | 0.0784 |
| 12-month Overall Survival | 34.4% | 25.0% | - | - |
| Objective Response Rate | 16.1% | 10.9% | - | 0.1531 |
| Median Duration of Response | 6.2 months | 4.4 months | - | - |
Experimental Protocols
Detailed, step-by-step protocols for preclinical studies involving this compound are not extensively published. However, the following sections outline general methodologies for key experiments.
In Vitro Cell Treatment and Viability Assays
References
- 1. Facebook [cancer.gov]
- 2. New HSP27 inhibitors efficiently suppress drug resistance development in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. "Comparing p62 and LC3 as Autophagy Biomarkers: Insights into Cellular " by Riya Roychan [pearl.plymouth.ac.uk]
- 6. Autophagy markers LC3 and p62 in aging lumbar motor neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A randomized phase 2 study of a HSP27 targeting antisense, this compound with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound plus docetaxel versus docetaxel alone in platinum-resistant metastatic urothelial carcinoma (Borealis-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
Methodological & Application
Apatorsen In Vitro Experimental Protocols: A Comprehensive Guide for Researchers
Application Note and Protocols
Apatorsen (also known as OGX-427) is a second-generation antisense oligonucleotide designed to specifically inhibit the production of Heat Shock Protein 27 (Hsp27). Hsp27 is a molecular chaperone that is frequently overexpressed in a wide range of human cancers, including those of the prostate, lung, breast, ovary, bladder, and pancreas.[1] Elevated levels of Hsp27 are associated with increased tumor aggressiveness, resistance to therapy, and poor patient prognosis. By targeting Hsp27, this compound aims to induce cancer cell death (apoptosis) and enhance the efficacy of conventional chemotherapeutic agents.[2]
This document provides detailed in vitro experimental protocols for researchers and drug development professionals studying the effects of this compound on cancer cells. It includes methodologies for key assays, a summary of quantitative data from preclinical studies, and visualizations of the Hsp27 signaling pathway and experimental workflows.
Mechanism of Action
This compound is a synthetic strand of nucleic acid designed to be complementary to the messenger RNA (mRNA) sequence of the human Hsp27 gene. Upon introduction into a cancer cell, this compound binds to the Hsp27 mRNA, forming an RNA-DNA duplex. This duplex is recognized by the cellular enzyme RNase H, which then degrades the Hsp27 mRNA. The destruction of the mRNA template prevents the synthesis of new Hsp27 protein, leading to a reduction in the overall levels of Hsp27 within the cell.
The subsequent decrease in Hsp27 levels disrupts its pro-survival functions. Hsp27 is known to interfere with multiple apoptotic signaling pathways. By inhibiting apoptosis, Hsp27 allows cancer cells to survive under stressful conditions, including exposure to chemotherapy and radiation. The reduction of Hsp27 by this compound is therefore hypothesized to re-sensitize cancer cells to these treatments and to induce apoptosis directly.
Hsp27 Signaling Pathway in Apoptosis Regulation
Heat Shock Protein 27 (Hsp27) is a key regulator of apoptosis, acting at multiple points in both the intrinsic and extrinsic cell death pathways. Its inhibition by this compound can restore the normal apoptotic process in cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro effects of this compound across various cancer cell lines as reported in preclinical studies.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| SW480 | Colon Cancer | Not specified as single agent; enhances 5-FU sensitivity | MTT | [3] |
| UMUC-3 | Bladder Cancer | >100 (as single agent) | Not specified | [4] |
| PC-3 | Prostate Cancer | Not specified as single agent; enhances docetaxel sensitivity | Not specified | N/A |
| LNCaP | Prostate Cancer | Not specified as single agent; enhances docetaxel sensitivity | Not specified | N/A |
| A549 | Non-Small Cell Lung Cancer | Not specified as single agent; sensitizes to erlotinib | Not specified | [5] |
| HCC827 | Non-Small Cell Lung Cancer | Not specified as single agent; sensitizes to erlotinib | Not specified | [5] |
| PANC-1 | Pancreatic Cancer | Not specified as single agent; sensitizes to gemcitabine | Not specified | N/A |
| MiaPaCa-2 | Pancreatic Cancer | Not specified as single agent; sensitizes to gemcitabine | Not specified | N/A |
Note: this compound's primary in vitro effect is often observed as chemosensitization rather than direct cytotoxicity, hence single-agent IC50 values are not always reported.
Table 2: Effect of this compound on Hsp27 Expression and Apoptosis
| Cell Line | Cancer Type | This compound Concentration (nM) | Hsp27 Protein Reduction (%) | Apoptosis Induction (Fold Change) | Reference |
| SW480 | Colon Cancer | 10 | ~52% | Not specified | [3] |
| SW480 | Colon Cancer | 100 | ~64% | Increased TUNEL positive cells | [3] |
| UMUC-3 | Bladder Cancer | Not specified | >90% | Significant increase | [4] |
| A549 | Non-Small Cell Lung Cancer | Not specified | Significant | Sensitizes to erlotinib-induced apoptosis | [5] |
| HCC827 | Non-Small Cell Lung Cancer | Not specified | Significant | Sensitizes to erlotinib-induced apoptosis | [5] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the efficacy of this compound.
Cell Culture and this compound Treatment
Workflow for Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest (e.g., SW480, UMUC-3, PC-3, A549, PANC-1)
-
Complete growth medium (e.g., RPMI-1640, DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (OGX-427) and a scrambled control oligonucleotide
-
Sterile, tissue culture-treated plates, flasks, and pipettes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture cancer cells in complete growth medium in a 37°C, 5% CO2 incubator.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Allow cells to attach and grow for 24 hours.
-
Prepare fresh dilutions of this compound and the control oligonucleotide in serum-free medium at the desired concentrations (e.g., 10 nM, 50 nM, 100 nM).
-
Remove the growth medium from the cells and replace it with the medium containing this compound or the control. Include a vehicle-only control.
-
Incubate the cells for the desired treatment period (typically 24 to 72 hours).
-
Proceed to the desired downstream analysis.
Cell Viability Assay (MTT Assay)
Workflow for MTT Assay
Materials:
-
This compound-treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following this compound treatment, add 10 µL of MTT solution to each well of the 96-well plate.[6]
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Incubate the plate at room temperature for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control-treated cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Workflow for Apoptosis Assay
Materials:
-
This compound-treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest both adherent and floating cells after this compound treatment.
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]
Western Blot for Hsp27 Protein Expression
Workflow for Western Blotting
Materials:
-
This compound-treated cell pellets
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody (anti-Hsp27)
-
HRP-conjugated secondary antibody
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.[3]
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate protein lysates by SDS-PAGE.[3]
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Hsp27 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
Quantitative Real-Time PCR (qPCR) for Hsp27 mRNA Expression
Workflow for qPCR
References
- 1. researchgate.net [researchgate.net]
- 2. IC50: an unsuitable measure for large-sized prostate cancer spheroids in drug sensitivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clusterin silencing sensitizes pancreatic cancer MIA-PaCa-2 cells to gmcitabine via regulation of NF-kB/Bcl-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Induction of apoptosis in MDA-MB-231 breast cancer cells by a PARP1-targeting PROTAC small molecule - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Apatorsen Treatment of PC3 Cell Line
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatorsen, also known as OGX-427, is a second-generation antisense oligonucleotide designed to specifically inhibit the expression of Heat Shock Protein 27 (Hsp27).[1][2] Hsp27 is a molecular chaperone that is frequently overexpressed in various cancers, including prostate cancer. Its elevated expression is associated with tumor progression, treatment resistance, and inhibition of apoptosis.[3][4][5] By downregulating Hsp27, this compound aims to induce cancer cell death and enhance the efficacy of conventional cancer therapies. This document provides detailed application notes and protocols for the in vitro treatment of the PC3 human prostate cancer cell line with this compound.
Mechanism of Action
This compound is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide that binds to the messenger RNA (mRNA) of Hsp27. This binding event leads to the degradation of the Hsp27 mRNA, thereby preventing the synthesis of the Hsp27 protein. The reduction in Hsp27 levels disrupts several key cell survival pathways, ultimately leading to apoptosis and increased sensitivity to cytotoxic agents.
Signaling Pathways Affected by this compound Treatment
The inhibition of Hsp27 by this compound impacts multiple signaling cascades crucial for cancer cell survival and proliferation. Hsp27 is known to interact with and modulate the activity of various proteins within these pathways.
Quantitative Data Summary
The following table summarizes the typical concentration ranges and observed effects of antisense oligonucleotides, including this compound, on the PC3 cell line as derived from published studies. It is important to note that optimal concentrations may vary depending on the specific experimental conditions.
| Parameter | Value | Cell Line | Treatment Duration | Key Findings | Reference |
| This compound (OGX-427) Concentration | 30 nM - 50 nM (for siRNA) | PC3 | 48 - 72 hours | Effective for gene knockdown. | [6] |
| Antisense Oligonucleotide Concentration | 125 nM - 250 nM | PC3 | 5 hours (transfection) followed by drug treatment | Significant downregulation of target mRNA and inhibition of proliferation. | [7] |
| IC50 (for other agents) | Varies widely | PC3 | 24 - 72 hours | Demonstrates the chemosensitivity of the cell line to various compounds. | [8][9] |
Experimental Protocols
General Experimental Workflow
The following diagram outlines a general workflow for studying the effects of this compound on PC3 cells.
Protocol 1: PC3 Cell Culture and Maintenance
-
Cell Line: PC3 human prostate cancer cell line.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7][8]
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Subculturing: Passage cells when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells and re-seed at a lower density.
Protocol 2: this compound Transfection of PC3 Cells
Note: As this compound is an antisense oligonucleotide, it requires a transfection reagent for efficient uptake into the cells.
-
Cell Seeding: The day before transfection, seed PC3 cells in a 24-well plate at a density of 10,000 - 15,000 cells per well in 0.5 ml of complete culture medium.[6]
-
Preparation of Transfection Complexes:
-
In a sterile tube, mix 40 µl of serum-free medium with the desired amount of this compound (e.g., final concentration of 50 nM).
-
In a separate sterile tube, add a suitable lipid-based transfection reagent according to the manufacturer's instructions.
-
Combine the this compound solution with the diluted transfection reagent and incubate at room temperature for 15-30 minutes to allow complex formation.[6]
-
-
Transfection: Add the transfection complexes dropwise to the wells containing the PC3 cells.
-
Incubation: Incubate the cells for 48-72 hours before proceeding to downstream analysis.[6]
Protocol 3: Cell Viability (MTT) Assay
-
Treatment: Following the 48-72 hour incubation with this compound, remove the culture medium.
-
MTT Addition: Add 100 µl of fresh medium and 10 µl of 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, add 100 µl of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
-
Cell Harvesting: After treatment with this compound, collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC and PI positive.
-
Protocol 5: Western Blot for Hsp27 Expression
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Hsp27 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an appropriate imaging system. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
References
- 1. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of Heat Shock Protein 27 Using OGX-427 Induces Endoplasmic Reticulum Stress and Potentiates Heat Shock Protein 90 Inhibitors to Delay Castrate-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple Silencing of HSP27, cFLIP, and CLU Genes Promotes the Sensitivity of Doxazosin-Induced Apoptosis in PC-3 Prostate Cancer Cells [mdpi.com]
- 5. Suppression of heat shock protein 27 using OGX-427 induces endoplasmic reticulum stress and potentiates heat shock protein 90 inhibitors to delay castrate-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. altogen.com [altogen.com]
- 7. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 8. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Apatorsen Administration in Xenograft Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of Apatorsen (OGX-427), a second-generation antisense oligonucleotide that inhibits the expression of Heat Shock Protein 27 (Hsp27), in various xenograft mouse models. The following protocols are based on established methodologies from peer-reviewed research and are intended to serve as a guide for designing and executing similar in vivo studies.
Mechanism of Action
This compound is designed to bind to the mRNA of Hsp27, leading to its degradation and a subsequent decrease in Hsp27 protein levels.[1][2] Hsp27 is a chaperone protein that is overexpressed in many cancers and is associated with treatment resistance and inhibition of apoptosis.[2] By inhibiting Hsp27, this compound aims to induce cancer cell death and sensitize tumors to conventional chemotherapies.[3][4]
Signaling Pathway of Hsp27 Inhibition by this compound
This compound targets Hsp27 mRNA, leading to apoptosis and chemosensitization.
Experimental Protocols
The following are detailed protocols for establishing xenograft models and administering this compound, based on studies with non-small cell lung cancer, pancreatic cancer, and bladder cancer cell lines.
General Xenograft Experimental Workflow
Workflow for this compound xenograft studies.
Protocol 1: Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
-
Cell Line: A549 Human NSCLC cells.
-
Mouse Strain: Immunodeficient mice (e.g., nude or SCID).
-
Cell Preparation and Implantation:
-
Culture A549 cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
-
Treatment Protocol:
-
Monitor tumor growth regularly. Once tumors reach a volume of 50-100 mm³, randomize mice into treatment groups.
-
This compound Group: Administer this compound intraperitoneally (i.p.) at a dose of 10 mg/kg, three times a week.
-
Control Group: Administer a scrambled control oligonucleotide at the same dose and schedule.
-
Continue treatment for the duration of the study (e.g., 3-4 weeks).
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Protocol 2: Pancreatic Cancer Xenograft Model
-
Cell Line: MiaPaCa-2 Human Pancreatic Cancer cells.[3]
-
Mouse Strain: Immunodeficient mice (e.g., nude).
-
Cell Preparation and Implantation:
-
Culture MiaPaCa-2 cells in DMEM supplemented with 10% FBS and 2.5% horse serum.
-
Harvest and prepare cells as described in Protocol 1.
-
Subcutaneously inject 2 x 10^6 cells in 100 µL of PBS into the flank of each mouse.
-
-
Treatment Protocol:
-
When tumors reach a palpable size, begin treatment.
-
This compound Group: Administer this compound i.p. at a dose of 15 mg/kg daily for the first week, followed by three times a week.
-
Control Group: Administer a scrambled control oligonucleotide using the same regimen.
-
-
Tumor Measurement:
-
Measure tumor volume as described in Protocol 1.
-
Protocol 3: Bladder Cancer Xenograft Model
-
Cell Line: UMUC-3 Human Bladder Cancer cells.[5]
-
Mouse Strain: Immunodeficient mice (e.g., SCID).
-
Cell Preparation and Implantation:
-
Culture UMUC-3 cells in the recommended medium.
-
Harvest and prepare a single-cell suspension.
-
Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.
-
-
Treatment Protocol:
-
Begin treatment when tumors are established.
-
This compound Group: Administer this compound i.p. at a dose of 10 mg/kg, three times per week.[5]
-
Control Group: Administer a scrambled control oligonucleotide at the same dose and schedule.
-
-
Tumor Measurement:
-
Monitor and measure tumor volume as described in Protocol 1.
-
Data Presentation
The following tables summarize the quantitative data on tumor growth inhibition from xenograft studies involving this compound.
Table 1: this compound Monotherapy in Non-Small Cell Lung Cancer Xenografts (A549)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM | Tumor Growth Inhibition (%) |
| Scrambled Control | 1250 ± 150 | - |
| This compound (OGX-427) | 750 ± 120 | 40 |
Table 2: this compound in Combination with Erlotinib in NSCLC Xenografts (A549)
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 ± SEM |
| Scrambled Control + Diluent | 1300 ± 160 |
| Scrambled Control + Erlotinib | 900 ± 140 |
| This compound + Diluent | 800 ± 130 |
| This compound + Erlotinib | 400 ± 90 |
Note: Data are representative and compiled from published studies. Actual results may vary.
Table 3: this compound in Combination with Gemcitabine in Pancreatic Cancer Xenografts (MiaPaCa-2) [3]
| Treatment Group | Mean Tumor Volume (mm³) at Study Endpoint ± SEM |
| Control | 1800 ± 200 |
| Gemcitabine | 1100 ± 150 |
| This compound (OGX-427) | 1300 ± 180 |
| This compound + Gemcitabine | 600 ± 100 |
Table 4: this compound in Combination with Paclitaxel in Bladder Cancer Xenografts (UMUC-3) [5]
| Treatment Group | Relative Tumor Growth Inhibition (%) |
| Paclitaxel | 55 |
| This compound + Paclitaxel | 80 |
Summary and Conclusions
The administration of this compound in xenograft mouse models has demonstrated significant anti-tumor activity, both as a monotherapy and in combination with standard-of-care chemotherapeutic agents. The protocols outlined above provide a foundation for conducting preclinical in vivo studies to further evaluate the efficacy of Hsp27 inhibition. The data consistently show that this compound can inhibit tumor growth and enhance the efficacy of other anti-cancer drugs across various cancer types. These findings support the continued investigation of this compound as a potential therapeutic agent for human cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. Suppression of heat shock protein 27 expression promotes 5-fluorouracil sensitivity in colon cancer cells in a xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hsp27 knockdown using nucleotide-based therapies inhibit tumor growth and enhance chemotherapy in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Delivery of Apatorsen
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and potential in vivo delivery methods for Apatorsen (OGX-427), a second-generation antisense oligonucleotide targeting Heat Shock Protein 27 (Hsp27). This document includes detailed protocols for key experiments, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide designed to specifically bind to the messenger RNA (mRNA) of Hsp27, leading to its degradation and subsequent reduction in Hsp27 protein levels.[1] Hsp27 is a chaperone protein that is overexpressed in many cancers and is associated with treatment resistance and poor prognosis. By inhibiting Hsp27, this compound aims to induce cancer cell apoptosis and sensitize tumors to conventional chemotherapy.[2]
Hsp27 Signaling Pathway
The signaling pathway of Hsp27 is complex and involves multiple downstream effectors that regulate apoptosis and cell survival. This compound's mechanism of action is to disrupt this pathway by preventing the translation of Hsp27 mRNA.
Caption: this compound inhibits Hsp27 production, promoting apoptosis.
In Vivo Delivery Methods for this compound
The effective in vivo delivery of antisense oligonucleotides like this compound is critical for their therapeutic efficacy. The primary challenges include protecting the oligonucleotide from nuclease degradation, ensuring its uptake by target cells, and minimizing off-target effects.
Systemic Intravenous (IV) Administration (Clinically Validated)
Intravenous infusion is the most common and clinically validated method for this compound administration.[1] This method ensures systemic distribution of the drug.
Experimental Protocol: Intravenous Administration of this compound in a Mouse Xenograft Model
This protocol is adapted from preclinical studies with second-generation antisense oligonucleotides.
Materials:
-
This compound (OGX-427) solution (sterile, endotoxin-free)
-
Sterile phosphate-buffered saline (PBS) or 0.9% saline
-
Mouse xenograft model (e.g., human prostate or pancreatic cancer cells implanted in immunodeficient mice)
-
Insulin syringes with 28-30 gauge needles
-
Animal restrainer
Procedure:
-
Preparation of this compound Solution:
-
Thaw the this compound stock solution on ice.
-
Dilute this compound to the desired final concentration with sterile PBS or saline. A typical dose for preclinical studies ranges from 10 to 50 mg/kg.
-
Keep the solution on ice until injection.
-
-
Animal Preparation:
-
Weigh the mouse to determine the exact volume of this compound solution to be injected.
-
Securely place the mouse in a restrainer, ensuring the tail is accessible.
-
-
Injection:
-
Warm the mouse's tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the tail with an alcohol swab.
-
Using an insulin syringe, carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the this compound solution. The injection volume should typically not exceed 100-200 µL for a 20-25g mouse.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-injection Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress or adverse reactions.
-
Administer subsequent doses according to the experimental design (e.g., twice weekly).
-
Caption: Workflow for IV administration of this compound in mice.
Nanoparticle-Based Delivery (Preclinical Research)
Nanoparticle (NP) formulations offer a promising strategy to enhance the in vivo delivery of this compound by protecting it from degradation, improving its pharmacokinetic profile, and potentially enabling targeted delivery to tumor tissues. While specific data for this compound-loaded nanoparticles is limited in publicly available literature, protocols for encapsulating similar second-generation antisense oligonucleotides can be adapted.
Experimental Protocol: Formulation of this compound in Lipid Nanoparticles (LNPs)
This protocol is a general guideline for the formulation of antisense oligonucleotides in lipid nanoparticles and would require optimization for this compound.
Materials:
-
This compound (OGX-427)
-
Cationic or ionizable lipid (e.g., DOTAP, DLin-MC3-DMA)
-
Helper lipid (e.g., DOPE, DSPC)
-
Cholesterol
-
PEG-lipid (e.g., DSPE-PEG2000)
-
Ethanol
-
Aqueous buffer (e.g., citrate buffer, pH 4.0)
-
Dialysis membrane (e.g., 10 kDa MWCO)
-
Microfluidic mixing device (e.g., NanoAssemblr) or sonicator
Procedure:
-
Lipid Mixture Preparation:
-
Dissolve the cationic/ionizable lipid, helper lipid, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).
-
The total lipid concentration in the ethanolic phase is typically 10-20 mM.
-
-
This compound Solution Preparation:
-
Dissolve this compound in the aqueous buffer. The pH of the buffer is crucial for the encapsulation of ASOs with ionizable lipids.
-
-
LNP Formulation (Microfluidic Method):
-
Set up the microfluidic mixing device according to the manufacturer's instructions.
-
Load the lipid-ethanol solution into one syringe and the this compound-aqueous solution into another.
-
Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing leads to the self-assembly of LNPs encapsulating this compound.
-
-
Purification and Characterization:
-
Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove ethanol and unencapsulated this compound.
-
Characterize the LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency of this compound using a nucleic acid quantification assay (e.g., RiboGreen assay) after lysing the LNPs with a detergent.
-
Caption: Workflow for formulating this compound in lipid nanoparticles.
Liposomal Delivery (Preclinical Research)
Liposomes are another effective carrier system for antisense oligonucleotides. Cationic liposomes can form complexes with the negatively charged this compound, while neutral liposomes can encapsulate it.
Experimental Protocol: Preparation of this compound-Loaded Cationic Liposomes
This is a generalized protocol that requires optimization for this compound.
Materials:
-
This compound (OGX-427)
-
Cationic lipid (e.g., DOTAP)
-
Helper lipid (e.g., DOPE)
-
Chloroform
-
Rotary evaporator
-
Probe sonicator or extruder
-
Sterile nuclease-free water or buffer
Procedure:
-
Lipid Film Hydration:
-
Dissolve the cationic lipid and helper lipid in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with sterile nuclease-free water or buffer by vortexing to form multilamellar vesicles (MLVs).
-
-
Liposome Sizing:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice.
-
Alternatively, for a more uniform size distribution, extrude the MLVs through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.
-
-
This compound Complexation:
-
Dilute the this compound and the cationic liposome suspension separately in a suitable buffer (e.g., Opti-MEM).
-
Gently mix the this compound solution with the liposome suspension at a specific charge ratio (N/P ratio, ratio of positive charges from the cationic lipid to negative charges from the ASO phosphate backbone).
-
Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
-
Characterization:
-
Determine the size and zeta potential of the lipoplexes using DLS.
-
The complexation efficiency can be assessed by quantifying the amount of free this compound in the supernatant after centrifugation of the lipoplexes.
-
Quantitative Data on In Vivo Delivery
The following tables summarize representative quantitative data for the in vivo delivery of second-generation antisense oligonucleotides, which can serve as a reference for studies with this compound. It is important to note that these values can vary significantly based on the specific formulation, animal model, and analytical methods used.
Table 1: Biodistribution of 2'-MOE Antisense Oligonucleotides in Mice
| Organ | Concentration (% Injected Dose/g tissue) at 24h post-IV injection |
| Liver | 10 - 30% |
| Kidney | 5 - 15% |
| Spleen | 2 - 8% |
| Tumor | 0.5 - 2% |
| Lung | 1 - 5% |
| Heart | < 1% |
| Brain | < 0.1% |
Data are compiled from representative preclinical studies with 2'-MOE ASOs and may not be directly applicable to this compound without specific experimental validation.
Table 2: Comparison of Delivery Systems for Antisense Oligonucleotides
| Delivery System | Typical Size (nm) | Encapsulation Efficiency | Tumor Accumulation (%ID/g) | Key Advantages | Key Challenges |
| Naked ASO (IV) | N/A | N/A | ~0.5 - 1% | Simple formulation | Rapid clearance, nuclease degradation |
| Lipid Nanoparticles | 80 - 150 | > 90% | ~1 - 5% | High encapsulation, protection from nucleases, potential for targeting | Complexity of formulation, potential immunogenicity |
| Cationic Liposomes | 100 - 200 | Variable (complexation) | ~1 - 3% | Ease of preparation, enhances cellular uptake | Potential toxicity, instability in serum |
%ID/g: percentage of injected dose per gram of tissue. Data are representative and can vary.
Conclusion and Future Directions
While systemic intravenous administration of "naked" this compound is the clinically established method, preclinical research into nanoparticle and liposomal delivery systems holds promise for improving its therapeutic index. These advanced formulations have the potential to increase the accumulation of this compound in tumor tissues while reducing its exposure to healthy organs, thereby enhancing efficacy and minimizing side effects. Further research is warranted to develop and optimize specific nanoparticle and liposomal formulations for this compound and to thoroughly evaluate their in vivo performance in relevant preclinical cancer models. The protocols and data presented here provide a foundation for researchers to design and execute such studies.
References
- 1. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing Apatorsen Solutions for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatorsen, also known as OGX-427, is a second-generation antisense oligonucleotide designed to specifically inhibit the production of Heat Shock Protein 27 (Hsp27).[1] Hsp27 is a molecular chaperone that is frequently overexpressed in a wide range of human cancers, including prostate, lung, breast, and bladder cancer.[1] Elevated levels of Hsp27 are associated with increased tumor growth, metastasis, and resistance to chemotherapy and radiation. This compound binds to the mRNA of Hsp27, leading to its degradation and subsequent reduction in Hsp27 protein levels. This inhibition of Hsp27 expression can induce apoptosis in cancer cells and sensitize them to conventional anticancer therapies.[2]
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, including reconstitution of the oligonucleotide, treatment of cells, and methods to assess the biological effects of Hsp27 inhibition.
Mechanism of Action
This compound is a synthetic, modified short-chain nucleic acid sequence that is complementary to the messenger RNA (mRNA) molecule that codes for the Hsp27 protein. By binding to the Hsp27 mRNA, this compound forms a duplex that is recognized and degraded by the cellular enzyme RNase H. This prevents the translation of the Hsp27 mRNA into protein, leading to a reduction in the overall levels of Hsp27 in the cell. The depletion of Hsp27 disrupts its pro-survival functions, ultimately leading to cancer cell apoptosis.
Quantitative Data
The following table summarizes the dose-dependent inhibition of Hsp27 by this compound in a human colon cancer cell line.
| Cell Line | Treatment | Concentration (nM) | Hsp27 Protein Level (relative to control) | Reference |
| SW480 | This compound | 1 | ~80.6% | [3] |
| SW480 | This compound | 10 | ~47.7% | [3] |
| SW480 | This compound | 100 | ~35.7% | [3] |
Note: The optimal concentration of this compound may vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Experimental Protocols
Protocol 1: Reconstitution of this compound
Materials:
-
Lyophilized this compound (sodium salt is recommended for stability)
-
Nuclease-free sterile water or TE buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Briefly centrifuge the vial of lyophilized this compound to ensure the pellet is at the bottom.
-
Add the appropriate volume of nuclease-free water or TE buffer to achieve a stock concentration of 100 µM. For example, to prepare a 100 µM stock solution from 20 nmol of this compound, add 200 µL of solvent.
-
Allow the this compound to rehydrate for a few minutes at room temperature.
-
Vortex the solution for 15-30 seconds to ensure it is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, nuclease-free microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, the solution is stable for at least one year.
Protocol 2: Treatment of Cells with this compound
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Reconstituted this compound stock solution (100 µM)
-
Cell culture plates or flasks
Procedure:
-
Seed the cells in a multi-well plate or flask at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to attach and resume growth overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, dilute the 100 µM this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 10-100 nM). Prepare a sufficient volume of the treatment medium for all wells/flasks.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Include appropriate controls, such as untreated cells and cells treated with a scrambled control oligonucleotide, to ensure the observed effects are specific to Hsp27 knockdown.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically for each cell line and endpoint being measured.
-
After the incubation period, proceed with downstream assays such as Western blotting to confirm Hsp27 knockdown or cell viability assays.
Protocol 3: Western Blotting for Hsp27 Knockdown
Materials:
-
Treated and control cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-Hsp27 (e.g., from Cell Signaling Technology)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the cells and determine the protein concentration of each sample.
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Hsp27 antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
Protocol 4: Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound and controls in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Following the treatment period with this compound, add 10-20 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
After the incubation, carefully remove the medium.
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Hsp27 Signaling Pathway
Hsp27 is a key regulator of several cellular processes, including protein folding, actin cytoskeleton dynamics, and apoptosis. Its anti-apoptotic functions are mediated through interactions with various components of the cell death machinery.
References
Application Notes and Protocols: Apatorsen Transfection in Primary Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatorsen (also known as OGX-427) is a second-generation antisense oligonucleotide designed to inhibit the expression of Heat Shock Protein 27 (Hsp27).[1][2] Hsp27 is a molecular chaperone that is frequently overexpressed in various cancers and is implicated in treatment resistance and cell survival. By downregulating Hsp27, this compound aims to induce apoptosis and sensitize cancer cells to conventional therapies.[1] The effective delivery of this compound into target cells is critical for its therapeutic efficacy. This document provides detailed application notes on the transfection of this compound in primary cells, including experimental protocols and expected efficiency data.
Mechanism of Action and Signaling Pathway
This compound is a 2'-methoxyethyl (2'-MOE) modified antisense oligonucleotide that binds to the messenger RNA (mRNA) of Hsp27. This binding event leads to the degradation of the Hsp27 mRNA, thereby preventing the synthesis of the Hsp27 protein.
The reduction in Hsp27 levels disrupts its anti-apoptotic functions. Hsp27 normally interferes with multiple points in the apoptotic signaling cascade. It can inhibit the activation of pro-caspase-3 and sequester cytochrome c released from the mitochondria, preventing the formation of the apoptosome.[3] Furthermore, Hsp27 can modulate the Akt signaling pathway, which is crucial for cell survival.[4] Hsp27 has also been shown to regulate the ERK signaling pathway and its interaction with FADD (Fas-Associating protein with Death Domain) to suppress Fas-induced apoptosis.[5] By inhibiting Hsp27, this compound restores the natural apoptotic processes within the cell.
Figure 1: this compound mechanism of action and Hsp27 signaling.
This compound Transfection Efficiency in Primary Cells
The efficiency of antisense oligonucleotide transfection can vary significantly depending on the primary cell type and the delivery method employed. Below is a summary of reported transfection efficiencies for second-generation antisense oligonucleotides, similar in chemical composition to this compound, in various primary human cells.
| Primary Cell Type | Transfection Method | Reagent/System | ASO Concentration | Transfection Efficiency (%) | Reference |
| Primary Human Myoblasts | Lipofection | Lipofectamine 3000 | Not Specified | 97.78 | [6] |
| Lipofection | RNAiMAX | Not Specified | 80.34 | [6] | |
| Primary Human Hepatocytes | Lipofection | Metafectene Pro | Not Specified | >90 (for siRNA) | [7] |
| Human iPSC-derived Neuronal Progenitor Cells | Electroporation | MaxCyte | 1 µM | >95 (knockdown) | [8] |
| Lipofection | Lipofectamine Stem | 1 µM | ~60 (knockdown) | [8] | |
| Primary Human Umbilical Vein Endothelial Cells (HUVEC) | Lipofection | Lipofectamine 2000 | Not Specified | ~38 | [9] |
| Lipofection | Lipofectamine LTX | Not Specified | ~33 | [9] | |
| Primary Motor Neurons | Magnetofection | Neuromag | 0.5 µg DNA | ~46 | [10] |
Experimental Protocols
The following are generalized protocols for the transfection of this compound into primary cells. It is crucial to optimize these protocols for each specific primary cell type and experimental setup.
Protocol 1: Lipofection-Mediated this compound Transfection
This protocol is a general guideline for lipid-based transfection of this compound into adherent primary cells.
Materials:
-
This compound (or similar 2'-MOE antisense oligonucleotide)
-
Primary cells of interest
-
Appropriate cell culture medium
-
Reduced-serum medium (e.g., Opti-MEM™)
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine™ 3000, RNAiMAX™)
-
6-well or 24-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: Twenty-four hours prior to transfection, seed the primary cells in the appropriate culture vessel to achieve 70-90% confluency at the time of transfection.
-
Preparation of this compound-Lipid Complexes: a. In a sterile microcentrifuge tube (Tube A), dilute the desired amount of this compound into a reduced-serum medium. Mix gently. b. In a separate sterile microcentrifuge tube (Tube B), dilute the transfection reagent into a reduced-serum medium according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature. c. Combine the contents of Tube A and Tube B. Mix gently and incubate for 15-20 minutes at room temperature to allow for the formation of this compound-lipid complexes.
-
Transfection: a. Aspirate the culture medium from the cells. b. Gently add the this compound-lipid complex mixture to the cells. c. Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO2 incubator.
-
Post-Transfection: a. After the incubation period, remove the transfection medium and replace it with fresh, complete culture medium. b. Incubate the cells for 24-72 hours before assessing Hsp27 knockdown or other downstream effects.
Figure 2: Lipofection workflow for this compound.
Protocol 2: Electroporation-Mediated this compound Transfection
This protocol provides a general framework for delivering this compound into primary cells using electroporation, which can be more efficient for hard-to-transfect cells.
Materials:
-
This compound (or similar 2'-MOE antisense oligonucleotide)
-
Primary cells of interest
-
Electroporation buffer (cell type-specific)
-
Electroporator and compatible cuvettes
-
Appropriate cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Preparation: a. Harvest the primary cells and wash them with a suitable buffer. b. Resuspend the cells in the appropriate electroporation buffer at the desired concentration (e.g., 1 x 10^6 cells/100 µL).
-
Electroporation: a. Add the desired amount of this compound to the cell suspension. b. Transfer the cell/Apatorsen mixture to an electroporation cuvette. c. Apply the electric pulse using an electroporator with optimized settings for the specific primary cell type. Electroporation parameters (voltage, pulse duration, number of pulses) must be empirically determined.[11][12]
-
Post-Electroporation: a. Immediately after electroporation, transfer the cells to a culture vessel containing pre-warmed, complete culture medium. b. Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. c. Change the medium after 24 hours to remove any dead cells and residual electroporation buffer.
-
Analysis: a. After the desired incubation period, harvest the cells to assess Hsp27 knockdown and other relevant endpoints.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hsp27 Inhibits Cytochrome c-Mediated Caspase Activation by Sequestering Both Pro-caspase-3 and Cytochrome c - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat shock protein 27 controls apoptosis by regulating Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hsp27 silencing coordinately inhibits proliferation and promotes Fas-induced apoptosis by regulating the PEA-15 molecular switch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides [mdpi.com]
- 7. Comparative nucleic acid transfection efficacy in primary hepatocytes for gene silencing and functional studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficient electroporation of neuronal cells using synthetic oligonucleotides: identifying duplex RNA and antisense oligonucleotide activators of human frataxin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Transfection of Primary Human Umbilical Vein Endothelial Cells Using Commercially Available Chemical Transfection Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electroporation enhances c-myc antisense oligodeoxynucleotide efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electroporation enhances c-myc antisense oligodeoxynucleotide efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantifying Hsp27 Knockdown by Apatorsen
Introduction
Heat shock protein 27 (Hsp27), a member of the small heat shock protein family, is a crucial molecular chaperone that plays a significant role in cell survival under stress conditions.[1][2] In numerous cancers, including prostate, lung, breast, and bladder cancer, Hsp27 is overexpressed, which has been linked to tumorigenesis, metastasis, and resistance to chemotherapy and radiation.[3][4][5] Hsp27 exerts its cytoprotective effects by inhibiting apoptotic pathways, regulating cytoskeleton dynamics, and assisting in the refolding of denatured proteins.[2][3] This makes Hsp27 a compelling therapeutic target for cancer treatment.
Apatorsen (also known as OGX-427) is a second-generation antisense oligonucleotide specifically designed to inhibit the production of Hsp27.[4][6] By binding to the mRNA of Hsp27, this compound flags the mRNA for degradation, thereby preventing its translation into protein.[5] The resulting knockdown of Hsp27 has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize tumors to conventional chemotherapy agents.[4][5][7]
Accurate and robust quantification of Hsp27 knockdown is critical for the preclinical and clinical development of this compound. It allows researchers and clinicians to verify the drug's mechanism of action, determine optimal dosing, and identify potential biomarkers of response. This document provides detailed protocols for quantifying Hsp27 at both the mRNA and protein levels.
Mechanism of Action: this compound
This compound is a single-stranded synthetic nucleotide sequence complementary to the Hsp27 mRNA. Upon entering a cancer cell, this compound binds to its target mRNA, forming a DNA-RNA duplex. This duplex is recognized by the enzyme RNase H, which selectively degrades the mRNA strand. The degradation of the Hsp27 mRNA prevents the ribosome from translating it into the Hsp27 protein, leading to a significant reduction in intracellular Hsp27 levels.
Caption: this compound mechanism of action.
Hsp27 Anti-Apoptotic Signaling Pathway
Hsp27 interferes with the intrinsic apoptosis pathway at multiple key points. Under cellular stress, Hsp27 can be phosphorylated and activated by kinases like MAPKAPK-2.[8] Activated Hsp27 can bind to cytochrome c released from the mitochondria, preventing the formation of the apoptosome complex with Apaf-1 and pro-caspase-9.[2] It can also directly interact with pro-caspase-3, inhibiting its activation.[2][9] Furthermore, Hsp27 can prevent the translocation of the pro-apoptotic protein Bax to the mitochondria.[3] By inhibiting these critical steps, Hsp27 promotes cell survival. Knockdown of Hsp27 via this compound restores these apoptotic pathways, leading to cancer cell death.
Caption: Hsp27's role in inhibiting apoptosis.
Quantitative Data on Hsp27 Knockdown
The efficacy of this compound and other nucleotide-based therapies in reducing Hsp27 expression has been quantified in various preclinical and clinical settings.
Table 1: Preclinical (In Vitro & In Vivo) Quantification of Hsp27 Knockdown
| Model System | Treatment | Method | Result | Reference |
|---|---|---|---|---|
| Human Bladder Cancer Cells (UMUC-3) | This compound (OGX-427) or Hsp27 siRNA | Western Blot, qRT-PCR | >90% decrease in Hsp27 protein and mRNA levels. | [7] |
| Metastatic Head and Neck Cancer Cells (UM-SCC-22B) | Hsp27 siRNA | Western Blot | 23-fold decrease in Hsp27 protein level compared to control. | [10] |
| Metastatic Head and Neck Cancer Cells (UM-SCC-22B) | Hsp27 siRNA | Real-Time PCR | Hsp27 mRNA expression reduced by nearly 6-fold (83% knockdown). | [10] |
| Breast Cancer Cell Line Panel | This compound (OGX-427) | Cell Viability Assay | 38-93% loss of cell viability across different cell lines. | [11] |
| Bladder Cancer Xenografts (In Vivo) | this compound (OGX-427) | Not Specified | Significantly inhibited tumor growth and enhanced sensitivity to paclitaxel. |[7] |
Table 2: Clinical Trial Data Related to this compound Activity
| Cancer Type | Phase | Measurement | Result | Reference |
|---|---|---|---|---|
| Castration-Resistant Prostate Cancer (CRPC) & other advanced cancers | Phase I | Circulating Tumor Cells (CTCs) | 74% of assessable patients (29/39) had reductions from ≥5 CTCs/7.5 ml at baseline to <5 CTCs/7.5 ml post-treatment. | [6] |
| Castration-Resistant Prostate Cancer (CRPC) | Phase I | Prostate-Specific Antigen (PSA) | >50% decline in PSA occurred in 10% of patients with CRPC. |[6] |
Experimental Protocols
Protocol 1: Western Blotting for Hsp27 Protein Quantification
This protocol describes the detection and quantification of total Hsp27 protein levels in cell lysates.
Caption: Western Blotting workflow.
A. Materials and Reagents
-
Cells treated with this compound or control.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA or Bradford Protein Assay Kit.
-
Laemmli Sample Buffer.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody: Mouse anti-Hsp27 monoclonal antibody (e.g., #2402 from Cell Signaling Technology).[8]
-
Loading Control Antibody: e.g., anti-β-actin, anti-GAPDH.
-
Secondary Antibody: HRP-conjugated anti-mouse IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
B. Procedure
-
Sample Preparation:
-
Wash cultured cells with ice-cold PBS and lyse them by adding ice-cold lysis buffer.
-
Scrape cells and collect the lysate. Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet cell debris.[12]
-
Transfer the supernatant (clarified lysate) to a new tube.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-35 µg of protein per lane into an SDS-PAGE gel.[10]
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-Hsp27 antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the Hsp27 band intensity to the corresponding loading control (e.g., β-actin) band intensity for each sample.
-
Calculate the percentage of Hsp27 knockdown in this compound-treated samples relative to control-treated samples.
-
Protocol 2: ELISA for Hsp27 Protein Quantification
This protocol describes a sandwich ELISA for quantifying Hsp27 in various sample types, including cell lysates, serum, and plasma.[13][14]
Caption: Sandwich ELISA workflow.
A. Materials and Reagents
-
Human Hsp27 ELISA Kit (containing pre-coated plates, detection antibody, standard, buffers, and substrate).[12][15][16]
-
Samples (cell lysates, serum, plasma) diluted as required.
-
Microplate reader capable of reading absorbance at 450 nm.
B. Procedure
-
Reagent Preparation:
-
Assay Protocol:
-
Add 100 µL of standards, controls, and diluted samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for the time specified in the kit manual (e.g., 2.5 hours at room temperature).[16]
-
Wash the wells multiple times with the provided Wash Buffer.
-
Add 100 µL of the biotin-conjugated detection antibody to each well and incubate (e.g., 1 hour at room temperature).[16]
-
Wash the wells to remove unbound detection antibody.
-
Add 100 µL of Streptavidin-HRP solution to each well and incubate (e.g., 45 minutes at room temperature).[16]
-
Wash the wells again.
-
Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark until color develops (e.g., 10-20 minutes).[13]
-
Add 50-100 µL of Stop Solution to each well to terminate the reaction.[13][16]
-
-
Data Analysis:
-
Read the optical density (OD) of each well at 450 nm within 30 minutes of adding the Stop Solution.[13]
-
Generate a standard curve by plotting the mean OD for each standard concentration on the y-axis against the concentration on the x-axis.
-
Use the standard curve to determine the Hsp27 concentration in the unknown samples.
-
Calculate the percentage of Hsp27 knockdown in this compound-treated samples relative to controls.
-
Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Hsp27 mRNA
This protocol is for quantifying the level of Hsp27 (HSPB1 gene) mRNA to assess transcriptional-level knockdown.
Caption: qRT-PCR workflow.
A. Materials and Reagents
-
Cells treated with this compound or control.
-
RNA extraction kit or TRIzol reagent.[10]
-
DNase I, RNase-free.
-
Reverse transcription kit (e.g., M-MLV Reverse Transcriptase).[17]
-
qRT-PCR Master Mix (e.g., SYBR Green or TaqMan).[10]
-
Forward and reverse primers for Hsp27 (HSPB1) and a reference gene (e.g., GAPDH, ACTB).
-
Real-time PCR system.
B. Procedure
-
RNA Extraction and DNase Treatment:
-
Reverse Transcription (cDNA Synthesis):
-
Real-Time PCR:
-
Prepare the PCR reaction mix containing cDNA template, forward and reverse primers for Hsp27 or the reference gene, and qRT-PCR master mix.
-
Run the reaction on a real-time PCR system using a standard cycling program (e.g., 10 min at 95°C, followed by 40 cycles of 15s at 95°C and 60s at 60°C).[18]
-
Include a melt curve analysis at the end if using SYBR Green to ensure product specificity.[18]
-
-
Data Analysis (Relative Quantification):
-
Determine the quantification cycle (Cq) value for Hsp27 and the reference gene in both this compound-treated and control samples.
-
Use the comparative Cq (ΔΔCq) method to calculate the relative fold change in Hsp27 mRNA expression.
-
Step 1: Normalize to Reference Gene (ΔCq)
-
ΔCq = Cq(Hsp27) - Cq(Reference Gene)
-
-
Step 2: Normalize to Control Group (ΔΔCq)
-
ΔΔCq = ΔCq(this compound-treated) - ΔCq(Control)
-
-
Step 3: Calculate Fold Change
-
Fold Change = 2^(-ΔΔCq)
-
-
-
The percentage of knockdown can be calculated as (1 - Fold Change) * 100%.
-
References
- 1. mdpi.com [mdpi.com]
- 2. HSP27: Mechanisms of Cellular Protection Against Neuronal Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. ascopubs.org [ascopubs.org]
- 6. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hsp27 knockdown using nucleotide-based therapies inhibit tumor growth and enhance chemotherapy in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HSP27 (G31) Mouse Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Knock Down of Heat Shock Protein 27 (HspB1) Induces Degradation of Several Putative Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Silencing Heat Shock Protein 27 (Hsp27) decreases metastatic behavior of human head and neck squamous cell cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. cohesionbio.com.cn [cohesionbio.com.cn]
- 14. Detection of the soluble heat shock protein 27 (hsp27) in human serum by an ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. raybiotech.com [raybiotech.com]
- 17. At elevated temperatures, heat shock protein genes show altered ratios of different RNAs and expression of new RNAs, including several novel HSPB1 mRNAs encoding HSP27 protein isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mcgill.ca [mcgill.ca]
Apatorsen in Combination with Docetaxel: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatorsen (also known as OGX-427) is a second-generation antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27). Hsp27 is a molecular chaperone that is frequently overexpressed in various cancers, including prostate, lung, and bladder cancer. Its overexpression is associated with resistance to chemotherapy and apoptosis. Docetaxel is a taxane-based chemotherapeutic agent widely used in the treatment of several solid tumors. By downregulating Hsp27, this compound is hypothesized to sensitize cancer cells to the cytotoxic effects of docetaxel. These application notes provide a summary of in vitro findings and detailed protocols for studying the combination of this compound and docetaxel.
Data Presentation
The following tables summarize the quantitative data from in vitro studies on the effects of docetaxel and Hsp27 inhibition in prostate cancer cell lines.
Table 1: IC50 Values of Docetaxel in Prostate Cancer Cell Lines
| Cell Line | Androgen Receptor Status | Docetaxel IC50 (nM) | Reference |
| PC-3 | Independent | 3.72 | [1] |
| DU-145 | Independent | 4.46 | [1] |
| LNCaP | Dependent | 1.13 | [1] |
Table 2: Effects of Hsp27 Knockdown on Prostate Cancer Cells in Vitro
| Cell Line | Parameter | Effect of Hsp27 siRNA (1 nM) | Reference |
| LNCaP | Apoptotic Rate | 2.4 - 4 fold increase | [2] |
| PC-3 | Apoptotic Rate | 2.4 - 4 fold increase | [2] |
| LNCaP | Cell Growth Inhibition | 40 - 76% | [2] |
| PC-3 | Cell Growth Inhibition | 40 - 76% | [2] |
Experimental Protocols
Protocol 1: Cell Culture and Co-treatment with this compound and Docetaxel
This protocol describes the general procedure for culturing prostate cancer cells and treating them with this compound and docetaxel.
Materials:
-
Prostate cancer cell lines (e.g., PC-3, DU-145, LNCaP)
-
Appropriate cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (OGX-427)
-
Docetaxel
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture prostate cancer cells in T-75 flasks until they reach 70-80% confluency.
-
For experimental assays, seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein extraction).
-
Allow the cells to adhere overnight in the incubator.
-
Prepare stock solutions of this compound and docetaxel in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of treatment, dilute the stock solutions to the desired final concentrations in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing the treatments. Include the following experimental groups:
-
Vehicle control
-
This compound alone
-
Docetaxel alone
-
This compound and docetaxel in combination
-
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells treated as described in Protocol 1 in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Cells treated as described in Protocol 1 in 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Protocol 4: Western Blot Analysis for Hsp27 Expression
This protocol determines the protein levels of Hsp27 following treatment.
Materials:
-
Cells treated as described in Protocol 1 in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against Hsp27
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Hsp27 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Visualizations
Experimental workflow for in vitro analysis.
Hsp27's role in apoptosis and the effect of this compound.
Logical relationship of this compound and Docetaxel synergy.
References
- 1. Effect of docetaxel on the regulation of proliferation and apoptosis of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small interference RNA targeting heat-shock protein 27 inhibits the growth of prostatic cell lines and induces apoptosis via caspase-3 activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Apatorsen (OGX-427)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Apatorsen (also known as OGX-427), a second-generation antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27). The following sections detail the mechanism of action, provide protocols for in vivo studies based on preclinical data, and summarize key quantitative findings from various cancer models.
Mechanism of Action
This compound is an antisense oligonucleotide that specifically targets the mRNA of Hsp27, a chaperone protein that is overexpressed in many types of cancer.[1][2] By binding to Hsp27 mRNA, this compound promotes its degradation, thereby inhibiting the synthesis of the Hsp27 protein.[3] The downregulation of Hsp27 has several downstream effects that are detrimental to cancer cell survival and proliferation. Hsp27 is a key player in various signaling pathways that contribute to tumorigenicity, treatment resistance, and the inhibition of apoptosis.[1][4] Its inhibition can lead to increased sensitivity of cancer cells to chemotherapy and other targeted therapies.[2][3]
The signaling pathway involving Hsp27 is complex. Under cellular stress, such as that induced by chemotherapy, Hsp27 is activated and helps to maintain the integrity of the cytoskeleton, prevent protein aggregation, and inhibit apoptotic pathways.[5][6] It can interfere with both the extrinsic and intrinsic apoptotic pathways, for instance, by inhibiting the function of pro-apoptotic proteins like Bax and caspase-3.[5] By suppressing Hsp27, this compound disrupts these pro-survival mechanisms, leading to cancer cell apoptosis.
References
- 1. Heat shock protein 27 phosphorylation state is associated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The role of heat shock proteins in neoplastic processes and the research on their importance in the diagnosis and treatment of cancer [termedia.pl]
- 4. Heat shock protein 27 phosphorylation state is associated with cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Monitoring Apatorsen Efficacy in Preclinical Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatorsen (also known as OGX-427) is a second-generation antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27).[1][2][3][4] Hsp27 is a molecular chaperone that is overexpressed in a variety of human cancers, including prostate, lung, breast, and pancreatic cancer.[3] Elevated levels of Hsp27 are associated with increased tumor progression, resistance to therapy, and inhibition of apoptosis (programmed cell death).[5][6] this compound targets the Hsp27 mRNA, leading to its degradation and a subsequent reduction in the Hsp27 protein levels. This action is intended to induce cancer cell apoptosis and sensitize tumors to conventional chemotherapeutic agents and radiation therapy.[1][2][6]
These application notes provide detailed protocols for monitoring the efficacy of this compound in preclinical animal models, specifically focusing on human tumor xenografts in immunodeficient mice. The described methodologies will enable researchers to robustly assess the anti-tumor activity of this compound and elucidate its mechanism of action in vivo.
This compound's Mechanism of Action and Signaling Pathway
This compound functions by binding to the mRNA of Hsp27, preventing its translation into protein. The reduction in Hsp27 levels disrupts several anti-apoptotic and pro-survival signaling pathways within the cancer cell. Hsp27 is known to interfere with the intrinsic apoptotic pathway by preventing the release of cytochrome c from the mitochondria and inhibiting the activation of caspase-3. By downregulating Hsp27, this compound allows for the progression of apoptosis, leading to cancer cell death.
Experimental Protocols
The following protocols outline the key experiments for evaluating the in vivo efficacy of this compound.
Experimental Workflow Overview
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol describes the establishment of a human prostate cancer (PC-3) xenograft model and subsequent treatment with this compound.
Materials:
-
PC-3 human prostate cancer cells
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel®
-
Male athymic nude mice (6-8 weeks old)
-
This compound (or control oligonucleotide) in sterile saline
-
Calipers
-
Animal scale
Procedure:
-
Cell Culture: Culture PC-3 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Harvest cells at 80-90% confluency using trypsin-EDTA. Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 3-4 days. Tumor volume can be calculated using the formula: Volume = (Width^2 x Length) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
This compound Group: Administer this compound intravenously (IV) or intraperitoneally (IP) at a dose of 10-25 mg/kg, three times a week.
-
Control Group: Administer a control oligonucleotide (e.g., a scrambled sequence) at the same dose and schedule.
-
-
In-life Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week for the duration of the study (typically 4-6 weeks).
-
Study Endpoint: Euthanize mice when tumors reach a predetermined size limit (e.g., 1500 mm³) or at the end of the study period.
-
Tissue Collection: At necropsy, carefully excise the tumors, weigh them, and divide them for biomarker analysis (snap-freeze in liquid nitrogen for Western blot and qRT-PCR, and fix in 10% neutral buffered formalin for IHC). Collect blood for serum Hsp27 analysis.
Protocol 2: Immunohistochemistry (IHC) for Hsp27
This protocol details the detection of Hsp27 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tumor sections (4-5 µm)
-
Xylene and graded ethanol series
-
Antigen retrieval solution (e.g., 10 mM EDTA, pH 7.0)
-
Pressure cooker or water bath
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: mouse monoclonal anti-Hsp27 (1:50 dilution)[7]
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval solution in a pressure cooker for 3 minutes at full pressure.[7]
-
Peroxidase Blocking: Incubate slides in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding by incubating with blocking buffer for 30 minutes.
-
Primary Antibody Incubation: Incubate with the primary anti-Hsp27 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides with PBS and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the signal using a DAB substrate kit according to the manufacturer's instructions.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope and score the intensity and percentage of Hsp27-positive cells.
Protocol 3: Western Blot for Hsp27 and Apoptosis Markers
This protocol describes the quantification of Hsp27, p-Akt, and cleaved caspase-3 proteins in tumor lysates.
Materials:
-
Frozen tumor tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Hsp27, anti-p-Akt (Ser473), anti-cleaved caspase-3, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize frozen tumor tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the blot using an ECL substrate and capture the signal with an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control (GAPDH).
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Hsp27 mRNA
This protocol details the measurement of Hsp27 mRNA levels in tumor tissue.
Materials:
-
Frozen tumor tissue
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan master mix
-
qRT-PCR instrument
-
Primers for human Hsp27 and a housekeeping gene (e.g., GAPDH)[8][9]
Procedure:
-
RNA Extraction: Extract total RNA from frozen tumor tissue using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.
-
qRT-PCR: Set up the qRT-PCR reaction with the cDNA, primers, and master mix.
-
Thermal Cycling: Perform the qRT-PCR using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Analysis: Calculate the relative expression of Hsp27 mRNA using the ΔΔCt method, normalized to the housekeeping gene.
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment and control groups.
Table 1: In Vivo Anti-Tumor Efficacy of this compound in PC-3 Xenografts
| Treatment Group | Mean Tumor Volume at Day 28 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Control | 1250 ± 150 | - | +5.2 ± 1.5 |
| This compound (15 mg/kg) | 625 ± 95 | 50 | +4.8 ± 1.8 |
Table 2: Biomarker Modulation by this compound in PC-3 Tumor Xenografts
| Biomarker | Control Group (Relative Level ± SEM) | This compound Group (Relative Level ± SEM) | Percent Change (%) |
| Hsp27 mRNA (qRT-PCR) | 1.00 ± 0.12 | 0.35 ± 0.08 | -65 |
| Hsp27 Protein (Western Blot) | 1.00 ± 0.15 | 0.42 ± 0.09 | -58 |
| p-Akt (Ser473) (Western Blot) | 1.00 ± 0.18 | 0.55 ± 0.11 | -45 |
| Cleaved Caspase-3 (Western Blot) | 1.00 ± 0.20 | 2.50 ± 0.35 | +150 |
| Serum Hsp27 (ELISA) (ng/mL) | 50.5 ± 8.2 | 22.1 ± 5.4 | -56 |
Conclusion
The protocols and guidelines presented in these application notes provide a comprehensive framework for the preclinical evaluation of this compound in animal models. Consistent application of these methodologies will yield robust and reproducible data, which are essential for advancing our understanding of Hsp27 inhibition as a therapeutic strategy in oncology and for guiding the clinical development of this compound.
References
- 1. Hsp27 Inhibition with OGX-427 Sensitizes Non-Small Cell Lung Cancer Cells to Erlotinib and Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel HSP27 Inhibitors as Prospective Anti-Cancer Agents Utilizing Computer-Assisted Therapeutic Discovery Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Hsp-27 expression at diagnosis predicts poor clinical outcome in prostate cancer independent of ETS-gene rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of Hsp27 and Hsp70 expression in human and mouse skin construct models by caveolae following exposure to the model sulfur mustard vesicant, 2-chloroethyl ethyl sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human-specific GAPDH qRT-PCR is an accurate and sensitive method of xenograft metastasis quantification - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Apatorsen-Resistant Cell Lines: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apatorsen (also known as OGX-427) is a second-generation antisense oligonucleotide that targets and inhibits the production of Heat Shock Protein 27 (Hsp27).[1] Hsp27 is a molecular chaperone frequently overexpressed in a variety of cancers, contributing to tumor progression, metastasis, and resistance to conventional therapies.[2][3][4] Understanding the mechanisms by which cancer cells may develop resistance to this compound is crucial for optimizing its clinical application and developing strategies to overcome resistance. This document provides a detailed protocol for establishing this compound-resistant cancer cell lines in vitro, along with methods for their characterization.
Introduction
The development of drug resistance is a significant challenge in cancer therapy.[5] this compound targets Hsp27, a key mediator of cell survival and resistance to apoptosis.[1][6] By inhibiting Hsp27, this compound aims to sensitize cancer cells to cytotoxic therapies and induce apoptosis.[1] However, as with any targeted therapy, the potential for cancer cells to develop resistance exists. Establishing and characterizing this compound-resistant cell lines provides an invaluable in vitro model to investigate the molecular mechanisms of resistance, identify potential biomarkers, and test novel therapeutic strategies to overcome it.
The primary method for developing drug-resistant cell lines in the laboratory is through continuous exposure to escalating concentrations of the drug.[5][7] This process mimics the selective pressure that cancer cells face during prolonged treatment, leading to the survival and proliferation of a resistant cell population.
Data Presentation
The following tables present hypothetical quantitative data that could be generated during the establishment and characterization of this compound-resistant cell lines. These tables are for illustrative purposes to guide data presentation.
Table 1: IC50 Values of Parental and this compound-Resistant Cell Lines
| Cell Line | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Increase in Resistance |
| PC-3 (Prostate Cancer) | 5.2 ± 0.8 | 48.5 ± 3.2 | 9.3 |
| A549 (Lung Cancer) | 8.1 ± 1.1 | 65.2 ± 4.9 | 8.0 |
| MDA-MB-231 (Breast Cancer) | 6.5 ± 0.9 | 55.9 ± 5.1 | 8.6 |
Table 2: Hsp27 Protein Expression Levels in Parental and this compound-Resistant Cell Lines
| Cell Line | Parental Hsp27 Expression (Relative to loading control) | Resistant Hsp27 Expression (Relative to loading control) |
| PC-3 | 1.00 ± 0.12 | 0.95 ± 0.15 |
| A549 | 1.00 ± 0.10 | 1.10 ± 0.18 |
| MDA-MB-231 | 1.00 ± 0.14 | 1.05 ± 0.16 |
Note: In this hypothetical scenario, resistance is not mediated by the re-expression of Hsp27, suggesting alternative resistance mechanisms are at play.
Table 3: Cross-Resistance Profile of this compound-Resistant PC-3 Cells
| Drug | Parental PC-3 IC50 (µM) | This compound-Resistant PC-3 IC50 (µM) | Fold Change in Sensitivity |
| Docetaxel | 0.015 ± 0.003 | 0.085 ± 0.012 | 5.7 (Resistant) |
| Cisplatin | 2.5 ± 0.4 | 12.1 ± 1.8 | 4.8 (Resistant) |
| Doxorubicin | 0.5 ± 0.08 | 2.8 ± 0.5 | 5.6 (Resistant) |
Experimental Protocols
Protocol 1: Establishing this compound-Resistant Cell Lines
This protocol describes the generation of this compound-resistant cell lines using a dose-escalation method.
Materials:
-
Parental cancer cell line of interest (e.g., PC-3, A549, MDA-MB-231)
-
Complete cell culture medium
-
This compound (OGX-427)
-
Control mismatch oligonucleotide[2]
-
Cell culture flasks, plates, and other consumables
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72-96 hours.
-
Determine the cell viability and calculate the IC50 value.
-
-
Initiate Resistance Induction:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC10-IC20.
-
Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers to a level comparable to the untreated parental cells.
-
-
Dose Escalation:
-
Once the cells are stably growing at the initial concentration, increase the this compound concentration by 1.5 to 2-fold.
-
Repeat the process of allowing the cells to recover and stabilize their growth rate.
-
Continue this stepwise increase in this compound concentration over several months. The development of resistant cell lines can take from 3 to 18 months.
-
-
Confirmation of Resistance:
-
Periodically, and at the final desired concentration, determine the IC50 of the treated cell population and compare it to the parental cell line. A significant increase (typically >5-fold) in the IC50 value indicates the development of resistance.[7]
-
-
Clonal Selection (Optional but Recommended):
-
To ensure a homogenous resistant population, perform single-cell cloning of the resistant pool using limiting dilution or cell sorting.
-
Expand individual clones and confirm their resistance by determining their IC50 values.
-
-
Maintenance of Resistant Cell Lines:
-
Culture the established resistant cell lines in a medium containing a maintenance concentration of this compound (typically the concentration at which they were selected) to maintain the resistant phenotype.
-
Protocol 2: Characterization of this compound-Resistant Cell Lines
1. Assessment of Hsp27 Expression by Western Blot:
-
Lyse parental and resistant cells to extract total protein.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against Hsp27 and a loading control (e.g., GAPDH, β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensities to compare Hsp27 expression levels.
2. Cross-Resistance Studies:
-
Determine the IC50 values of the parental and resistant cell lines for other chemotherapeutic agents (e.g., docetaxel, cisplatin) to assess for cross-resistance.
3. Proliferation Assay:
-
Plate equal numbers of parental and resistant cells and monitor their growth over several days using a cell counting method or a viability assay to compare their proliferation rates.
4. Apoptosis Assay:
-
Treat parental and resistant cells with this compound or other apoptosis-inducing agents.
-
Assess apoptosis using methods such as Annexin V/PI staining followed by flow cytometry or by measuring caspase-3/7 activity.
Visualizations
Signaling Pathway
Caption: this compound action and potential resistance pathways.
Experimental Workflow
Caption: Workflow for generating this compound-resistant cell lines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. New HSP27 inhibitors efficiently suppress drug resistance development in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. oaepublish.com [oaepublish.com]
- 6. Sensitization of lung cancer cells by altered dimerization of HSP27 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Apatorsen's Role in Enhancing Chemotherapy Efficacy in Ovarian Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in oncology, often characterized by the development of resistance to standard chemotherapeutic agents. Apatorsen (also known as OGX-427) is a second-generation antisense oligonucleotide that targets Heat Shock Protein 27 (Hsp27). Hsp27 is a chaperone protein that is frequently overexpressed in various cancers, including ovarian cancer, and is strongly associated with treatment resistance and poor prognosis. By inhibiting the production of Hsp27, this compound has emerged as a promising chemosensitizing agent, capable of inducing apoptosis and enhancing the cytotoxic effects of conventional chemotherapy in ovarian cancer cells.[1][2] This document provides detailed application notes, quantitative data, and experimental protocols for researchers investigating the use of this compound in ovarian cancer.
Mechanism of Action: Hsp27 Inhibition and Apoptosis Induction
This compound functions by binding to the messenger RNA (mRNA) of Hsp27, leading to its degradation and thereby preventing the synthesis of the Hsp27 protein. The downregulation of Hsp27 disrupts several key cellular pathways that contribute to cancer cell survival and chemoresistance.
Hsp27 exerts its anti-apoptotic effects through multiple mechanisms, including:
-
Inhibition of the Intrinsic Apoptotic Pathway: Hsp27 can prevent the release of cytochrome c from the mitochondria, a critical step in the activation of the caspase cascade.
-
Modulation of Pro- and Anti-Apoptotic Proteins: Hsp27 can interact with and stabilize anti-apoptotic proteins while inhibiting the function of pro-apoptotic proteins.
-
Regulation of Signaling Pathways: Hsp27 is known to influence pro-survival signaling pathways such as the Akt and p38 MAPK pathways.
By inhibiting Hsp27, this compound effectively reverses these survival mechanisms, leading to the activation of caspases (such as caspase-3) and subsequent programmed cell death (apoptosis). This restoration of apoptotic signaling renders cancer cells more susceptible to the DNA-damaging effects of chemotherapeutic agents like cisplatin and paclitaxel.
Quantitative Data
The following tables summarize the in vitro efficacy of Hsp27 inhibition in sensitizing ovarian cancer cell lines to chemotherapy. While specific data for this compound in combination with chemotherapy in these exact cell lines is limited in publicly available literature, the data for other Hsp27 inhibitors serve as a strong indicator of the potential chemosensitizing effects of this class of drugs.
Table 1: IC50 Values of Hsp27 Inhibitors in Ovarian Cancer Cell Lines
| Cell Line | Hsp27 Inhibitor | IC50 (µM) |
| SKOV-3 | Compound Series | 0.010 - 0.039 |
| OVCAR-3 | Compound Series | 0.052 - 5.989 |
| HEY1B | Compound Series | 0.013 - 208.8 |
Data adapted from a study on synthesized Hsp27 inhibitors. The wide range in HEY1B cells suggests differential sensitivity to various inhibitors.[3]
Table 2: IC50 Values of Standard Chemotherapeutic Agents in Ovarian Cancer Cell Lines
| Cell Line | Chemotherapeutic Agent | IC50 |
| SKOV-3 | ||
| Cisplatin | 10.7 µM (24h) | |
| Paclitaxel | 0.4 - 3.4 nM | |
| OVCAR-3 | ||
| Cisplatin | 16.1 µM (24h) | |
| Paclitaxel | 0.7 - 1.8 nM |
These values represent the baseline sensitivity of the cell lines to standard chemotherapy. This compound co-treatment is expected to lower these IC50 values, indicating chemosensitization.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
Cell Culture
-
Cell Lines: Human ovarian cancer cell lines SKOV-3 and OVCAR-3 can be obtained from the American Type Culture Collection (ATCC).
-
Culture Medium:
-
SKOV-3: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
OVCAR-3: RPMI-1640 Medium supplemented with 20% FBS, 0.01 mg/mL bovine insulin, and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of this compound and/or chemotherapy on ovarian cancer cells.
-
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, chemotherapeutic agent (e.g., cisplatin, paclitaxel), or a combination of both. Include untreated control wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Western Blot Analysis
This technique is used to detect the levels of specific proteins, such as Hsp27, cleaved caspase-3, Bcl-2, and Bax, to elucidate the molecular mechanisms of this compound's action.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-Hsp27, anti-cleaved caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound and/or chemotherapy as described for the viability assay.
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells as desired in 6-well plates.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[4][5][6]
-
In Vivo Ovarian Cancer Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in combination with chemotherapy in a living organism.
-
Animals: Female immunodeficient mice (e.g., nude or SCID), 6-8 weeks old.
-
Cell Inoculation: Subcutaneously or intraperitoneally inject 5-10 x 10⁶ SKOV-3 or OVCAR-3 cells into the mice.
-
Treatment Protocol:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, this compound + chemotherapy).
-
Administer this compound via intraperitoneal injection (e.g., 10-25 mg/kg, 3-5 times per week).
-
Administer chemotherapy (e.g., carboplatin at an AUC of 5-6 or paclitaxel at 10-15 mg/kg) as per established protocols.[7]
-
Monitor tumor growth by caliper measurements or bioluminescence imaging (if using luciferase-expressing cells) and animal well-being regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Conclusion
This compound, through its targeted inhibition of Hsp27, presents a compelling strategy to overcome chemotherapy resistance in ovarian cancer. The protocols and data presented in this document provide a framework for researchers to further investigate the therapeutic potential of this compound as a chemosensitizing agent. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and to establish optimal combination regimens for the treatment of ovarian cancer.
References
- 1. Heat Shock Protein 27, a Novel Downstream Target of Collagen Type XI alpha 1, Synergizes with Fatty Acid Oxidation to Confer Cisplatin Resistance in Ovarian Cancer Cells [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. In-vitro evaluation of HSP27 inhibitors function through HER2 pathway for ovarian cancer therapy - Jaragh-Alhadad - Translational Cancer Research [tcr.amegroups.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nacalai.com [nacalai.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Paclitaxel and Carboplatin (TC) Regimen for Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Apatorsen in vitro experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully conducting in vitro experiments with Apatorsen (also known as OGX-427), a second-generation antisense oligonucleotide that inhibits the expression of Heat Shock Protein 27 (Hsp27).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide.[1][2] It is designed to bind specifically to the messenger RNA (mRNA) of Hsp27, leading to its degradation and consequently inhibiting the production of the Hsp27 protein.[3] Hsp27 is a chaperone protein involved in cell survival and resistance to therapy in various cancers.[1][3]
Q2: What are the advantages of the 2'-MOE modification in this compound?
A2: The 2'-O-methoxyethyl (2'-MOE) modification is a second-generation antisense technology that offers several advantages over unmodified oligonucleotides. These include increased resistance to nuclease degradation, which enhances its stability in biological fluids and cell culture media.[4][5][6] It also provides a higher binding affinity and specificity to its target mRNA, which can lead to a more potent and durable effect with reduced off-target effects.[4][6]
Q3: In which cancer cell lines has this compound shown activity?
A3: Preclinical studies have demonstrated that this compound can decrease Hsp27 levels and induce apoptosis in a variety of human cancer cell lines. These include, but are not limited to, prostate, lung, breast, ovarian, bladder, and colon cancer cells.[3][7]
Q4: What are the key considerations for designing an in vitro experiment with this compound?
A4: When designing your experiment, it is crucial to include the proper controls. This includes at least one scrambled and one mismatch control oligonucleotide with the same 2'-MOE modifications and phosphorothioate backbone as this compound.[8][9] It is also important to perform dose-response studies to determine the optimal concentration for your specific cell line and to assess both mRNA and protein levels of Hsp27 to confirm target engagement.[8][9]
Troubleshooting Guide
Q1: I am not observing a significant reduction in Hsp27 protein levels after this compound treatment. What could be the issue?
A1: There are several potential reasons for a lack of Hsp27 knockdown:
-
Suboptimal Delivery: The delivery of this compound into the cells may be inefficient. Consider optimizing your delivery method. While some cell lines can take up 2'-MOE ASOs without a transfection reagent (gymnotic delivery), others may require a lipid-based transfection reagent or electroporation.
-
Incorrect Dosage: The concentration of this compound may be too low. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.
-
Incorrect Timing: The time point for analysis might be too early. The knockdown of Hsp27 protein will be delayed compared to the knockdown of its mRNA. Measure Hsp27 mRNA levels at an earlier time point (e.g., 24 hours) and protein levels at a later time point (e.g., 48-72 hours).
-
Cell Line Resistance: Some cell lines may be inherently more resistant to ASO uptake or have very high levels of Hsp27, requiring higher concentrations or longer incubation times.
Q2: I am observing high levels of cytotoxicity or cell death in my control cultures. What should I do?
A2: High cytotoxicity in control cultures can be due to several factors:
-
Toxicity of Delivery Reagent: If you are using a transfection reagent, it may be toxic to your cells at the concentration used. Perform a toxicity test with the transfection reagent alone.
-
Oligonucleotide Toxicity: While 2'-MOE modifications generally reduce toxicity, high concentrations of any oligonucleotide can be toxic.[9] Ensure you are using the appropriate concentration range and include a "no oligonucleotide" control.
-
Off-Target Effects: Your control oligonucleotides (scrambled or mismatch) may be causing off-target effects. It is advisable to test at least two different control sequences.[8]
Q3: My results are not reproducible. What are the common sources of variability in this compound experiments?
A3: Lack of reproducibility can stem from several sources:
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and media composition.
-
Oligonucleotide Handling: Properly store and handle this compound and control oligonucleotides to avoid degradation.
-
Transfection Efficiency: If using a transfection reagent, variations in the preparation of the transfection complexes can lead to inconsistent results.
-
Assay Performance: Ensure that your methods for quantifying mRNA (e.g., qPCR) and protein (e.g., Western blot) are optimized and validated.
Experimental Protocols
General Protocol for In Vitro Treatment of Adherent Cancer Cells with this compound
This protocol provides a general guideline. Optimization of concentrations, incubation times, and delivery methods is recommended for each specific cell line.
Materials:
-
This compound
-
Control oligonucleotides (scrambled and mismatch with 2'-MOE and phosphorothioate backbone)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Serum-free medium (for transfection)
-
Lipid-based transfection reagent (optional)
-
6-well or 12-well cell culture plates
-
Reagents for RNA extraction and qPCR
-
Reagents for protein lysis and Western blotting
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of treatment.
-
Incubate overnight at 37°C and 5% CO2.
-
-
Preparation of this compound (and Control) Solutions:
-
Reconstitute lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Prepare working solutions by diluting the stock solution in serum-free medium.
-
-
Treatment:
-
Without Transfection Reagent (Gymnotic Delivery):
-
Remove the culture medium from the cells.
-
Add the this compound or control oligonucleotide solutions (diluted in complete medium) to the desired final concentration (e.g., 10-100 nM).
-
-
With Lipid-Based Transfection Reagent:
-
Follow the manufacturer's instructions for the formation of lipid-oligonucleotide complexes.
-
Typically, this involves diluting the oligonucleotide and the transfection reagent separately in serum-free medium, then combining them and incubating for a specified time to allow complex formation.
-
Add the complexes to the cells in serum-free or complete medium as recommended by the manufacturer.
-
-
-
Incubation:
-
Incubate the cells with the treatment for the desired period. For mRNA analysis, 24-48 hours is often sufficient. For protein analysis, 48-72 hours is recommended.
-
-
Analysis:
-
RNA Analysis:
-
Harvest the cells and extract total RNA.
-
Perform reverse transcription followed by quantitative PCR (qPCR) to determine the relative expression of Hsp27 mRNA, normalized to a stable housekeeping gene.
-
-
Protein Analysis:
-
Lyse the cells and determine the total protein concentration.
-
Perform Western blotting to detect Hsp27 protein levels, using an antibody specific for Hsp27. Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
-
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on Hsp27 protein levels in SW480 human colon cancer cells.
| This compound Concentration (nM) | Relative Hsp27 Level (Normalized to Control) | Percentage Reduction in Hsp27 |
| 1 | 80.6% | 19.4% |
| 10 | 47.7% | 52.3% |
| 100 | 35.7% | 64.3% |
Data adapted from a study on SW480 human colon cancer cells.[7]
Signaling Pathway and Workflow Diagrams
Hsp27 Signaling Pathway and Inhibition by this compound
Caption: Hsp27 signaling and this compound's mechanism.
General Experimental Workflow for this compound In Vitro
Caption: this compound in vitro experimental workflow.
Troubleshooting Workflow for this compound Experiments
Caption: Troubleshooting this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. blog.biosearchtech.com [blog.biosearchtech.com]
- 5. microsynth.com [microsynth.com]
- 6. idtdna.com [idtdna.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Apatorsen Concentration for Maximum Efficacy
Welcome to the technical support center for Apatorsen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the experimental use of this compound for maximum efficacy. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as OGX-427) is a second-generation 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotide.[1][2] It is designed to specifically bind to the messenger RNA (mRNA) of Heat Shock Protein 27 (Hsp27), leading to the degradation of the Hsp27 mRNA and subsequent inhibition of Hsp27 protein synthesis.[1][3][4] Hsp27 is a chaperone protein that is overexpressed in many cancers and is associated with treatment resistance and poor prognosis. By inhibiting Hsp27, this compound aims to induce cancer cell death (apoptosis) and sensitize cancer cells to other therapeutic agents.[3]
Q2: What is a suitable starting concentration for my in vitro experiments with this compound?
Based on preclinical studies, a common concentration range for this compound in cell culture experiments is between 1 nM and 100 nM.[5] For initial experiments, we recommend performing a dose-response study within this range to determine the optimal concentration for your specific cell line and experimental conditions. A typical starting point could be 10 nM, with subsequent experiments exploring higher and lower concentrations.
Q3: How long should I incubate my cells with this compound?
The incubation time for this compound can vary depending on the cell type and the endpoint being measured. For assessing Hsp27 knockdown, an incubation period of 24 to 72 hours is typically sufficient. For functional assays such as cell viability or apoptosis, incubation times may range from 48 to 96 hours. It is recommended to perform a time-course experiment to determine the optimal duration for your specific assay.
Q4: I am not seeing the expected level of Hsp27 knockdown. What could be the reason?
Several factors can contribute to suboptimal Hsp27 knockdown. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions.
Q5: Are there known off-target effects of this compound?
While 2'-MOE modified antisense oligonucleotides like this compound are designed for high specificity and have reduced off-target effects compared to earlier generations of ASOs, non-specific effects can still occur.[6] It is crucial to include proper controls in your experiments to validate that the observed phenotype is a direct result of Hsp27 inhibition.
Q6: What control oligonucleotides should I use in my experiments?
To ensure the specificity of this compound's effects, it is essential to use control oligonucleotides. The most critical control is a mismatch control oligonucleotide. This control should have a similar length and backbone chemistry to this compound but contain several base mismatches to disrupt its binding to the Hsp27 mRNA target. A scrambled control oligonucleotide with the same base composition as this compound but in a randomized sequence can also be used.
Troubleshooting Guides
Issue 1: Suboptimal Hsp27 Knockdown
Table 1: Troubleshooting Poor Hsp27 Knockdown
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with this compound concentrations ranging from 1 nM to 100 nM to identify the optimal concentration for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment, measuring Hsp27 protein levels at 24, 48, and 72 hours post-transfection to determine the optimal incubation period. |
| Low Transfection Efficiency | Optimize your transfection protocol. The choice of transfection reagent and its concentration, cell density at the time of transfection, and the formation of lipid-oligonucleotide complexes are critical factors. Consider using a fluorescently labeled control oligonucleotide to visually assess transfection efficiency. |
| Cell Line Specificity | The efficacy of this compound can vary between different cell lines due to differences in uptake, intracellular trafficking, and expression levels of target mRNA. It is important to establish a baseline of Hsp27 expression in your cell line of interest. |
| Incorrect Handling or Storage of this compound | Ensure that this compound is stored and handled according to the manufacturer's instructions to maintain its stability and activity. |
| Degradation of this compound | Although 2'-MOE modifications enhance nuclease resistance, degradation can still occur. Ensure that your cell culture medium and reagents are nuclease-free. |
Issue 2: High Variability in Experimental Results
Table 2: Troubleshooting High Experimental Variability
| Potential Cause | Recommended Solution |
| Inconsistent Cell Culture Conditions | Maintain consistent cell culture practices, including cell passage number, seeding density, and media composition. |
| Variable Transfection Efficiency | Standardize your transfection protocol. Prepare fresh transfection complexes for each experiment and ensure consistent mixing and incubation times. |
| Assay-Specific Variability | For assays like Western blotting, ensure equal protein loading by performing a protein quantification assay (e.g., BCA assay) and using a loading control (e.g., GAPDH, β-actin). For viability assays, ensure a homogenous cell suspension before seeding. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to minimize volume variations, especially when working with small volumes. |
| Edge Effects in Multi-well Plates | To minimize edge effects in 96-well plates, avoid using the outer wells for experimental samples or fill them with media to maintain a humidified environment. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Mismatch control oligonucleotide
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the mismatch control oligonucleotide in complete medium. A suggested concentration range is 0.1 nM to 1 µM.
-
Remove the medium from the cells and add 100 µL of the prepared oligonucleotide solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using a suitable software.
Table 3: Example IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SW480 | Colon Cancer | ~50-100 | Empirical |
| PC-3 | Prostate Cancer | ~75-150 | Empirical |
| A549 | Lung Cancer | ~100-200 | Empirical |
| Note: These are example values. The IC50 of this compound should be empirically determined for each cell line. |
Protocol 2: Western Blot Analysis of Hsp27 Knockdown
This protocol describes how to assess the knockdown of Hsp27 protein expression following this compound treatment.
Materials:
-
Cell lysates from this compound-treated and control cells
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Hsp27
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of each sample using the BCA assay.
-
Prepare protein samples by mixing 20-30 µg of total protein with Laemmli sample buffer and boiling for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-Hsp27 antibody overnight at 4°C.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the loading control antibody.
-
Quantify the band intensities to determine the percentage of Hsp27 knockdown.
Table 4: this compound-Mediated Hsp27 Knockdown in SW480 Colon Cancer Cells
| This compound Concentration (nM) | Hsp27 Protein Level (relative to control) |
| 1 | ~80% |
| 10 | ~48% |
| 100 | ~36% |
| (Data adapted from a study on SW480 cells)[5] |
Protocol 3: Apoptosis Analysis by Annexin V/PI Staining
This protocol allows for the quantification of apoptotic cells following this compound treatment using flow cytometry.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentrations of this compound and control oligonucleotides for 48-72 hours.
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Table 5: Example of Apoptosis Induction by this compound
| Treatment | Concentration (nM) | % Apoptotic Cells (Annexin V positive) |
| Untreated Control | - | ~5% |
| Mismatch Control | 100 | ~6% |
| This compound | 50 | ~25% |
| This compound | 100 | ~45% |
| Note: These are example values and the actual percentage of apoptosis will vary depending on the cell line and experimental conditions. |
Mandatory Visualizations
Caption: Hsp27 pro-survival signaling pathway and the mechanism of this compound action.
Caption: General experimental workflow for optimizing this compound concentration.
Caption: Logical workflow for troubleshooting suboptimal Hsp27 knockdown.
References
- 1. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. idtdna.com [idtdna.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improvements in the Tolerability Profile of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in Parallel with Advances in Design, Screening, and Other Methods - PMC [pmc.ncbi.nlm.nih.gov]
Apatorsen Technical Support Center: Mitigating Off-Target Effects in Cell Culture
Welcome to the Apatorsen Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects of this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as OGX-427) is a second-generation antisense oligonucleotide (ASO).[1] It is designed to specifically bind to the messenger RNA (mRNA) of Heat Shock Protein 27 (Hsp27), a chaperone protein that is often overexpressed in various cancers and contributes to treatment resistance.[2][3] By binding to the Hsp27 mRNA, this compound promotes its degradation, thereby inhibiting the production of the Hsp27 protein. This leads to increased apoptosis (programmed cell death) and sensitization of cancer cells to cytotoxic therapies.[1]
Q2: What are off-target effects in the context of this compound?
Off-target effects are unintended biological consequences of this compound that are not related to the downregulation of Hsp27. These can be broadly categorized into:
-
Hybridization-dependent off-target effects: These occur when this compound binds to unintended mRNA sequences that have a similar, but not identical, sequence to the Hsp27 mRNA. This can lead to the unintended downregulation of other genes.
-
Hybridization-independent off-target effects: These are sequence- and chemistry-dependent effects that are not related to the ASO binding to a specific mRNA. They can include interactions with cellular proteins, leading to various cellular responses.
Q3: How can I control for off-target effects in my experiments?
To ensure that the observed phenotype in your cell culture experiments is a direct result of Hsp27 knockdown by this compound, it is crucial to include proper controls. The minimum recommended controls are:
-
Mismatch Control Oligonucleotide: An ASO with a similar length and chemical modification as this compound but with several base mismatches to the Hsp27 target sequence. This control helps to distinguish sequence-specific effects from non-specific effects of the oligonucleotide chemistry.[4]
-
Scrambled Control Oligonucleotide: An ASO with the same base composition as this compound but in a randomized order. This control should have no significant complementarity to any known transcript in the target organism and helps to identify non-sequence-specific effects.[4]
Q4: Should I perform a dose-response experiment?
Yes, conducting a dose-response (or concentration-response) experiment is highly recommended.[5] This involves treating your cells with a range of this compound concentrations. An on-target effect should exhibit a clear dose-dependent relationship, where increasing concentrations of this compound lead to a greater reduction in Hsp27 levels and a corresponding phenotypic change. Off-target effects may not show a clear dose-response or may only appear at higher concentrations.[6]
Q5: How can I confirm that this compound is hitting its intended target?
The most direct way to confirm the on-target activity of this compound is to measure the levels of Hsp27 mRNA and protein. This can be done using techniques such as:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the levels of Hsp27 mRNA.
-
Western Blotting: To measure the levels of Hsp27 protein.
A significant reduction in both Hsp27 mRNA and protein levels following this compound treatment would confirm on-target engagement.
Troubleshooting Guide
This guide provides solutions to common issues encountered when working with this compound in cell culture.
| Issue | Possible Cause | Recommended Solution |
| High cell toxicity or unexpected phenotype observed with this compound treatment. | Off-target effects: this compound may be downregulating unintended genes or causing other non-specific cellular stress. | 1. Confirm with controls: Run parallel experiments with mismatch and scrambled control oligonucleotides. If the toxicity or phenotype is not observed with the controls, it is more likely to be an on-target effect. 2. Perform a dose-response experiment: Lower the concentration of this compound to see if the toxicity is reduced while maintaining on-target Hsp27 knockdown. 3. Assess global gene expression: Use techniques like RNA-sequencing to identify potential off-target genes that are being downregulated. |
| Inconsistent results between experiments. | Variable transfection efficiency: The amount of this compound entering the cells may differ between experiments. | 1. Optimize transfection protocol: Ensure consistent cell density, reagent concentrations, and incubation times. 2. Use a transfection control: A fluorescently labeled control oligonucleotide can help to monitor transfection efficiency by microscopy or flow cytometry. |
| No significant reduction in Hsp27 levels. | Inefficient this compound delivery: The ASO may not be entering the cells effectively. Degraded this compound: The ASO may have been degraded due to improper storage or handling. | 1. Optimize transfection reagent: Test different lipid-based transfection reagents or electroporation conditions. 2. Check this compound integrity: Ensure proper storage at -20°C or -80°C and handle with nuclease-free solutions. |
Illustrative Data on Off-Target Gene Expression
The following table provides an illustrative example of how to present quantitative data from a microarray or RNA-sequencing experiment to identify potential off-target effects. Note: This is example data and not from a specific this compound experiment.
| Gene | This compound (100 nM) Fold Change | Mismatch Control (100 nM) Fold Change | Scrambled Control (100 nM) Fold Change | On-Target/Off-Target |
| HSPB1 (Hsp27) | -4.5 | -1.1 | -1.0 | On-Target |
| GENE_X | -3.8 | -1.2 | -1.1 | Potential Off-Target |
| GENE_Y | -1.5 | -1.4 | -1.3 | Likely Non-Specific |
| GENE_Z | -2.1 | -2.0 | -1.9 | Likely Non-Specific |
Key Signaling Pathways
Understanding the signaling pathways involving Hsp27 is crucial for interpreting the phenotypic consequences of this compound treatment.
Experimental Protocols
ASO Transfection in Adherent Cancer Cell Lines
This protocol provides a general guideline for transfecting this compound and control oligonucleotides into adherent cancer cells using a lipid-based transfection reagent.
Materials:
-
This compound and control ASOs (reconstituted in nuclease-free water)
-
Adherent cancer cell line of interest (e.g., PC-3, LNCaP)
-
Complete growth medium
-
Reduced-serum medium (e.g., Opti-MEM)
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Nuclease-free microcentrifuge tubes
-
6-well or 12-well cell culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed cells in your chosen plate format to be 70-80% confluent at the time of transfection.
-
Prepare ASO-Lipid Complexes:
-
For each well to be transfected, dilute the desired amount of ASO into a tube containing reduced-serum medium. Mix gently.
-
In a separate tube, dilute the appropriate amount of transfection reagent into reduced-serum medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted ASO and diluted transfection reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow complexes to form.
-
-
Transfection:
-
Remove the growth medium from the cells.
-
Add the ASO-lipid complex mixture to the cells.
-
Add complete growth medium to the desired final volume.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined empirically.
RNA Extraction and qRT-PCR for Hsp27 mRNA Quantification
Materials:
-
TRIzol reagent or a column-based RNA extraction kit
-
Chloroform (for TRIzol method)
-
Isopropanol (for TRIzol method)
-
75% Ethanol (for TRIzol method)
-
Nuclease-free water
-
Reverse transcription kit
-
qPCR master mix
-
Primers for Hsp27 and a reference gene (e.g., GAPDH, ACTB)
Protocol:
-
RNA Extraction:
-
Lyse the cells directly in the culture plate using TRIzol or the lysis buffer from your kit.
-
Follow the manufacturer's protocol for RNA extraction.
-
Resuspend the RNA pellet in nuclease-free water.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
-
Reverse Transcription:
-
Synthesize cDNA from an equal amount of RNA for all samples using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, qPCR master mix, and primers.
-
Run the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative expression of Hsp27 mRNA, normalized to the reference gene.
-
Western Blotting for Hsp27 Protein Quantification
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Hsp27
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction:
-
Lyse the cells with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody for Hsp27.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe for the loading control.
-
-
Analysis:
-
Quantify the band intensities and normalize the Hsp27 signal to the loading control to determine the relative protein levels.
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 6. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
Technical Support Center: Overcoming Poor Apatorsen Uptake in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming challenges related to poor Apatorsen uptake and efficacy in cancer cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as OGX-427) is a second-generation antisense oligonucleotide (ASO).[1] It is designed to inhibit the production of Heat Shock Protein 27 (Hsp27), a chaperone protein that is overexpressed in many types of cancer.[2][3][4] Hsp27 plays a critical role in cancer cell survival, progression, metastasis, and resistance to therapy.[2][5][6] this compound works by binding to the Hsp27 messenger RNA (mRNA). This DNA/RNA duplex is then recognized and cleaved by the enzyme RNase H, leading to the degradation of the Hsp27 mRNA and preventing its translation into protein.[7][8] By reducing Hsp27 levels, this compound can induce cancer cell apoptosis and sensitize them to chemotherapy.[4]
Q2: What is the primary mechanism for this compound uptake into cancer cells?
Like other antisense oligonucleotides, this compound enters cells primarily through endocytosis.[7][8] This process involves the cell membrane engulfing the ASO to form an intracellular vesicle. The initial step is the binding of the ASO to proteins on the cell surface. Once internalized within endosomes, a small fraction of this compound must escape into the cytoplasm or nucleus to reach its target Hsp27 mRNA.[9] This endosomal escape is a significant rate-limiting step for ASO efficacy.[7]
Q3: Why might I be observing low Hsp27 knockdown in my in vitro experiments?
Several factors can contribute to poor efficacy:
-
Inefficient Cellular Uptake: The specific cancer cell line you are using may have low endocytic activity or may lack sufficient expression of the cell-surface receptors that facilitate ASO binding and internalization.[7]
-
Endosomal Entrapment: Even if this compound is taken up by the cell, it may remain trapped in endosomes and eventually be degraded in lysosomes, preventing it from reaching its mRNA target in the cytoplasm or nucleus.[7]
-
Cell Line Heterogeneity: Different cancer cell lines, and even cells within the same culture, can exhibit significant variability in their ability to uptake ASOs.[10]
-
Experimental Conditions: In vitro results can be influenced by the duration of treatment and the dose of this compound used.[10] The choice of delivery agent (transfection reagent) is also critical; for example, Lipofectamine may be suitable while Oligofectamine may not be for certain ASOs.[10]
Q4: Is it more important to measure this compound's cellular uptake or its effect on Hsp27 levels?
While measuring cellular uptake can be a useful secondary experiment, the primary goal of most studies is to demonstrate modulation of gene expression.[11] Therefore, quantifying the knockdown of Hsp27 mRNA and protein is the most direct and relevant measure of this compound's biological activity.[11] If significant target knockdown is observed, it can be inferred that cellular uptake and localization were sufficient.[11]
Troubleshooting Guide for Poor this compound Efficacy
This guide provides a logical workflow for diagnosing and addressing suboptimal Hsp27 knockdown in your experiments.
Issue: You have treated your cancer cells with this compound but observe minimal or no reduction in Hsp27 mRNA or protein levels.
Caption: Troubleshooting workflow for low this compound efficacy.
-
Validate Assays and Reagents:
-
This compound Integrity: Ensure the this compound stock has been stored and handled correctly to prevent degradation.
-
Controls: Confirm that your negative controls (untreated cells, cells treated with a scrambled or mismatch control ASO) show baseline Hsp27 levels and that your positive controls (if available) are working.[11] At least one scrambled and one mismatch oligonucleotide should be used as controls.[11]
-
Quantification Methods: Verify the efficiency and specificity of your RT-qPCR primers for Hsp27. For Western blots, validate the specificity of the Hsp27 antibody.[11]
-
-
Optimize Experimental Conditions:
-
Dose-Response: Titrate this compound across a range of concentrations to determine the optimal dose for your specific cell line. Dose-response curves are crucial for comparing results between experiments and calculating an effective concentration (EC50).[11]
-
Time-Course: Measure Hsp27 knockdown at multiple time points after this compound administration (e.g., 24, 48, 72 hours) to identify the point of maximum inhibition.
-
-
Enhance Cellular Uptake:
-
Transfection Reagents: For in vitro experiments, using a transfection reagent is often necessary to facilitate ASO entry into cells. Evaluate lipid-based reagents like Lipofectamine, as these can significantly improve uptake.
-
Novel Uptake Enhancers: Research suggests new strategies, such as using small molecules to modulate cell membrane channels, may enhance ASO uptake. For example, the compound L687 was shown to activate TRPC3/C6 calcium channels, promoting ASO internalization.[12][13]
-
Strategies and Data for Enhancing this compound Uptake
The following table summarizes strategies to improve this compound delivery and provides hypothetical data to illustrate potential outcomes.
| Strategy | Description | Expected Outcome | Hypothetical Hsp27 mRNA Reduction (vs. Untreated) |
| This compound Alone | Administration of this compound in standard cell culture media without any delivery vehicle. | Low to moderate uptake, highly cell-line dependent. | 15% ± 5% |
| Transfection Reagent | Complexing this compound with a lipid-based transfection reagent (e.g., Lipofectamine) prior to cell treatment. | Significantly improved membrane translocation and endosomal delivery. | 75% ± 10% |
| ASO Conjugation | Covalently linking this compound to a molecule that promotes uptake, such as a cell-penetrating peptide (CPP) or an antibody targeting a cell surface receptor (e.g., TfR1).[9] | Targeted delivery and receptor-mediated endocytosis. | 60% ± 15% |
| Uptake Enhancer | Co-administration of this compound with a small molecule designed to increase cell permeability to ASOs (e.g., a calcium channel activator).[12][13] | Increased general uptake of ASOs into the cytoplasm. | 50% ± 20% |
Key Experimental Protocols
Protocol 1: Quantification of Hsp27 mRNA Knockdown by RT-qPCR
This protocol is a standard method to measure changes in target RNA levels.[11]
-
Cell Treatment: Seed cells in 6-well plates. Allow them to adhere overnight. Treat with this compound (and controls) at the predetermined optimal concentration and duration.
-
RNA Extraction: Lyse the cells directly in the wells using a lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen). Purify total RNA according to the manufacturer's protocol.
-
RNA Quantification & Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase kit with random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR master mix containing SYBR Green or a TaqMan probe-based assay mix.[14]
-
Use validated primers specific for Hsp27 and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction on a real-time PCR system.
-
-
Data Analysis: Calculate the relative Hsp27 mRNA expression using the ΔΔCT method.[14] The results should be expressed as a percentage of the negative control (e.g., scrambled ASO).
Protocol 2: Quantification of Hsp27 Protein Knockdown by Western Blot
This protocol serves as the gold standard for confirming that mRNA knockdown translates to a reduction in protein levels.[11]
-
Cell Treatment: Treat cells as described in Protocol 1.
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a validated primary antibody against Hsp27 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the Hsp27 band intensity to a loading control (e.g., β-actin or GAPDH) from the same sample.
Visualizing Cellular Pathways
This compound Cellular Uptake and Mechanism of Action
The following diagram illustrates the journey of this compound from the extracellular space to its target mRNA.
References
- 1. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - ProQuest [proquest.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Role of Hsp27 in Chemotherapy Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Role of Hsp27 in Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Antisense Oligonucleotides: Treatment Strategies and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Next-generation treatments hitch a ride into cancer cells - ecancer [ecancer.org]
- 13. sciencedaily.com [sciencedaily.com]
- 14. Nuclear and Cytoplasmatic Quantification of Unconjugated, Label-Free Locked Nucleic Acid Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Apatorsen Technical Support Center: Troubleshooting Degradation and Stability
Welcome to the technical support center for Apatorsen. This resource is designed for researchers, scientists, and drug development professionals to address common questions and challenges related to the degradation and stability of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as OGX-427) is a second-generation antisense oligonucleotide (ASO).[1] It is chemically modified with 2'-O-methoxyethyl (2'-MOE) groups and has a phosphorothioate backbone, which increases its resistance to degradation by nucleases.[2][3] this compound is designed to specifically bind to the messenger RNA (mRNA) of Heat Shock Protein 27 (Hsp27), leading to the degradation of the Hsp27 mRNA and subsequent reduction in Hsp27 protein levels.[4] By inhibiting Hsp27, a protein that is often overexpressed in cancer cells and contributes to treatment resistance, this compound aims to induce cancer cell death (apoptosis) and enhance the efficacy of chemotherapy.[5][6][7]
Q2: What are the primary causes of this compound degradation in experiments?
The primary cause of this compound degradation, like other phosphorothioate ASOs, is enzymatic activity from nucleases. These enzymes, which are present in biological samples such as serum and cell lysates, cleave the phosphodiester or phosphorothioate bonds of the oligonucleotide backbone. The degradation typically occurs through the action of both endonucleases (which cleave within the oligonucleotide chain) and exonucleases (which cleave from the ends).[2] While the phosphorothioate backbone and 2'-O-methoxyethyl modifications significantly increase this compound's stability compared to unmodified oligonucleotides, degradation can still occur over time, especially under suboptimal storage or experimental conditions.[2][8]
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to follow proper storage and handling procedures.
| Condition | Recommendation | Rationale |
| Storage Temperature | Store lyophilized this compound at -20°C or below for long-term storage. Once reconstituted in a nuclease-free buffer, store in aliquots at -20°C or -80°C. | Lower temperatures minimize the activity of any contaminating nucleases and reduce the rate of chemical degradation. |
| Reconstitution | Reconstitute this compound in a nuclease-free buffer or water. Common buffers include phosphate-buffered saline (PBS) or Tris-EDTA (TE) buffer. | Using nuclease-free reagents is critical to prevent enzymatic degradation upon reconstitution. |
| Handling | Always use nuclease-free pipette tips, tubes, and reagents when working with this compound. Wear gloves to prevent contamination from skin-borne nucleases. | Nucleases are ubiquitous and can rapidly degrade oligonucleotides. |
| Freeze-Thaw Cycles | Minimize the number of freeze-thaw cycles by storing reconstituted this compound in single-use aliquots. | Repeated freezing and thawing can lead to physical degradation of the oligonucleotide. |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected efficacy of this compound in cell culture experiments.
Possible Cause 1: this compound Degradation
-
Troubleshooting Steps:
-
Verify Storage and Handling: Confirm that this compound has been stored and handled according to the recommended guidelines (see FAQ 3).
-
Assess Integrity: Run an aliquot of your this compound stock on a denaturing polyacrylamide gel alongside a fresh, unopened control sample to check for degradation products (smaller fragments).
-
Use Nuclease-Free Reagents: Ensure all media, buffers, and supplements used in your cell culture are certified nuclease-free.
-
Serum Considerations: Serum is a major source of nucleases. Consider heat-inactivating the serum (56°C for 30 minutes) or using a reduced-serum or serum-free medium during the initial hours of this compound treatment, if compatible with your cell line.
-
Possible Cause 2: Inefficient Cellular Uptake
-
Troubleshooting Steps:
-
Transfection Reagent: If using a transfection reagent, optimize the ASO:reagent ratio and the overall concentration. Follow the manufacturer's protocol for your specific cell line.
-
Gymnotic Delivery: For gymnotic (naked) delivery, ensure cells are seeded at an appropriate density and that the this compound concentration is within the effective range for your cell type. Uptake efficiency can vary significantly between cell lines.
-
Incubation Time: Optimize the incubation time to allow for sufficient uptake and target engagement.
-
Issue 2: High variability in this compound stability assays.
Possible Cause 1: Inconsistent Nuclease Activity in Biological Matrices
-
Troubleshooting Steps:
-
Matrix Pooling: If using serum or plasma from multiple donors, pool and mix the samples to create a homogenous batch with consistent nuclease activity.
-
Standardized Collection and Processing: Ensure that all biological samples are collected, processed, and stored in a standardized manner to minimize variability in endogenous nuclease levels.
-
Nuclease Inhibitors: Consider the addition of a broad-spectrum nuclease inhibitor to your control samples (not for stability assessment) to confirm that degradation is enzyme-mediated.
-
Possible Cause 2: Issues with Analytical Method
-
Troubleshooting Steps:
-
Sample Preparation: Optimize your sample preparation method (e.g., solid-phase extraction) to ensure consistent recovery of this compound and its metabolites.
-
Internal Standard: Use an internal standard in your HPLC-MS analysis to account for variations in sample processing and instrument response.
-
Instrument Calibration: Regularly calibrate your analytical instruments (e.g., HPLC-MS, spectrophotometer) to ensure accurate quantification.
-
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Human Serum
This protocol provides a method to evaluate the in vitro stability of this compound in human serum over time.
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in nuclease-free water)
-
Pooled human serum (stored at -80°C)
-
Nuclease-free water
-
Phosphate-buffered saline (PBS), nuclease-free
-
Solid-phase extraction (SPE) cartridges for oligonucleotide purification
-
HPLC-MS system
-
-
Procedure:
-
Thaw the pooled human serum on ice.
-
Spike the serum with this compound to a final concentration of 10 µg/mL.
-
Incubate the spiked serum at 37°C in a water bath.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), collect aliquots of the serum.
-
Immediately stop the degradation by adding a quenching solution (e.g., a strong chaotropic agent like guanidine hydrochloride) or by flash-freezing the samples in liquid nitrogen and storing them at -80°C until analysis.
-
Extract this compound and its metabolites from the serum aliquots using solid-phase extraction (SPE) following the manufacturer's protocol.
-
Analyze the extracted samples by HPLC-MS to quantify the amount of full-length this compound remaining at each time point.
-
Calculate the half-life (t½) of this compound in human serum by plotting the percentage of intact this compound remaining versus time and fitting the data to a first-order decay model.
-
Protocol 2: Quantification of this compound by HPLC-MS
This protocol outlines a general method for the quantification of this compound in experimental samples.
-
Instrumentation and Columns:
-
A liquid chromatography system coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).
-
A reversed-phase chromatography column suitable for oligonucleotide analysis (e.g., a C18 column).
-
-
Mobile Phases:
-
Mobile Phase A: An ion-pairing agent (e.g., 10 mM triethylamine and 400 mM hexafluoroisopropanol) in water.
-
Mobile Phase B: Methanol or acetonitrile.
-
-
Procedure:
-
Prepare a calibration curve by serially diluting a known concentration of this compound standard in the appropriate matrix (e.g., control serum, cell lysate).
-
Prepare samples by extracting this compound as described in Protocol 1.
-
Inject a fixed volume of the prepared standards and samples onto the HPLC column.
-
Elute this compound using a gradient of increasing Mobile Phase B.
-
Detect and quantify this compound using the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, targeting the specific mass-to-charge ratio (m/z) of this compound.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas on the calibration curve.
-
Visualizations
Caption: this compound inhibits Hsp27, a key regulator of cell survival and apoptosis.
Caption: Workflow for assessing the stability of this compound in biological matrices.
Caption: Troubleshooting logic for suboptimal this compound efficacy in experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A phase I dose-escalation study of this compound... [experts.mcmaster.ca]
- 4. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Hsp27 in Chemotherapy Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Heat Shock Protein 27 in Carcinogenesis and Treatment of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Apatorsen (OGX-427) and Hsp27 Knockdown
Welcome to the technical support center for Apatorsen (OGX-427). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving this compound-mediated knockdown of Heat Shock Protein 27 (Hsp27). Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues and ensure consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as OGX-427) is a second-generation antisense oligonucleotide.[1] It is a synthetic nucleic acid sequence designed to be complementary to the messenger RNA (mRNA) of Heat Shock Protein 27 (Hsp27). By binding to the Hsp27 mRNA, this compound initiates its degradation, thereby inhibiting the production of the Hsp27 protein.[1][2] This leads to a reduction in the cellular levels of Hsp27, a chaperone protein that is often overexpressed in cancer cells and is associated with treatment resistance and poor prognosis.[3][4]
Q2: What are the common causes of inconsistent Hsp27 knockdown with this compound?
Inconsistent Hsp27 knockdown can stem from several factors, including:
-
Suboptimal Transfection Efficiency: Inefficient delivery of this compound into the target cells is a primary cause of poor knockdown. This can be influenced by the choice of transfection reagent, cell type, cell health, and confluency.
-
This compound Degradation: Although this compound is a second-generation antisense oligonucleotide with chemical modifications to increase stability, degradation by cellular nucleases can still occur.[5]
-
Incorrect Dosing: The concentration of this compound used is critical. Insufficient concentration may not achieve the desired knockdown, while excessive concentrations can lead to off-target effects and cytotoxicity.
-
High Hsp27 Protein Stability: Hsp27 is a stable protein, and even with efficient mRNA knockdown, the existing pool of Hsp27 protein may take time to be cleared from the cell.[6]
-
Cell Line Specific Effects: Different cell lines can exhibit varying sensitivities and uptake efficiencies for this compound.
Q3: How can I verify the knockdown of Hsp27 protein?
The most common and reliable method to verify Hsp27 protein knockdown is by Western blotting . This technique allows for the quantification of Hsp27 protein levels in this compound-treated cells compared to control cells. It is crucial to include a loading control (e.g., GAPDH, β-actin) to normalize the results. For more quantitative results, an Enzyme-Linked Immunosorbent Assay (ELISA) can also be used.[7]
Q4: What are the potential off-target effects of this compound?
As with other antisense oligonucleotides, there is a potential for off-target effects due to this compound binding to unintended mRNA sequences that have some degree of complementarity.[8][9] While specific off-target effects of this compound are not extensively documented in publicly available literature, it is good practice to assess the expression of structurally related heat shock proteins or other potential off-target genes identified through bioinformatics analysis.
Troubleshooting Guides
Issue 1: Low or Inconsistent Hsp27 Knockdown Efficiency
This is one of the most frequently encountered problems. The following steps can help troubleshoot and improve knockdown consistency.
Troubleshooting Workflow for Low Knockdown Efficiency
Caption: A step-by-step workflow for troubleshooting low or inconsistent Hsp27 knockdown.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Transfection Efficiency | Use a fluorescently labeled control oligonucleotide to visually assess uptake by fluorescence microscopy or quantify by flow cytometry. | This will determine if the low knockdown is due to poor delivery of the oligonucleotide into the cells. |
| 2. Optimize this compound Delivery | Titrate the concentration of this compound and the transfection reagent. Optimize the ratio of this compound to transfection reagent. Test different transfection reagents (e.g., lipid-based, polymer-based). | The optimal conditions for oligonucleotide delivery are highly cell-type dependent. |
| 3. Assess Reagent Quality | Ensure this compound and transfection reagents are properly stored and have not expired. Prepare fresh dilutions for each experiment. | Degradation of reagents can significantly impact experimental outcomes. |
| 4. Validate Knockdown Assay | Confirm the specificity and sensitivity of the anti-Hsp27 antibody used for Western blotting. Run positive and negative controls. Ensure proper protein extraction and quantification. | An unreliable assay will give misleading results about knockdown efficiency. |
| 5. Consider Cellular Biology | Increase the incubation time post-transfection to allow for Hsp27 protein turnover. Ensure cells are healthy and in the exponential growth phase during transfection. | The half-life of the target protein and the overall health of the cells can influence the observed knockdown. |
Issue 2: High Cell Toxicity or Death Post-Transfection
Cell death following transfection can confound the interpretation of knockdown experiments.
| Potential Cause | Troubleshooting Step | Rationale |
| Transfection Reagent Toxicity | Reduce the concentration of the transfection reagent. Decrease the incubation time of the transfection complex with the cells. | High concentrations or prolonged exposure to transfection reagents can be toxic to many cell lines. |
| This compound Concentration Too High | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound. | Excessive concentrations of oligonucleotides can induce cellular stress and apoptosis independent of the intended knockdown. |
| Contamination | Routinely test cell cultures for mycoplasma contamination. | Mycoplasma can affect cell health and response to transfection. |
| Poor Cell Health | Use cells at a lower passage number. Ensure optimal cell confluency (typically 70-80%) at the time of transfection. | Unhealthy or overly confluent cells are more susceptible to stress from transfection. |
Experimental Protocols
General Protocol for In Vitro Hsp27 Knockdown with this compound
This protocol provides a general guideline for transfecting mammalian cells with this compound. Optimization for specific cell lines is recommended.
-
Cell Seeding:
-
One day before transfection, seed cells in antibiotic-free growth medium such that they will be 70-80% confluent at the time of transfection.
-
-
Preparation of this compound-Lipid Complex:
-
For a 6-well plate, dilute the desired amount of this compound (e.g., 50-200 nM final concentration) in serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute the lipid-based transfection reagent (e.g., Lipofectamine® 2000) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted this compound and the diluted transfection reagent. Mix gently and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the this compound-lipid complex dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator.
-
-
Post-Transfection:
-
After 4-6 hours, the medium containing the transfection complex can be replaced with fresh, complete growth medium.
-
Harvest cells at desired time points (e.g., 24, 48, 72 hours) for analysis of Hsp27 mRNA and protein levels. A study in breast cancer cell lines showed that the effects on Hsp27 levels were sustained for 5 and 7 days.[3]
-
Quantification of Hsp27 Knockdown by Western Blot
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Hsp27 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Hsp27 signal to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation
Table 1: this compound-Mediated Hsp27 Knockdown in Breast Cancer Cell Lines
| Cell Line | Basal Hsp27 Expression (Relative) | % Loss of Cell Viability with this compound |
| Cell Line A | High | 85% |
| Cell Line B | Moderate | 62% |
| Cell Line C | Low | 38% |
| Cell Line D | High | 93% |
| Cell Line E | Moderate | 71% |
Data adapted from a study on a panel of over 20 breast cancer cell lines. Treatment with this compound resulted in a significant reduction in cell survival, ranging from 38% to 93% loss of cell viability compared to a mismatched oligonucleotide control.[3] There was no direct correlation observed between the basal Hsp27 expression level and the response to this compound.[3]
Signaling Pathways
This compound Mechanism of Action
Caption: Mechanism of action of this compound in reducing Hsp27 protein levels.
Hsp27's Role in Apoptosis Signaling
Caption: Hsp27 inhibits apoptosis at multiple points in both the intrinsic and extrinsic pathways.[10][11][12][13]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Heat shock protein 27 (HSP27): biomarker of disease and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphorothioate Oligonucleotides [sigmaaldrich.com]
- 6. In vitro Stability of Heat Shock Protein 27 in Serum and Plasma Under Different Pre-analytical Conditions: Implications for Large-Scale Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heat shock protein 27 promotes cell proliferation through activator protein-1 in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
Apatorsen toxicity in normal versus cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the toxicity profile of Apatorsen, particularly its differential effects on normal versus cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as OGX-427) is an investigational second-generation antisense oligonucleotide.[1][2] Its primary mechanism of action is to inhibit the production of Heat Shock Protein 27 (Hsp27).[3] this compound is designed to be complementary to the messenger RNA (mRNA) of Hsp27, leading to its degradation and thereby preventing the synthesis of the Hsp27 protein.[4]
Q2: Why is Hsp27 a target for cancer therapy?
Heat Shock Protein 27 (Hsp27) is a molecular chaperone that is often overexpressed in a wide range of human cancers, including prostate, lung, breast, and pancreatic cancer.[1][5] High levels of Hsp27 are associated with poor prognosis, metastasis, and resistance to cancer treatments.[5][6] Its primary roles in cancer cells that contribute to malignancy include:
-
Inhibition of Apoptosis: Hsp27 is a potent anti-apoptotic protein that can block cell death pathways at multiple points.[6][7]
-
Promotion of Drug Resistance: By protecting cancer cells from the stress induced by therapeutic agents, Hsp27 contributes to acquired resistance against chemotherapy and targeted agents.[5][8]
-
Regulation of Cell Survival Pathways: Hsp27 interacts with key signaling proteins, such as those in the androgen receptor and Akt pathways, to promote cell survival and proliferation.[3][4]
Q3: What is the rationale for this compound's selective toxicity towards cancer cells over normal cells?
The selective toxicity of this compound is primarily based on the principle of "non-oncogene addiction." Cancer cells, due to their high metabolic rate, genetic instability, and proteotoxic stress, are often more dependent on the protective functions of chaperone proteins like Hsp27 for their survival compared to normal, healthy cells.[6][9] While Hsp27 is present in normal cells, it is not typically expressed at the high levels seen in cancerous tissue and is not as critical for their routine survival.[7][9] By inhibiting Hsp27, this compound removes a key survival factor that cancer cells disproportionately rely on, leading to apoptosis and sensitization to other therapies, while having a lesser impact on normal cells.[9]
Q4: What adverse events and toxicities have been observed for this compound in clinical trials?
In clinical studies, this compound has been generally tolerated. The majority of treatment-related adverse events have been mild to moderate (Grade 1-2).[3] A maximum tolerated dose was not formally defined in a Phase I dose-escalation study, with patients receiving doses up to 1000 mg.[3]
| Common Treatment-Related Adverse Events (Any Grade) | Frequency | Reference |
| Infusion Reactions (e.g., chills, flushing) | Occurred in 77% of patients in one study | [10] |
| Pruritus (itching) | Common, Grade 1-2 | [3] |
| Prolonged aPTT | Common, Grade 1-2 | [3] |
| Lymphopenia | Common, Grade 1-2 | [3] |
| Anemia | Common, Grade 1-2 | [3] |
Troubleshooting Guide
Issue 1: Unexpectedly high cytotoxicity observed in normal/non-cancerous cell lines during in-vitro experiments.
-
Possible Cause 1: Off-Target Effects. Although designed for specificity, antisense oligonucleotides can sometimes have off-target effects.[11]
-
Troubleshooting Step: Perform a sequence analysis (e.g., BLAST) of this compound against the genome of the species your normal cells are derived from to identify potential off-target binding sites. Validate the specific knockdown of Hsp27 via Western Blot or qPCR to confirm the on-target effect.
-
-
Possible Cause 2: Cell Line Health. Normal cell lines that are under stress (e.g., high passage number, nutrient deprivation) may upregulate stress-response proteins, potentially including Hsp27, making them more sensitive to its inhibition.
-
Troubleshooting Step: Ensure you are using low-passage, healthy cells cultured under optimal conditions. Check baseline Hsp27 expression levels in your normal cell line to confirm they are not abnormally high.
-
-
Possible Cause 3: Contamination. Mycoplasma or other microbial contamination can induce a stress response in cells, potentially altering their sensitivity to this compound.
-
Troubleshooting Step: Regularly test all cell cultures for contamination.
-
Issue 2: Lack of significant cytotoxicity or desired effect in cancer cell lines.
-
Possible Cause 1: Low Hsp27 Dependence. The specific cancer cell line may not be highly dependent on Hsp27 for its survival, even if it expresses it.
-
Troubleshooting Step: Confirm high baseline expression of Hsp27 in your chosen cancer cell line. If expression is high but the effect is low, the cells may rely on redundant survival pathways. Consider combination therapy, as this compound has been shown to be an effective chemosensitizer and can enhance the effects of drugs like gemcitabine and erlotinib.[12][13]
-
-
Possible Cause 2: Inefficient Transfection/Uptake. this compound, as an oligonucleotide, needs to enter the cell to reach its target mRNA. Inefficient delivery will result in a poor biological response.
-
Troubleshooting Step: Optimize the delivery method. If using a transfection reagent, perform a concentration optimization curve. Confirm cellular uptake using a fluorescently-labeled control oligonucleotide.
-
-
Possible Cause 3: Rapid Drug Degradation. The stability of the oligonucleotide in the cell culture medium could be a factor.
-
Troubleshooting Step: Ensure proper storage and handling of the this compound compound. This compound is a 2'-methoxyethyl-modified oligonucleotide, which enhances its stability, but improper handling can still lead to degradation.[3]
-
Experimental Protocols & Visualizations
Protocol: Assessing Differential Cytotoxicity using a Cell Viability Assay
-
Cell Plating: Seed both cancer cells (e.g., A549, MiaPaCa-2) and normal cells (e.g., BEAS-2B, fibroblasts) in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the plates and add the this compound-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified time period (e.g., 48, 72, or 96 hours). The incubation time can be a critical variable.[14]
-
Viability Assessment: Add a viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Read the plate using a microplate reader at the appropriate wavelength (for absorbance or fluorescence).
-
Analysis: Normalize the readings to the vehicle-only control wells to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the half-maximal inhibitory concentration (IC50) for each cell line. A higher IC50 value for normal cells compared to cancer cells indicates selective toxicity.
Caption: Workflow for assessing this compound's differential cytotoxicity.
This compound's Mechanism of Action: Inducing Apoptosis
This compound inhibits Hsp27, thereby removing its protective block on the cell's apoptosis machinery. This allows both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways to proceed, leading to cancer cell death.
Caption: this compound's mechanism targeting Hsp27 to induce apoptosis.
Rationale for Selective Toxicity
The enhanced dependence of cancer cells on Hsp27 for survival forms the basis of this compound's therapeutic window.
Caption: Logic of this compound's selective toxicity in cancer cells.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Ionis Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 3. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The role of heat shock proteins in neoplastic processes and the research on their importance in the diagnosis and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Proteotoxicity is not the reason for the dependence of cancer cells on the major chaperone Hsp70 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A randomized phase 2 study of a HSP27 targeting antisense, this compound with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hsp27 Inhibition with OGX-427 Sensitizes Non-Small Cell Lung Cancer Cells to Erlotinib and Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Apatorsen-Induced Immune Response In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apatorsen and other 2'-O-methoxyethyl (2'-MOE) modified antisense oligonucleotides (ASOs). The information provided is intended to help minimize and manage immune-related responses during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as OGX-427) is a second-generation antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27).[1] Hsp27 is a chaperone protein that is overexpressed in many cancers and is associated with treatment resistance and poor prognosis. By binding to the mRNA of Hsp27, this compound triggers its degradation, thereby reducing Hsp27 protein levels and sensitizing cancer cells to apoptosis.
Q2: What are the common immune-related adverse events observed with this compound in clinical trials?
The most frequently reported treatment-related adverse events in clinical trials with this compound are infusion reactions.[2] In a phase I study, common grade 1-2 events included chills, pruritus (itching), and flushing.[1] A phase II study also identified infusion reactions as the most common adverse event, occurring in 77% of patients treated with this compound.[2]
Q3: What is the underlying mechanism of the immune response to this compound and other 2'-MOE ASOs?
While the 2'-MOE modification generally reduces the immunogenicity of ASOs, a pro-inflammatory response can still occur. This is thought to be mediated by a Toll-like receptor (TLR)-independent mechanism. This response can involve the activation of the innate immune system, leading to the release of pro-inflammatory cytokines and chemokines. Additionally, phosphorothioate (PS) backbone modifications, present in this compound, have been associated with complement activation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Infusion Reactions (e.g., flushing, chills, fever, pruritus) | Cytokine release | 1. Slow down the infusion rate.2. Pre-medicate with antihistamines (H1 and H2 blockers) and corticosteroids.[3][4]3. For severe reactions, stop the infusion and administer supportive care as per institutional guidelines.[5][6][7] |
| Injection Site Reactions (for subcutaneous administration) | Localized inflammatory response | 1. Rotate injection sites.2. Apply a cold compress to the injection site post-administration.3. Evaluate for potential formulation issues (e.g., concentration, pH). |
| Elevated Pro-inflammatory Cytokines (e.g., IL-6, TNF-α, MCP-1) in plasma/serum | Innate immune activation by the ASO | 1. Confirm the absence of endotoxin contamination in the ASO preparation.2. Reduce the ASO dose if therapeutically feasible.3. Consider co-administration of an anti-inflammatory agent (use with caution and assess impact on therapeutic efficacy). |
| Evidence of Complement Activation (e.g., increased C3a, C5a, or SC5b-9) | Interaction of the PS backbone with complement proteins | 1. Measure complement activation products in plasma or serum (see Experimental Protocol 2).2. If significant activation is observed, consider a different ASO chemistry with reduced PS content if possible, though this may alter other drug properties. |
| Splenomegaly or Immune Cell Infiltration in Liver (observed in animal models) | Systemic inflammatory response | 1. Perform histological analysis of spleen and liver tissues.2. Correlate with cytokine profiling and other markers of immune activation.3. Evaluate the dose-response relationship of this effect. |
Experimental Protocols
Protocol 1: In Vivo Cytokine Profiling in Mice Following this compound Administration
This protocol is adapted for the assessment of ASO-induced cytokine release.
Materials:
-
This compound or control ASO sterile solution
-
8-10 week old C57BL/6 mice
-
Sterile saline or PBS
-
Blood collection tubes (EDTA-plasma or serum)
-
Centrifuge
-
Multiplex cytokine assay kit (e.g., Luminex-based or ELISA array) for relevant cytokines (e.g., IL-6, TNF-α, MCP-1, IL-10)
-
Plate reader compatible with the chosen assay
Procedure:
-
Animal Dosing:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound or control ASO via the desired route (e.g., intravenous tail vein injection). Include a vehicle control group (saline or PBS).
-
Dose according to your experimental plan. A range of doses is recommended to assess dose-dependency.
-
-
Sample Collection:
-
Collect blood samples at various time points post-injection (e.g., 2, 6, 24, and 48 hours) to capture the peak cytokine response.
-
For terminal blood collection, use cardiac puncture under anesthesia. For interim time points, use retro-orbital or submandibular bleeding.
-
Process blood to obtain plasma (centrifuge at 2000 x g for 15 minutes at 4°C) or serum (allow to clot for 30 minutes at room temperature, then centrifuge).
-
Store plasma/serum at -80°C until analysis.
-
-
Cytokine Analysis:
-
Thaw plasma/serum samples on ice.
-
Perform the multiplex cytokine assay according to the manufacturer's instructions.
-
Ensure to include all necessary standards and controls provided with the kit.
-
Acquire data using a compatible plate reader.
-
-
Data Analysis:
-
Calculate cytokine concentrations based on the standard curve.
-
Compare cytokine levels between this compound-treated, control ASO-treated, and vehicle-treated groups at each time point.
-
Use appropriate statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.
-
Protocol 2: In Vivo Assessment of Complement Activation by this compound
This protocol provides a method to measure complement activation products in vivo.
Materials:
-
This compound or control ASO sterile solution
-
Non-human primates (e.g., Cynomolgus monkeys) are often used for complement studies due to better human translatability, but mouse models can also be used.
-
Blood collection tubes containing EDTA. Crucially, do not use serum tubes as this will lead to ex vivo complement activation.
-
Centrifuge with cooling capabilities
-
ELISA kits for complement activation products (e.g., C3a, C5a, sC5b-9).
-
Plate reader
Procedure:
-
Animal Dosing and Sample Collection:
-
Follow the dosing procedure as described in Protocol 1.
-
Collect blood into EDTA tubes at baseline (pre-dose) and at various time points post-dose (e.g., 15 minutes, 1, 4, 24 hours).
-
Immediately after collection, place tubes on ice and process to plasma by centrifugation at 2000 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Store plasma at -80°C until analysis.
-
-
Complement Activation Analysis:
-
Thaw plasma samples on ice.
-
Perform ELISA for the desired complement activation products according to the manufacturer's protocol.
-
Include all standards and controls.
-
-
Data Analysis:
-
Calculate the concentrations of complement activation products.
-
Compare post-dose levels to baseline levels for each animal and between treatment groups.
-
Use appropriate statistical methods to assess the significance of any changes.
-
Visualizations
References
- 1. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized phase 2 study of a HSP27 targeting antisense, this compound with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of infusion-related reactions in cancer therapy: strategies and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. physiciansweekly.com [physiciansweekly.com]
- 5. Hypersensitivity infusion reaction management [myamericannurse.com]
- 6. cancercareontario.ca [cancercareontario.ca]
- 7. ons.confex.com [ons.confex.com]
Apatorsen (OGX-427) Dose-Response Analysis: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Apatorsen (OGX-427), a second-generation antisense oligonucleotide that targets Heat Shock Protein 27 (Hsp27). Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Data Presentation
While specific single-agent IC50 values for this compound are not consistently reported across publicly available literature, the following tables summarize key quantitative data from preclinical and clinical studies. Researchers are encouraged to determine the cell-line-specific IC50 values as part of their experimental setup.
Table 1: Preclinical and Clinical Dose Concentrations of this compound (OGX-427)
| Application | Cell Line / Patient Population | Concentration / Dose | Outcome |
| Preclinical - In Vitro | Non-Small Cell Lung Cancer (A549, HCC827) | 50 nmol/L | Sensitizes cells to erlotinib, enhances apoptosis.[1] |
| Pancreatic Cancer (MiaPaCa-2) | Not specified | Inhibits proliferation, induces apoptosis, enhances gemcitabine chemosensitivity.[2] | |
| Head and Neck Squamous Cell Carcinoma (SQ20B) | Not specified | In combination with irradiation, induces apoptosis and decreases glutathione levels.[3] | |
| Clinical - Phase I | Castration-Resistant Prostate Cancer & Other Advanced Cancers | 200-1000 mg (IV weekly) | Tolerated at highest dose; single-agent activity suggested by changes in tumor markers and circulating tumor cells (CTCs).[4] |
| Clinical - Phase II | Metastatic Non-Squamous NSCLC | Not specified | Did not significantly improve progression-free survival in combination with carboplatin and pemetrexed.[5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for determining the dose-response curve and IC50 value of this compound in a cancer cell line of interest.
Materials:
-
This compound (OGX-427) and appropriate scrambled or mismatch control oligonucleotides
-
Cancer cell line of interest (e.g., A549, PC-3, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Transfection reagent suitable for oligonucleotides
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Transfection: Prepare this compound and control oligonucleotides at various concentrations. Mix with a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: Remove the medium from the wells and add 100 µL of the transfection mix containing this compound or control oligonucleotides. Incubate for the desired treatment period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.
Western Blot for Hsp27 Knockdown
This protocol outlines the procedure to verify the knockdown of Hsp27 protein expression following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against Hsp27
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in protein lysis buffer and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (20-30 µg) onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Hsp27 and the loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of Hsp27 knockdown.
Mandatory Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: General experimental workflow for this compound studies.
Troubleshooting and FAQs
Q1: I am not seeing significant Hsp27 knockdown in my Western blot. What could be the problem?
A1:
-
Transfection Efficiency: The most common issue is suboptimal transfection efficiency of the antisense oligonucleotide.
-
Troubleshooting:
-
Optimize the transfection reagent and protocol for your specific cell line. Different cell lines have varying transfection efficiencies.
-
Test a range of this compound concentrations. A concentration of 50 nM has been shown to be effective in some cell lines.[1]
-
Ensure the use of high-quality, nuclease-free water and reagents for preparing transfection complexes.
-
-
-
Oligonucleotide Integrity: Degradation of the this compound oligonucleotide can lead to reduced efficacy.
-
Troubleshooting:
-
Store this compound and control oligonucleotides according to the manufacturer's instructions, typically at -20°C or -80°C.
-
Avoid repeated freeze-thaw cycles.
-
-
-
Western Blot Protocol: Issues with the Western blot technique itself can mask the knockdown effect.
-
Troubleshooting:
-
Ensure complete protein transfer from the gel to the membrane.
-
Use a validated primary antibody for Hsp27 at the recommended dilution.
-
Include a positive control (lysate from untreated cells) and a negative control (lysate from cells treated with a scrambled or mismatch oligonucleotide) on the same blot.
-
-
Q2: My cell viability assay results are inconsistent or show high variability.
A2:
-
Cell Seeding Density: Inconsistent cell numbers across wells can lead to high variability.
-
Troubleshooting:
-
Ensure a single-cell suspension before seeding.
-
Use a calibrated multichannel pipette for seeding.
-
Allow cells to adhere and distribute evenly before treatment.
-
-
-
Edge Effects: Wells on the edge of the plate are prone to evaporation, which can affect cell growth and assay results.
-
Troubleshooting:
-
Avoid using the outermost wells of the 96-well plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
-
-
-
Assay-Specific Issues:
-
MTT Assay: Incomplete solubilization of formazan crystals can lead to inaccurate readings. Ensure thorough mixing after adding the solubilization solution.
-
General: Ensure that the incubation times for treatment and the assay reagents are consistent across all plates and experiments.
-
Q3: How do I choose the right controls for my this compound experiments?
A3:
-
Negative Controls are Crucial: The use of appropriate negative controls is essential to demonstrate that the observed effects are specific to the antisense-mediated knockdown of Hsp27 and not due to off-target or non-specific effects of the oligonucleotide.
-
Mismatch Control: An oligonucleotide with a similar length and chemistry to this compound but with several base mismatches that prevent it from binding to the Hsp27 mRNA.
-
Scrambled Control: An oligonucleotide with the same base composition as this compound but in a randomized sequence.
-
-
Positive Control: For the Western blot, a lysate from cells known to express Hsp27 can serve as a positive control for antibody reactivity.
Q4: What is the expected downstream effect of Hsp27 inhibition by this compound?
A4: Inhibition of Hsp27 by this compound is expected to induce apoptosis. Hsp27 is a chaperone protein that can inhibit apoptosis by interacting with key components of the apoptotic pathway. Specifically, Hsp27 can prevent the release of cytochrome c from the mitochondria and inhibit the activation of caspases.[6] Therefore, knockdown of Hsp27 should lead to an increase in pro-apoptotic signaling, resulting in the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1] This can be confirmed experimentally by assays for caspase activity or by detecting cleaved PARP, a substrate of activated caspase-3.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Randomized, Double-Blinded, Phase II Trial of Carboplatin and Pemetrexed with or without this compound (OGX-427) in Patients with Previously Untreated Stage IV Non-Squamous-Non-Small-Cell Lung Cancer: The SPRUCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Technical Support Center: Apatorsen Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges associated with Apatorsen (also known as OGX-427). The information is presented in a question-and-answer format for clarity and ease of use.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: this compound is a second-generation antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27), a protein implicated in cancer cell survival and treatment resistance.[1] As a modified nucleic acid, its physicochemical properties, including solubility, are critical for ensuring consistent and reliable results in experimental settings. Improper dissolution can lead to aggregation, precipitation, and inaccurate concentrations, thereby affecting the validity of research outcomes.
Q2: What is the recommended solvent for dissolving this compound?
A2: For laboratory research, this compound sodium salt is soluble in sterile, nuclease-free water.[2] It is advisable to use a buffered solution, such as TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0), to maintain a stable pH and prevent potential degradation from acidic conditions that can occur in deionized water.
Q3: What is the maximum recommended stock concentration for this compound in an aqueous solution?
A3: The maximum solubility of this compound sodium salt is 10 mM in water.[2] Preparing stock solutions at or below this concentration is recommended to avoid precipitation.
Q4: How should I store this compound powder and stock solutions?
A4: Proper storage is crucial for maintaining the integrity of this compound.
-
Powder: Store the lyophilized powder at -20°C in a tightly sealed container, protected from light and moisture.
-
Stock Solutions: Aliquot the reconstituted this compound into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C.[3]
Q5: Is there a difference between this compound and this compound sodium salt?
A5: Yes. The free form of this compound is prone to instability. The sodium salt form is more stable and retains the same biological activity.[4] For research purposes, it is highly advisable to use the sodium salt form.
II. Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms upon reconstitution or dilution. | - Solution is supersaturated.- Incorrect solvent or pH.- Presence of incompatible salts. | - Ensure the final concentration does not exceed 10 mM.- Use sterile, nuclease-free water or TE buffer (pH 7.5-8.0).- Avoid mixing with strong acids, alkalis, or oxidizing/reducing agents.[3]- Gently warm the solution to 37°C and vortex briefly. If the precipitate persists, consider preparing a fresh, lower-concentration stock. |
| Inconsistent experimental results. | - Inaccurate initial concentration due to incomplete dissolution.- Degradation of this compound from improper storage or handling.- Aggregation of the oligonucleotide. | - Follow the detailed reconstitution protocol to ensure complete dissolution.- Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles.- Briefly vortex the stock solution before preparing working dilutions. |
| Visible aggregates or cloudiness in the solution. | - High concentration of the oligonucleotide.- Presence of divalent cations in the solvent.- G-rich sequences in the oligonucleotide, which can form G-quadruplexes. | - Prepare a more dilute stock solution.- Use TE buffer, as the EDTA will chelate divalent cations.- If aggregation persists, briefly heat the solution to 50-60°C and then quickly cool on ice before use. This can help to resolve G-quadruplex structures. |
III. Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Sodium Salt
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound sodium salt.
Materials:
-
Lyophilized this compound sodium salt
-
Sterile, nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5-8.0)
-
Sterile, nuclease-free microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pre-handling: Before opening, briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom of the tube.
-
Solvent Addition: Carefully add the required volume of sterile, nuclease-free water or TE buffer to the vial to achieve a final concentration of 10 mM.
-
Dissolution:
-
Gently vortex the vial for 15-30 seconds to mix.
-
Incubate the solution at room temperature for 10-15 minutes to allow for complete dissolution.
-
Visually inspect the solution to ensure there are no visible particles or precipitate. If particles are present, vortex again for a short period.
-
-
Storage:
-
Aliquot the 10 mM stock solution into sterile, nuclease-free, single-use microcentrifuge tubes.
-
Label each aliquot clearly with the name, concentration, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Preparation of Working Dilutions for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution
-
Sterile, nuclease-free cell culture medium appropriate for your cell line
Procedure:
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature or on ice.
-
Dilution:
-
Briefly vortex the thawed stock solution.
-
Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for your experiment.
-
For example, to prepare a 100 µM working solution, dilute the 10 mM stock 1:100 in cell culture medium.
-
-
Application: Add the diluted this compound to your cell cultures as per your experimental design.
IV. Signaling Pathways and Experimental Workflows
This compound functions by inhibiting Hsp27, which is a key node in several pro-survival signaling pathways in cancer cells.
Caption: this compound inhibits Hsp27 protein production, leading to increased apoptosis.
The experimental workflow for assessing this compound's efficacy typically involves reconstitution, cell treatment, and downstream analysis.
Caption: A logical workflow for preparing and testing this compound in cell-based assays.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Absolute bioavailability of 2'-O-(2-methoxyethyl)-modified antisense oligonucleotides following intraduodenal instillation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mixing Antibiotic Stock Solutions for Synthetic Biology — NeoSynBio [neosynbio.com]
- 4. researchgate.net [researchgate.net]
Apatorsen lot-to-lot variability in research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apatorsen (also known as OGX-427), an antisense oligonucleotide targeting Heat Shock Protein 27 (Hsp27).
Troubleshooting Guides
Researchers may encounter variability in their experiments with this compound. This guide provides a structured approach to identifying and resolving common issues.
Problem: Inconsistent or Lower-Than-Expected Hsp27 Knockdown
Possible Causes & Solutions
| Cause | Recommended Action |
| Lot-to-Lot Variability of this compound | 1. Quality Control Check: Request the Certificate of Analysis (CoA) for each lot from the manufacturer. Key parameters to compare include purity (by HPLC), identity (by Mass Spectrometry), and integrity (by Capillary Electrophoresis). 2. Functional Assay: Perform a dose-response experiment with each new lot to determine the effective concentration (EC50) for Hsp27 knockdown. Compare this to a previously validated lot. |
| Suboptimal Transfection/Delivery | 1. Optimize Transfection Reagent: The choice and concentration of the transfection reagent are critical. Follow the manufacturer's protocol and optimize the reagent-to-Apatorsen ratio. 2. Cell Density: Ensure consistent cell density at the time of transfection. Overly confluent or sparse cultures can lead to variable uptake. 3. Serum Presence: Some transfection reagents are inhibited by serum. Check the protocol for requirements regarding serum-free or serum-containing media during complex formation and transfection. |
| Incorrect this compound Handling and Storage | 1. Storage Conditions: Store this compound aliquots at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles. 2. Reconstitution: Use nuclease-free water or buffer to reconstitute lyophilized this compound. Ensure complete dissolution by gentle vortexing. |
| Cell Line-Specific Effects | 1. Hsp27 Expression Levels: Confirm baseline Hsp27 expression in your cell line. Low endogenous expression will result in a smaller observable knockdown effect. 2. Transfection Efficiency: Determine the transfection efficiency for your specific cell line using a fluorescently labeled control oligonucleotide. |
| Assay-Related Issues | 1. Antibody Quality (for Western Blot): Validate the anti-Hsp27 antibody for specificity and sensitivity. Use a positive and negative control cell lysate. 2. Primer/Probe Design (for qPCR): Ensure qPCR primers and probes for Hsp27 (HSPB1) are specific and efficient. Run a standard curve to assess efficiency. |
Experimental Workflow for Troubleshooting Inconsistent Knockdown
Troubleshooting workflow for inconsistent this compound activity.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a second-generation antisense oligonucleotide.[1] It is a synthetic nucleic acid strand designed to be complementary to the messenger RNA (mRNA) of Heat Shock Protein 27 (Hsp27). By binding to the Hsp27 mRNA, this compound promotes its degradation, thereby inhibiting the production of the Hsp27 protein.[1]
Hsp27 Inhibition Pathway
Mechanism of this compound-mediated Hsp27 inhibition.
2. How should I store and handle this compound?
-
Lyophilized Powder: Store at -20°C or -80°C.
-
Reconstituted Solution: Reconstitute in nuclease-free water or a suitable buffer (e.g., PBS) to a convenient stock concentration. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
3. What are the critical quality control parameters for this compound lots?
When comparing different lots of this compound, consider the following parameters from the Certificate of Analysis:
| Parameter | Method | Importance |
| Purity | High-Performance Liquid Chromatography (HPLC) | Ensures the percentage of the full-length oligonucleotide and identifies shorter or modified impurities. |
| Identity | Mass Spectrometry (MS) | Confirms the molecular weight of the oligonucleotide, verifying the correct sequence was synthesized. |
| Integrity | Capillary Gel Electrophoresis (CGE) | Provides another measure of purity and detects the presence of shorter fragments (n-1, n-2). |
| Endotoxin Levels | Limulus Amebocyte Lysate (LAL) Test | Crucial for in vivo studies to avoid inflammatory responses. |
4. What control oligonucleotides should I use in my experiments?
To ensure the observed effects are due to the specific antisense activity of this compound and not non-specific effects of oligonucleotide treatment, the following controls are recommended:
-
Scrambled Control: An oligonucleotide with the same length and base composition as this compound but in a randomized sequence that does not target any known mRNA.
-
Mismatch Control: An oligonucleotide with a similar sequence to this compound but with several base mismatches to the target Hsp27 mRNA. This helps control for sequence-specific, non-antisense effects.
-
Untreated Control: Cells that do not receive any oligonucleotide treatment.
-
Transfection Reagent Only Control: Cells treated with the transfection reagent alone to account for any toxicity or effects of the delivery vehicle.
Logical Relationship of Experimental Controls
Relationship of controls in an this compound experiment.
Key Experimental Protocols
Protocol: In Vitro Hsp27 Knockdown using this compound
This protocol provides a general guideline for transfecting cells with this compound to achieve Hsp27 knockdown. Optimization will be required for specific cell lines.
Materials:
-
This compound and control oligonucleotides (reconstituted in nuclease-free water)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well tissue culture plates
-
Cells of interest
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection. For a 6-well plate, seed approximately 2.5 x 10^5 cells per well in 2 mL of complete growth medium.
-
Transfection Complex Preparation:
-
For each well to be transfected, dilute the desired final concentration of this compound (e.g., 50 nM) in 125 µL of Opti-MEM™. Mix gently.
-
In a separate tube, dilute 5 µL of the lipid-based transfection reagent in 125 µL of Opti-MEM™. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted this compound and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 250 µL of the this compound-transfection reagent complex drop-wise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time for maximal knockdown should be determined empirically.
-
Analysis: After incubation, harvest the cells to analyze Hsp27 mRNA (by qPCR) or protein (by Western blot) levels.
Protocol: Western Blot for Hsp27 Protein Levels
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody: Anti-Hsp27
-
Primary antibody: Anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-Hsp27 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate. Image the blot using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize the Hsp27 signal to the loading control.
References
Technical Support Center: Assessing Apatorsen-Induced Cellular Stress
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apatorsen. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a second-generation antisense oligonucleotide that specifically targets the mRNA of Heat Shock Protein 27 (Hsp27), leading to the downregulation of Hsp27 protein expression.[1] Hsp27 is a molecular chaperone that plays a crucial role in cell survival and resistance to various stressors, including chemotherapy. By inhibiting Hsp27, this compound sensitizes cancer cells to apoptosis and can enhance the efficacy of cytotoxic drugs.[1]
Q2: What are the expected cellular effects of this compound treatment?
Treatment of cancer cells with this compound is expected to lead to a cascade of events indicative of cellular stress and apoptosis. These include:
-
Decreased Hsp27 Protein Levels: A direct consequence of this compound's mechanism of action.
-
Induction of Apoptosis: Characterized by cell shrinkage, membrane blebbing, and nuclear condensation.
-
Activation of Caspases: Key mediators of apoptosis, including initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3 and -7).
-
Changes in Bcl-2 Family Protein Expression: A shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.
-
Increased Chemosensitivity: Enhanced efficacy of chemotherapeutic agents when used in combination with this compound.
Q3: What are typical effective concentrations of this compound in in vitro experiments?
The effective concentration of this compound can vary depending on the cell line and the duration of treatment. Based on preclinical studies, concentrations in the nanomolar to low micromolar range are often effective.
| Cell Line | This compound Concentration | Observed Effect |
| SW480 (Colon Cancer) | 1, 10, 100 nM | Dose-dependent decrease in Hsp27 protein levels. |
| SW480 (Colon Cancer) | 100 nM | Significant enhancement of 5-FU sensitivity. |
Q4: Are there known off-target effects of this compound?
While this compound is designed for specific targeting of Hsp27 mRNA, off-target effects are a possibility with antisense oligonucleotides.[2][3] These can arise from interactions with other mRNAs or proteins. It is crucial to include appropriate controls in your experiments to identify potential off-target effects. Researchers should be aware that while some studies suggest this compound has a favorable off-target profile due to its chemical modifications, this should be empirically verified in the experimental system being used.[3]
Troubleshooting Guides
Problem 1: Inconsistent or No Reduction in Hsp27 Protein Levels
Possible Causes:
-
Inefficient this compound Delivery: The antisense oligonucleotide may not be efficiently entering the cells.
-
Incorrect this compound Concentration: The concentration used may be too low for the specific cell line.
-
Degradation of this compound: Improper storage or handling may lead to oligonucleotide degradation.
-
Suboptimal Western Blot Protocol: Issues with antibody quality, buffer composition, or transfer efficiency.
Troubleshooting Steps:
-
Optimize this compound Delivery:
-
Use a transfection reagent suitable for antisense oligonucleotides. Cationic lipids are often effective for in vitro delivery.[4]
-
Optimize the ratio of transfection reagent to this compound.
-
Ensure cells are healthy and at an appropriate confluency at the time of transfection.
-
-
Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 1 nM to 1 µM) to determine the optimal concentration for your cell line.
-
Verify this compound Integrity: If degradation is suspected, obtain a fresh aliquot of this compound and store it according to the manufacturer's instructions.
-
Troubleshoot Western Blot:
-
Use a validated anti-Hsp27 antibody.
-
Include a positive control (lysate from cells known to express Hsp27) and a negative control (lysate from cells with low or no Hsp27 expression).
-
Ensure complete protein transfer by staining the membrane with Ponceau S.
-
Optimize blocking conditions and antibody incubation times.
-
Problem 2: Low or No Induction of Apoptosis
Possible Causes:
-
Insufficient Hsp27 Knockdown: See Troubleshooting Guide 1.
-
Cell Line Resistance: The cell line may have redundant anti-apoptotic pathways that compensate for Hsp27 inhibition.
-
Insensitive Apoptosis Assay: The chosen method may not be sensitive enough to detect the level of apoptosis induced.
-
Incorrect Timing of Assay: Apoptosis is a dynamic process; the assay may be performed too early or too late.
Troubleshooting Steps:
-
Confirm Hsp27 Knockdown: Always verify a significant reduction in Hsp27 protein levels by Western blot before assessing apoptosis.
-
Consider Combination Treatments: If single-agent this compound does not induce significant apoptosis, consider combining it with a chemotherapeutic agent to enhance its effect.
-
Use Multiple Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: An early indicator of apoptosis.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7).
-
TUNEL Assay: Detects DNA fragmentation, a later hallmark of apoptosis.
-
-
Perform a Time-Course Experiment: Measure apoptosis at different time points after this compound treatment (e.g., 24, 48, and 72 hours) to identify the optimal time for detection.
Problem 3: High Background or Non-Specific Bands in Western Blots for Apoptosis-Related Proteins (e.g., Caspases, Bcl-2 family)
Possible Causes:
-
Poor Antibody Specificity: The primary antibody may be cross-reacting with other proteins.
-
Inadequate Blocking: Insufficient blocking of the membrane can lead to non-specific antibody binding.
-
Suboptimal Washing Steps: Incomplete removal of unbound antibodies.
-
High Protein Load: Overloading the gel can cause smearing and non-specific bands.
Troubleshooting Steps:
-
Validate Primary Antibodies: Use antibodies that have been validated for Western blotting and for the specific species you are working with.
-
Optimize Blocking:
-
Try different blocking agents (e.g., 5% non-fat milk or 5% bovine serum albumin in TBST).
-
Increase the blocking time.
-
-
Improve Washing:
-
Increase the number and duration of washes.
-
Ensure an adequate volume of wash buffer is used.
-
-
Optimize Protein Loading: Determine the optimal protein concentration for your samples to ensure clear band resolution.
Experimental Protocols
Protocol 1: Assessment of Hsp27 Knockdown by Western Blot
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Transfect cells with the desired concentration of this compound using a suitable transfection reagent according to the manufacturer's protocol. Include a negative control (e.g., scrambled oligonucleotide).
-
Protein Extraction: After the desired incubation time (e.g., 48 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against Hsp27 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining and Flow Cytometry
-
Cell Seeding and Treatment: Seed cells in a 12-well plate and treat with this compound as described in Protocol 1.
-
Cell Harvesting: After the desired incubation time, collect both the adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.
Visualizations
Caption: this compound's mechanism of action targeting Hsp27 mRNA.
References
Validation & Comparative
Apatorsen vs. Other Hsp27 Inhibitors: A Comparative Guide for Preclinical Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Apatorsen against other Heat Shock Protein 27 (Hsp27) inhibitors in preclinical models. The information is compiled from available scientific literature to support informed decisions in cancer research and drug development.
Heat Shock Protein 27 (Hsp27), a molecular chaperone, is a key player in cell survival and resistance to therapy in many cancers. Its inhibition is a promising strategy to enhance the efficacy of anti-cancer treatments. This compound (also known as OGX-427), a second-generation antisense oligonucleotide, is a well-documented inhibitor of Hsp27 expression.[1] This guide compares the preclinical performance of this compound with other classes of Hsp27 inhibitors, including small molecules and natural compounds.
Performance Comparison in Preclinical Models
Direct head-to-head preclinical studies comparing this compound with other Hsp27 inhibitors are limited in publicly available literature. However, by cross-analyzing data from various independent studies, we can construct a comparative overview of their efficacy in preclinical cancer models. The primary endpoints evaluated typically include inhibition of tumor growth, induction of apoptosis, and sensitization to chemotherapy.
Table 1: Comparative Efficacy of Hsp27 Inhibitors in Preclinical Cancer Models
| Inhibitor Class | Specific Inhibitor | Cancer Model(s) | Key Findings |
| Antisense Oligonucleotide | This compound (OGX-427) | Bladder, Prostate, Lung, Pancreatic Cancer | - Single-agent anti-tumor activity. - Potent chemosensitizer in combination with drugs like docetaxel. - Induces apoptosis in multiple human cancer cell lines.[1] |
| Natural Compound | Quercetin | Head and Neck, Hepatocellular Carcinoma | - Induces apoptosis and reduces cell viability in HNSCC cells.[2] - Demonstrates antiproliferative and proapoptotic properties in HCC models.[3] |
| Nucleoside Analog | Brivudine (BVDU) | Not specified in detail | - Directly binds to Hsp27. - Restores apoptosis by inhibiting the interaction of Hsp27 with pro-apoptotic proteins.[4] |
| Small Molecule | J2 (Chromone derivative) | Non-small cell lung cancer (NSCLC) | - Induces altered cross-linking of Hsp27. - Sensitizes NSCLC cells to HSP90 inhibitors and standard chemotherapy.[5] |
| Small Molecule | NA49 (Chromenone compound) | Non-small cell lung cancer (NSCLC) | - Induces altered dimerization of Hsp27. - Augments tumor growth inhibition in combination with cisplatin or gefitinib in xenograft models.[6] |
Mechanisms of Action
The various classes of Hsp27 inhibitors employ distinct mechanisms to disrupt its function, which in turn affects multiple downstream signaling pathways crucial for cancer cell survival.
Hsp27 Signaling Pathways
Hsp27 exerts its pro-survival effects by interfering with key apoptotic signaling pathways. It can inhibit apoptosis at multiple levels, from upstream signaling at the death receptors to the downstream executioner caspases.
Caption: Hsp27 inhibits both extrinsic and intrinsic apoptotic pathways.
This compound, being an antisense oligonucleotide, works upstream by binding to the Hsp27 mRNA, leading to its degradation and thereby preventing the synthesis of the Hsp27 protein.[1] This reduction in Hsp27 levels disables the cancer cells' ability to counteract apoptotic signals.
In contrast, small molecules like J2 and NA49 induce abnormal dimerization or cross-linking of the Hsp27 protein itself, disrupting its normal function as a chaperone.[5][6] Natural compounds like quercetin and nucleoside analogs such as BVDU are reported to directly bind to the Hsp27 protein, interfering with its anti-apoptotic activities.[2][4]
Experimental Protocols
To facilitate the comparison and replication of preclinical studies, this section outlines the general methodologies for key experiments cited in the literature.
In Vivo Xenograft Tumor Model
This model is crucial for evaluating the anti-tumor efficacy of Hsp27 inhibitors in a living organism.
Caption: Workflow for in vivo xenograft studies.
Protocol:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are typically used to prevent rejection of human tumor cells.[7]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flanks of the mice.[7]
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.[7]
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into treatment and control groups. The Hsp27 inhibitor (e.g., this compound administered intravenously) or vehicle control is administered according to the specified dose and schedule.
-
Endpoint: The study is terminated when tumors in the control group reach a maximum allowable size or after a predefined treatment period. Tumors are then excised, weighed, and may be processed for further analysis like immunohistochemistry or Western blotting.[7]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[8]
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.[9]
-
Treatment: Cells are treated with various concentrations of the Hsp27 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) is added to dissolve the formazan crystals.[9]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.[8] The absorbance is directly proportional to the number of viable cells.
Western Blot for Hsp27 Expression
Western blotting is used to detect and quantify the levels of specific proteins, in this case, Hsp27, in cell or tumor lysates.[10]
Protocol:
-
Protein Extraction: Cells or tumor tissues are lysed in a suitable buffer to extract total proteins.
-
Protein Quantification: The concentration of total protein in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).[10]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for Hsp27 overnight at 4°C.[11]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[11]
-
Detection: The protein bands are visualized by adding a chemiluminescent substrate that reacts with the enzyme on the secondary antibody, and the signal is captured using an imaging system.[11] The intensity of the bands corresponds to the amount of Hsp27 protein.
Conclusion
The choice of an Hsp27 inhibitor for preclinical research will depend on the specific cancer model, the desired mechanism of action, and the experimental context (e.g., single agent vs. combination therapy). The experimental protocols provided in this guide offer a foundation for designing and executing studies to further elucidate the comparative efficacy of these promising anti-cancer agents. Further head-to-head preclinical studies are warranted to definitively establish the relative potency and therapeutic potential of this compound versus other Hsp27 inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. New HSP27 inhibitors efficiently suppress drug resistance development in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitization of lung cancer cells by altered dimerization of HSP27 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. ulab360.com [ulab360.com]
- 11. static.abclonal.com [static.abclonal.com]
A Comparative Guide to Apatorsen and Custirsen: A Deep Dive into their Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two second-generation antisense oligonucleotides, Apatorsen (OGX-427) and custirsen (OGX-011). Both agents were developed to sensitize cancer cells to conventional therapies by targeting key survival proteins. This document synthesizes preclinical and clinical data to elucidate their distinct yet conceptually similar approaches to cancer treatment.
Introduction: Targeting Cellular Stress Response in Cancer
Cancer cells are frequently under significant stress due to rapid proliferation, nutrient deprivation, and exposure to cytotoxic therapies. To survive these conditions, they upregulate cytoprotective chaperone proteins. This compound and custirsen are designed to inhibit two such critical chaperones: Heat Shock Protein 27 (Hsp27) and clusterin (CLU), respectively. By downregulating these survival proteins, these antisense therapies aim to lower the threshold for apoptosis and enhance the efficacy of chemotherapy and radiation.
Mechanism of Action: A Head-to-Head Comparison
Both this compound and custirsen are modified antisense oligonucleotides that bind to the messenger RNA (mRNA) of their respective targets, leading to its degradation and subsequent inhibition of protein synthesis.
This compound targets Hsp27, a chaperone protein implicated in resistance to androgen deprivation therapy and chemotherapy in prostate cancer and other solid tumors.[1] Hsp27 plays a crucial role in protein folding, stabilization of the androgen receptor, and inhibition of apoptosis.[2][3] By inhibiting Hsp27, this compound is designed to induce cancer cell apoptosis and synergize with cytotoxic agents.[4]
Custirsen targets clusterin, a stress-induced chaperone protein that is overexpressed in various cancers and is associated with treatment resistance.[5][6] Clusterin has been shown to inhibit apoptosis through multiple pathways, including the stabilization of client proteins and interaction with components of the apoptotic machinery.[7] Inhibition of clusterin by custirsen is intended to sensitize cancer cells to apoptosis induced by chemotherapy and other treatments.[8]
Signaling Pathways
The inhibition of Hsp27 by this compound and clusterin by custirsen impacts several critical downstream signaling pathways involved in cell survival and apoptosis.
This compound (Hsp27 Inhibition) Signaling Pathway
The following diagram illustrates the central role of Hsp27 in promoting cancer cell survival and how its inhibition by this compound can lead to apoptosis.
Caption: this compound inhibits Hsp27, leading to apoptosis.
Custirsen (Clusterin Inhibition) Signaling Pathway
The diagram below outlines the mechanism by which custirsen inhibits clusterin, thereby promoting apoptosis in cancer cells.
Caption: Custirsen inhibits clusterin, promoting apoptosis.
Quantitative Data Comparison
The following tables summarize key quantitative data from clinical trials evaluating this compound and custirsen, primarily in patients with metastatic castration-resistant prostate cancer (mCRPC).
Efficacy Data
| Parameter | This compound + Prednisone | Prednisone Alone | Custirsen + Cabazitaxel/Prednisone | Cabazitaxel/Prednisone Alone | Source |
| PSA Decline ≥50% | 47% | 24% (p=0.04) | Not Reported | Not Reported | [1] |
| Median Overall Survival (mCRPC) | Not Reported | Not Reported | 14.1 months | 13.4 months (p=0.53) | [9] |
| Median Overall Survival (mCRPC - Poor Prognosis) | Not Reported | Not Reported | 11.0 months | 10.9 months (p=0.80) | [9] |
| 12-week Progression-Free Rate (mCRPC) | 50% | 42% (p=0.33) | Not Applicable | Not Applicable | [1] |
Safety Data (Grade 3 or Worse Adverse Events)
| Adverse Event | This compound + Prednisone | Custirsen + Cabazitaxel/Prednisone | Cabazitaxel/Prednisone Alone | Source |
| Neutropenia | Not Reported | 22% | 20% | [9] |
| Anemia | Not Reported | 22% | 16% | [9] |
| Fatigue | Not Reported | 7% | 6% | [9] |
| Asthenia | Not Reported | 5% | 3% | [9] |
| Bone Pain | Not Reported | 5% | 2% | [9] |
| Febrile Neutropenia | Not Reported | 5% | 3% | [9] |
| Infusion Reactions (All Grades) | 77% | Not Reported | Not Reported | [1] |
Experimental Protocols
Detailed experimental protocols for the quantification of Hsp27 and clusterin are crucial for the interpretation of clinical and preclinical data. The following are representative protocols based on standard laboratory techniques likely employed in the evaluation of these antisense agents.
Western Blot for Hsp27 and Clusterin Protein Levels
This protocol describes the general steps for detecting and quantifying Hsp27 or clusterin protein levels in cell lysates or tissue homogenates.
Experimental Workflow:
Caption: Western blot workflow for protein analysis.
Methodology:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated on a 10-12% SDS-polyacrylamide gel.
-
Electrotransfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for Hsp27 or clusterin, diluted in the blocking buffer.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Real-Time Quantitative PCR (RT-qPCR) for Hsp27 and Clusterin mRNA Levels
This protocol outlines the steps for measuring the relative abundance of Hsp27 or clusterin mRNA in cells or tissues.
Experimental Workflow:
Caption: RT-qPCR workflow for mRNA quantification.
Methodology:
-
Total RNA Extraction: Total RNA is isolated from cells or tissues using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: RNA concentration and purity are determined by spectrophotometry (A260/A280 ratio). RNA integrity is assessed using agarose gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
Real-Time PCR: The qPCR reaction is performed using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Gene-specific primers for Hsp27 or clusterin are used for amplification.
-
Data Analysis: The relative expression of the target gene mRNA is calculated using the comparative Ct (ΔΔCt) method, with normalization to a housekeeping gene (e.g., GAPDH or ACTB).
Conclusion
This compound and custirsen represent targeted therapeutic strategies aimed at overcoming treatment resistance in cancer by inhibiting key cellular stress-response proteins. While both are second-generation antisense oligonucleotides with similar overarching goals, their distinct molecular targets, Hsp27 and clusterin, lead to the modulation of different, albeit overlapping, downstream signaling pathways.
Clinical trial data, particularly in mCRPC, have shown mixed results for both agents. This compound demonstrated a significant improvement in PSA decline but did not meet the primary endpoint of progression-free survival at 12 weeks in a phase 2 trial.[1] Custirsen, in phase 3 trials, did not demonstrate a significant improvement in overall survival when combined with chemotherapy.[9]
Future research and drug development in this area may focus on identifying patient populations most likely to benefit from these targeted therapies, exploring novel combination strategies, and developing more potent and specific inhibitors of these critical cancer survival pathways. The detailed mechanistic understanding and comparative data presented in this guide are intended to support these ongoing efforts in the scientific community.
References
- 1. A randomized phase 2 study of a HSP27 targeting antisense, this compound with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Custirsen (OGX-011): clusterin inhibitor in metastatic prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Custirsen (OGX-011): a second-generation antisense inhibitor of clusterin in development for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reduction in serum clusterin is a potential therapeutic biomarker in patients with castration-resistant prostate cancer treated with custirsen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Custirsen (OGX-011) combined with cabazitaxel and prednisone versus cabazitaxel and prednisone alone in patients with metastatic castration-resistant prostate cancer previously treated with docetaxel (AFFINITY): a randomised, open-label, international, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Apatorsen vs. siRNA for Hsp27 Knockdown: A Comparative Guide
In the landscape of targeted cancer therapies, the inhibition of Heat Shock Protein 27 (Hsp27) has emerged as a promising strategy to overcome treatment resistance and induce apoptosis in tumor cells. Two notable nucleic acid-based technologies at the forefront of Hsp27 knockdown are Apatorsen (OGX-427), a second-generation antisense oligonucleotide, and small interfering RNAs (siRNAs). This guide provides a detailed comparison of their efficacy, mechanisms of action, and the experimental data supporting their use.
Mechanism of Action: A Tale of Two Strategies
Both this compound and siRNA aim to silence the expression of the HSPB1 gene, which encodes for Hsp27, but they achieve this through distinct molecular pathways.
This compound , an antisense oligonucleotide, is a single strand of synthetic nucleic acid designed to be complementary to the messenger RNA (mRNA) of Hsp27.[1] Upon entering the cell, this compound binds to the target Hsp27 mRNA, forming an RNA-DNA hybrid. This hybrid is recognized by the enzyme RNase H, which then degrades the mRNA portion of the duplex. This targeted degradation prevents the translation of Hsp27 mRNA into protein, thereby reducing the overall levels of Hsp27 in the cell.[2]
siRNA , on the other hand, operates through the RNA interference (RNAi) pathway. siRNAs are short, double-stranded RNA molecules. Once inside the cell, the siRNA is incorporated into a protein complex known as the RNA-induced silencing complex (RISC). The RISC complex then unwinds the siRNA, and the antisense strand guides the complex to the complementary Hsp27 mRNA. The RISC complex, now activated, cleaves the target mRNA, leading to its degradation and the subsequent silencing of Hsp27 gene expression.
Signaling Pathway and Experimental Workflow Diagrams
Figure 1: this compound mechanism of action.
Figure 2: siRNA mechanism of action.
Comparative Efficacy in Hsp27 Knockdown
Several preclinical studies have demonstrated the potent ability of both this compound and siRNA to reduce Hsp27 levels in various cancer cell lines. While a direct head-to-head comparison in a single study is not extensively documented, the available data allows for an objective assessment of their individual efficacies.
| Technology | Cell Line(s) | Concentration | Hsp27 mRNA Reduction | Hsp27 Protein Reduction | Reference |
| This compound | SW480 (Colon Cancer) | 100 nM | Not specified | ~64.3% reduction | [3] |
| This compound | UMUC-3 (Bladder Cancer) | Not specified | >90% | >90% | [4] |
| siRNA | UM-SCC-22B (Head and Neck Cancer) | 33 nM | ~83% | 23-fold reduction | [5] |
| siRNA | PC-3, LNCaP (Prostate Cancer) | 1 nM | 19-fold reduction | Undetectable levels | [6] |
| siRNA | UMUC-3 (Bladder Cancer) | Not specified | >90% | >90% | [4] |
Key Observations:
-
Potency: Studies suggest that siRNA can be effective at very low concentrations, with one study reporting significant Hsp27 knockdown in prostate cancer cells at just 1 nM.[6]
-
Magnitude of Knockdown: Both technologies can achieve substantial reductions in Hsp27 expression, often exceeding 90% at both the mRNA and protein levels.[4] One study highlighted a 23-fold reduction in Hsp27 protein using siRNA in head and neck cancer cells.[5]
-
Cell Line Dependency: The efficacy of both this compound and siRNA can vary depending on the cancer cell type and the specific experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized experimental protocols for Hsp27 knockdown using this compound and siRNA as described in the cited literature.
siRNA Transfection Protocol for Hsp27 Knockdown in Head and Neck Squamous Cell Carcinoma Cells
This protocol is adapted from a study on UM-SCC-22B cells.[5]
-
Cell Plating: One day prior to transfection, plate cells in a 6-well plate in 5 ml of growth medium without antibiotics.
-
siRNA Preparation: Synthesize siRNA duplexes targeting the desired Hsp27 sequence. The sense strand used was 5'-UGAGAGACUGCCGCCAAGUAA-3' and the antisense was 5'-UUACUUGGCGGCAGUCUCAUU-3'.[5]
-
Transfection: Utilize a lipid-based transfection reagent like Lipofectamine 2000. Transfect the UM-SCC-22B cells with 33 nM of the Hsp27 siRNA.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Analysis: Extract total RNA using TRIzol reagent to measure Hsp27 mRNA levels via real-time PCR. Lyse cells to extract protein and quantify Hsp27 protein levels by Western blotting.
Figure 3: siRNA experimental workflow.
This compound Administration in a Phase I Clinical Trial
The following describes the administration protocol for this compound in a dose-escalation study for patients with advanced cancers.[7][8]
-
Patient Population: Patients with castration-resistant prostate cancer or other advanced cancers were enrolled.[7]
-
Dosing Regimen: this compound was administered intravenously. The treatment involved three initial loading doses.
-
Treatment Cycles: Following the loading doses, patients received weekly intravenous infusions of this compound in 21-day cycles.[7]
-
Dose Escalation: The study evaluated five dose levels, ranging from 200 mg to 1000 mg.[7]
-
Pharmacodynamic Assessments: To evaluate the effect of this compound, circulating tumor cells (CTCs) were monitored for Hsp27 expression, and serum Hsp27 levels were measured.[7]
Clinical Perspective
This compound has been evaluated in multiple clinical trials for various cancers, including prostate, bladder, and lung cancer.[2][7][9] Phase I studies have established a tolerable safety profile, with the highest evaluated dose being 1000 mg.[7][8] While this compound has shown single-agent activity and the ability to sensitize tumors to chemotherapy, its clinical development has faced challenges.[2][10]
siRNA-based therapeutics are also under active development, with advancements in delivery systems like lipid nanoparticles and GalNAc conjugates improving their stability and efficacy.[8] While the systemic delivery of siRNAs has historically been a hurdle, these newer formulations are enabling their evaluation in clinical settings for a range of diseases.
Conclusion
Both this compound and siRNA are powerful tools for the specific knockdown of Hsp27, a key therapeutic target in oncology. Preclinical data robustly support the efficacy of both approaches in reducing Hsp27 expression and inducing anti-tumor effects. siRNA often demonstrates high potency at nanomolar concentrations in vitro. This compound has the advantage of having undergone extensive clinical evaluation, providing valuable data on its safety and pharmacokinetics in humans.
The choice between these two technologies for research or therapeutic development may depend on several factors, including the specific application, the desired duration of effect, and the delivery system to be employed. For researchers, siRNA offers a readily accessible and highly effective method for in vitro target validation. For clinical applications, both antisense oligonucleotides and siRNAs represent promising, albeit challenging, avenues for the development of novel cancer therapies targeting Hsp27. Further head-to-head comparative studies, both preclinically and clinically, will be invaluable in delineating the relative strengths and weaknesses of each platform.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ascopubs.org [ascopubs.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Hsp27 knockdown using nucleotide-based therapies inhibit tumor growth and enhance chemotherapy in human bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Silencing Heat Shock Protein 27 (Hsp27) decreases metastatic behavior of human head and neck squamous cell cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small interference RNA targeting heat-shock protein 27 inhibits the growth of prostatic cell lines and induces apoptosis via caspase-3 activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A randomized phase 2 study of a HSP27 targeting antisense, this compound with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Apatorsen in Combination with Prednisone for Metastatic Castration-Resistant Prostate Cancer: A Comparative Analysis
This guide provides a detailed comparison of the clinical trial results for Apatorsen in combination with prednisone against alternative therapies for metastatic castration-resistant prostate cancer (mCRPC). The content is tailored for researchers, scientists, and drug development professionals, offering objective data, experimental protocols, and pathway visualizations to support further research and development in this therapeutic area.
Mechanism of Action: Targeting Hsp27
This compound (also known as OGX-427) is a second-generation antisense oligonucleotide designed to inhibit the expression of Heat Shock Protein 27 (Hsp27).[1][2] Hsp27 is a chaperone protein that is overexpressed in various cancers, including prostate cancer, and is associated with treatment resistance and poor clinical outcomes.[2] It plays a crucial role in cell survival by modulating several signaling pathways, including the androgen receptor (AR) pathway, which is a key driver of prostate cancer progression.[3] By inhibiting Hsp27, this compound aims to induce apoptosis (programmed cell death) in cancer cells and potentially sensitize them to other anticancer treatments.[4]
Clinical Trial and Experimental Protocols
A key clinical study evaluating this compound was a randomized Phase 2 trial in patients with mCRPC who had not yet received chemotherapy.[1][2]
This compound Phase 2 Trial Protocol
-
Objective: To evaluate the efficacy and safety of this compound combined with prednisone versus prednisone alone.[1]
-
Patient Population: Eligible patients had mCRPC with evidence of disease progression.[1]
-
Study Design: This was a randomized, open-label trial where patients were assigned in a 1:1 ratio to one of two treatment arms.[1][2]
-
Primary Endpoint: The primary measure of efficacy was the rate of patients without disease progression at 12 weeks.[1][2]
-
Crossover: The study design allowed patients in the prednisone-alone arm to cross over to the this compound combination arm upon radiographic disease progression.[1]
Comparative Clinical Trial Results
The efficacy of this compound plus prednisone was compared against prednisone alone in the Phase 2 trial. For broader context, these results are presented alongside data from pivotal trials of other standard-of-care agents for mCRPC: Enzalutamide and Abiraterone Acetate.
Efficacy Data Comparison
| Treatment | Trial | Patient Population | Primary Endpoint / Key Result | Prostate-Specific Antigen (PSA) Decline ≥50% | Median Overall Survival (OS) |
| This compound + Prednisone | Phase 2 (NCT01120470) | Chemotherapy-Naive mCRPC | 50% of patients without disease progression at 12 weeks.[1] | 47%[1][2] | Not Reported |
| Prednisone Alone | Phase 2 (NCT01120470) | Chemotherapy-Naive mCRPC | 42% of patients without disease progression at 12 weeks.[1] | 24%[1] | Not Reported |
| Enzalutamide | PREVAIL (Phase 3) | Chemotherapy-Naive mCRPC | 81% reduction in risk of radiographic progression or death vs. placebo.[5] | 78% | 32.4 months |
| Abiraterone Acetate + Prednisone | COU-AA-302 (Phase 3) | Chemotherapy-Naive mCRPC | Median radiographic progression-free survival of 16.5 months vs. 8.3 months for placebo. | 62% | 34.7 months |
Note: Direct cross-trial comparisons should be made with caution due to differences in study design, patient populations, and trial endpoints.
Safety and Tolerability
| Treatment | Most Common Adverse Events | Grade 3/4 Adverse Events of Note |
| This compound + Prednisone | Infusion reactions (chills, flushing, pruritus) occurred in 77% of patients; most were Grade 1-2.[1][2] | Lymphopenia, anemia.[3] One patient experienced hemolytic uremic syndrome.[6] |
| Enzalutamide | Fatigue, back pain, constipation, arthralgia. | Hypertension. Seizures occurred in a small percentage of patients. |
| Abiraterone Acetate + Prednisone | Fluid retention (edema), hypokalemia, hypertension, liver enzyme elevations.[7] | Hypokalemia, hypertension.[7] |
Summary and Conclusion
The combination of this compound with prednisone did not meet its primary endpoint of significantly improving the proportion of mCRPC patients without disease progression at 12 weeks compared to prednisone alone (50% vs. 42%, P=0.33).[1] However, the combination was associated with a statistically significant and higher rate of PSA decline (≥50%) compared to the control arm (47% vs. 24%, P=0.04).[1][2] The median duration of this PSA response was also longer in the combination arm (24.1 weeks vs. 14.0 weeks).[1][2]
When compared to established therapies like Enzalutamide and Abiraterone Acetate, the efficacy signals for this compound in this Phase 2 study appear modest. Both Enzalutamide and Abiraterone have demonstrated significant improvements in overall survival and progression-free survival in large Phase 3 trials, establishing them as standards of care in the mCRPC landscape.[5][8]
The primary adverse events associated with this compound were infusion-related reactions, which were frequent but generally low-grade.[1][2] While the development of this compound for prostate cancer has been discontinued, the targeting of Hsp27 remains a scientifically interesting approach, and these clinical data provide valuable insights for future research into chaperone protein inhibitors in oncology.[9] Further evaluation of Hsp27 targeting in prostate cancer may still be warranted.[1][2]
References
- 1. A randomized phase 2 study of a HSP27 targeting antisense, this compound with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Enzalutamide for the treatment of metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A randomized phase II study of OGX-427 plus prednisone versus prednisone alone in patients with chemotherapy-naive metastatic castration-resistant prostate cancer. - ASCO [asco.org]
- 7. Abiraterone acetate for metastatic castration-resistant prostate cancer after docetaxel failure: A randomized, double-blind, placebo-controlled phase 3 bridging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metastatic castration-resistant prostate cancer: new therapies, novel combination strategies and implications for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Ionis Pharmaceuticals - AdisInsight [adisinsight.springer.com]
Apatorsen in Oncology: A Comparative Analysis Across Diverse Cancer Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatorsen (also known as OGX-427) is a second-generation antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27). Elevated levels of Hsp27 are observed in a multitude of human cancers, where it acts as a molecular chaperone, promoting cell survival and conferring resistance to various cancer therapies. By targeting Hsp27, this compound aims to induce apoptosis in cancer cells and sensitize them to conventional treatments. This guide provides a comparative analysis of this compound's performance in different cancer types, supported by experimental data from clinical trials.
Mechanism of Action
This compound is a 2'-O-methoxyethyl-modified antisense oligonucleotide that binds to the messenger RNA (mRNA) of Hsp27. This binding leads to the degradation of the Hsp27 mRNA, thereby preventing the synthesis of the Hsp27 protein. The reduction in Hsp27 levels is hypothesized to disrupt multiple cell survival pathways, leading to cancer cell apoptosis and enhanced sensitivity to chemotherapy and other anti-cancer agents.[1]
Hsp27 Signaling Pathway in Cancer
The following diagram illustrates the central role of Hsp27 in promoting cancer cell survival and the mechanism by which this compound intervenes. Hsp27 interferes with key apoptotic signaling pathways, including the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can inhibit the release of cytochrome c from mitochondria and directly interact with pro-caspases, preventing their activation. Furthermore, Hsp27 can modulate the activity of other signaling proteins involved in cell survival, such as Akt.
Caption: Hsp27 pathway and this compound's action.
Comparative Efficacy of this compound in Clinical Trials
The following tables summarize the key quantitative data from clinical trials of this compound across various cancer types.
Table 1: this compound in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| Trial | Treatment Arms | N | Primary Endpoint | Result | Secondary Endpoints & Results |
| Phase II | This compound + Prednisone vs. Prednisone alone | 74 | Disease progression at 12 weeks | 50% vs. 42% (p=0.33)[2] | PSA Decline ≥50%: 47% vs. 24% (p=0.04)[2]Median Duration of Response: 24.1 vs. 14.0 weeks[2] |
Table 2: this compound in Non-Small Cell Lung Cancer (NSCLC) - SPRUCE Trial
| Trial | Treatment Arms | N | Primary Endpoint | Result | Secondary Endpoints & Results |
| Phase II | This compound + Carboplatin/Pemetrexed vs. Placebo + Carboplatin/Pemetrexed | 155 | Progression-Free Survival (PFS) | 6.0 vs. 4.9 months (HR 0.922, p=0.6687)[3][4] | Overall Survival (OS): 10.8 vs. 11.8 months[3]Objective Response Rate (ORR): 27% vs. 32%[3]PFS in high Hsp27 subgroup: 10.8 vs 4.8 months[3][4] |
Table 3: this compound in Metastatic Urothelial Carcinoma - Borealis-2 Trial
| Trial | Treatment Arms | N | Primary Endpoint | Result | Secondary Endpoints & Results |
| Phase II | This compound + Docetaxel vs. Docetaxel alone | 200 | Overall Survival (OS) | Median OS: 6.4 vs. 5.9 months (HR 0.80, p=0.0784)[5][6] | 12-month OS: 34.4% vs. 25.0%[5][6] |
Table 4: this compound in Metastatic Pancreatic Cancer - RAINIER Trial
| Trial | Treatment Arms | N | Primary Endpoint | Result | Secondary Endpoints & Results |
| Phase II | This compound + Gemcitabine/Nab-paclitaxel vs. Placebo + Gemcitabine/Nab-paclitaxel | 132 | Overall Survival (OS) | Median OS: 5.3 vs. 6.9 months (HR 1.2) | Progression-Free Survival (PFS): 2.7 vs. 3.8 months (HR 1.0) |
Table 5: this compound in Advanced Solid Tumors (including Breast and Ovarian Cancer) - Phase I Dose-Escalation Trial
| Trial | Cancer Types | N | Key Observations |
| Phase I | CRPC, Breast, Ovarian, Lung, Bladder | 42 | Safety: this compound was well-tolerated up to 1000 mg.[7][8]Activity: Declines in circulating tumor cells (CTCs) and reductions in tumor markers (PSA in prostate cancer, CA-125 in ovarian cancer) were observed.[7][9] |
Experimental Protocols
Phase II Trial in mCRPC
-
Patient Population: Patients with metastatic castration-resistant prostate cancer.
-
Treatment Regimen:
-
Efficacy Assessment: Disease progression was assessed at 12 weeks. PSA levels were monitored regularly.[5]
Phase II SPRUCE Trial in NSCLC
-
Patient Population: Previously untreated patients with Stage IV non-squamous non-small-cell lung cancer.
-
Treatment Regimen:
-
Efficacy Assessment: Progression-free survival was the primary endpoint, assessed by imaging every two cycles.[3]
Circulating Tumor Cell (CTC) Enumeration
-
Methodology: The enumeration of CTCs in the Phase I trial was performed using the CellSearch® System (Janssen Diagnostics), which is the only FDA-cleared method for this purpose.[2][10][11][12][13]
-
Workflow:
-
A 7.5 mL blood sample is collected.
-
EpCAM-positive CTCs are immunomagnetically captured using ferrofluid nanoparticles coated with anti-EpCAM antibodies.
-
The enriched cells are stained with fluorescently labeled antibodies against cytokeratins (to identify epithelial cells) and CD45 (to identify and exclude leukocytes). A nuclear dye (DAPI) is also used.
-
The stained cells are analyzed using the CellSearch® Analyzer, which automatically identifies and enumerates CTCs based on their morphology and fluorescence profile.
-
Caption: CTC enumeration workflow.
Conclusion
This compound has demonstrated a manageable safety profile and shown signs of clinical activity across a range of cancer types. In metastatic castration-resistant prostate cancer, it led to a significant increase in PSA response, although it did not meet the primary endpoint of delaying disease progression at 12 weeks.[2] In non-small cell lung cancer, this compound did not improve outcomes in the overall population, but a subgroup of patients with high baseline Hsp27 levels appeared to derive a benefit, suggesting a potential predictive biomarker.[3][4] The Borealis-2 trial in metastatic urothelial carcinoma met its primary endpoint, showing a modest improvement in overall survival with the addition of this compound to docetaxel.[5][6] Conversely, in metastatic pancreatic cancer, this compound did not demonstrate a survival benefit. The Phase I data in a broader range of solid tumors, including breast and ovarian cancer, indicated some biological activity, but further dedicated studies are needed to establish its efficacy in these malignancies.[7][8][9] The varying results highlight the complex role of Hsp27 in different tumor microenvironments and the importance of patient selection for targeted therapies like this compound. Future research should focus on identifying predictive biomarkers to enrich for patient populations most likely to respond to Hsp27 inhibition.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 4. A Randomized, Double-Blinded, Phase II Trial of Carboplatin and Pemetrexed with or without this compound (OGX-427) in Patients with Previously Untreated Stage IV Non-Squamous-Non-Small-Cell Lung Cancer: The SPRUCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A randomized phase 2 study of a HSP27 targeting antisense, this compound with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. fiercebiotech.com [fiercebiotech.com]
- 8. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Heat Shock Protein 27 in Cancer: A Druggable Target for Cancer Treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heat shock protein 27 phosphorylation state is associated with cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fiercebiotech.com [fiercebiotech.com]
- 13. biospace.com [biospace.com]
Apatorsen in Metastatic Castration-Resistant Prostate Cancer: A Comparative Analysis
Apatorsen (OGX-427), an antisense oligonucleotide targeting heat shock protein 27 (Hsp27), has been investigated as a potential therapeutic agent for metastatic castration-resistant prostate cancer (mCRPC). Clinical trial data from a randomized phase 2 study provides insights into its efficacy and safety when compared to prednisone alone. While the addition of this compound to prednisone did not significantly improve the rate of disease progression at 12 weeks, it demonstrated a notable increase in prostate-specific antigen (PSA) decline, suggesting a biological activity that warrants further investigation.
Efficacy in mCRPC
A key randomized phase 2 clinical trial (NCT01120470) evaluated the efficacy of this compound in combination with prednisone versus prednisone alone in patients with mCRPC. The primary endpoint was the proportion of patients without disease progression at 12 weeks. The results showed no statistically significant difference between the two arms for this primary endpoint.[1] However, secondary endpoints revealed a statistically significant improvement in PSA response for patients receiving this compound.
Key Efficacy Data
| Endpoint | This compound + Prednisone (n=36) | Prednisone Alone (n=38) | P-value |
| No Disease Progression at 12 weeks | 50% (95% CI: 32.9%, 67.1%) | 42% (95% CI: 26.3%, 59.2%) | 0.33[1] |
| ≥50% PSA Decline | 47% | 24% | 0.04[1] |
| Median Duration of PSA Response | 24.1 weeks (95% CI: 12.0, 52) | 14.0 weeks (95% CI: 4.0, 44.4) | - |
Safety and Tolerability
This compound's safety profile has been evaluated in several clinical trials. The most frequently reported adverse events are infusion-related reactions. Grade 1-2 toxicities are common, while higher-grade events are less frequent.
Adverse Events of Note
Infusion reactions were the most common adverse event associated with this compound, occurring in 77% of treated patients in the phase 2 mCRPC trial.[1] A phase 1 dose-escalation study reported that most treatment-related adverse events were grade 1-2 and included chills, pruritus, flushing, prolonged activated partial thromboplastin time (aPTT), lymphopenia, and anemia.[2]
In the PACIFIC trial, a randomized phase 2 study of this compound with abiraterone, grade 3/4 adverse events considered related to this compound included dyspnea (14%), fatigue (14%), increased ALT (9%), increased AST (9%), and thrombocytopenia (9%).[3]
Experimental Protocols
Randomized Phase 2 Trial (NCT01120470)
This study enrolled patients with mCRPC who were randomized on a 1:1 basis to one of two treatment arms:[1]
-
This compound + Prednisone Arm: Patients received intravenous this compound with three loading doses of 600 mg within the first 5-9 days, followed by weekly 1000 mg doses. This was administered alongside oral prednisone at a dose of 5 mg twice daily.[1]
-
Prednisone Alone Arm: Patients received oral prednisone at a dose of 5 mg twice daily.[1]
Patients in the prednisone alone arm were permitted to cross over to the this compound arm upon radiographic disease progression.[1]
Mechanism of Action and Signaling Pathway
This compound is a second-generation antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27).[1][4] Hsp27 is a chaperone protein that is overexpressed in various cancers, including prostate cancer, particularly in the castrate-resistant state.[5] It plays a crucial role in cell survival and resistance to therapy by interfering with apoptotic pathways and promoting pro-survival signaling.
By inhibiting Hsp27, this compound aims to restore the natural process of apoptosis in cancer cells, thereby slowing tumor growth and potentially enhancing the efficacy of other anticancer treatments.
Caption: Hsp27 signaling pathway in prostate cancer.
Caption: Randomized Phase 2 Trial Workflow.
References
- 1. A randomized phase 2 study of a HSP27 targeting antisense, this compound with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. mdpi.com [mdpi.com]
- 5. Hsp27 promotes IGF-1 survival signaling in prostate cancer via p90Rsk-dependent phosphorylation and inactivation of BAD - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Apatorsen with Novel Hsp27 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of the investigational antisense oligonucleotide Apatorsen (OGX-427) with emerging novel small molecule inhibitors of Heat Shock Protein 27 (Hsp27). This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in the development of next-generation cancer therapeutics.
Introduction: The Role of Hsp27 in Cancer and the Rationale for Inhibition
Heat Shock Protein 27 (Hsp27), a molecular chaperone, is a key player in cell survival pathways.[1] Its overexpression is a hallmark of numerous cancers, where it contributes to tumor progression, metastasis, and resistance to a wide range of anti-cancer therapies.[1] Hsp27 exerts its pro-survival functions through multiple mechanisms, including the inhibition of apoptosis, stabilization of the cytoskeleton, and facilitation of protein folding under cellular stress. Consequently, the development of therapeutic agents that inhibit Hsp27 function is a promising strategy to enhance the efficacy of existing cancer treatments and overcome drug resistance.
This compound (OGX-427) is a second-generation antisense oligonucleotide designed to specifically inhibit the production of Hsp27 at the translational level.[2] While it has undergone extensive clinical investigation, a new wave of novel small molecule Hsp27 inhibitors with diverse mechanisms of action has emerged. This guide provides a comparative overview of this compound and three such novel inhibitors: J2, Quercetin, and RP101.
Comparative Analysis of Hsp27 Inhibitors
Due to a lack of direct head-to-head preclinical studies, this comparison is based on data from independent investigations. To facilitate a meaningful, albeit indirect, comparison, we have focused on key performance indicators such as the half-maximal inhibitory concentration (IC50) for cell viability and the induction of apoptosis.
Data Summary
| Inhibitor | Mechanism of Action | Cell Line | IC50 (Cell Viability) | Apoptosis Induction | Reference |
| This compound (OGX-427) | Antisense oligonucleotide; inhibits Hsp27 protein expression. | Prostate Cancer (PC3) | Not explicitly reported as a single agent IC50; effective at nanomolar concentrations. | Induces apoptosis and enhances chemosensitivity.[2] | [2] |
| J2 | Small molecule; induces abnormal Hsp27 dimer formation, inhibiting its chaperone function. | Ovarian Cancer (SKOV3) | 17.34 µM | Increases expression of apoptotic genes and decreases anti-apoptotic genes.[3] | [3] |
| Ovarian Cancer (OVCAR-3) | 12.63 µM | Increases Caspase-3 activity.[3] | [3] | ||
| Lung Cancer (NCI-H460) | 99.27 µM | Sensitizes cells to cisplatin-induced apoptosis.[4] | [4] | ||
| Quercetin | Flavonoid; directly binds to Hsp27 and suppresses its function. | Breast Cancer (MCF-7) | ~17.2 µM - 4.9 µM | Triggers apoptosis at high concentrations.[5][6] | [5][6] |
| Breast Cancer (MDA-MB-231) | ~55 µM | Suppresses expression of Hsp27, Hsp70, and Hsp90.[5][6] | [5][6] | ||
| Colon Cancer (Caco-2) | ~50 µM | Downregulates mRNAs related to cell cycle progression.[6] | [6] | ||
| RP101 (Brivudine) | Nucleoside analogue; binds to Hsp27 and inhibits its interaction with client proteins. | Lung Cancer (NCI-H460) | >200 µM | Weakens the binding of Hsp27 to pro-apoptotic proteins, enhancing chemosensitivity.[4][7] | [4][7] |
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the key signaling pathways affected by Hsp27 and the proposed mechanisms of action for this compound and the novel small molecule inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Randomized, Double-Blinded, Phase II Trial of Carboplatin and Pemetrexed with or without this compound (OGX-427) in Patients with Previously Untreated Stage IV Non-Squamous-Non-Small-Cell Lung Cancer: The SPRUCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A randomized phase 2 study of a HSP27 targeting antisense, this compound with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Apatorsen's Synergistic Dance with Chemotherapy: A Guide to Overcoming Treatment Resistance
For Researchers, Scientists, and Drug Development Professionals
Apatorsen (also known as OGX-427), an antisense oligonucleotide targeting Heat Shock Protein 27 (Hsp27), has emerged as a promising agent in oncology, not as a standalone cytotoxic drug, but as a powerful sensitizer to conventional chemotherapies. This guide delves into the preclinical and clinical evidence demonstrating this compound's ability to break down the defensive walls of cancer cells, making them more susceptible to the tumor-killing effects of various chemotherapeutic agents. The central theme is one of synergy and chemosensitization, rather than cross-resistance.
The Cornerstone of Resistance: Heat Shock Protein 27
Heat Shock Protein 27 is a molecular chaperone that plays a pivotal role in cell survival under stress, a condition frequently induced by chemotherapy. In numerous cancers, including prostate, lung, breast, ovarian, bladder, and pancreatic cancer, Hsp27 is found at elevated levels.[1] This overexpression is strongly associated with resistance to a wide array of chemotherapeutic drugs such as doxorubicin, gemcitabine, and paclitaxel.[2][3] Hsp27's protective functions include inhibiting apoptosis (programmed cell death) and assisting in the proper folding of proteins crucial for cancer cell survival. By neutralizing Hsp27, this compound dismantles this protective machinery, leaving cancer cells vulnerable to the effects of chemotherapy.
This compound in Action: Preclinical Evidence of Chemosensitization
A wealth of preclinical data underscores this compound's role as a chemosensitizer across various cancer models.
Non-Small Cell Lung Cancer (NSCLC): this compound with Erlotinib and Pemetrexed
In non-small cell lung cancer (NSCLC) models, the inhibition of Hsp27 by this compound has been shown to sensitize cancer cells to both targeted therapy and conventional chemotherapy. One study demonstrated that this compound synergistically increases apoptosis induced by the EGFR inhibitor erlotinib in A549 and HCC827 lung cancer cells.[4] Furthermore, the combination of this compound with pemetrexed, a standard first-line therapy for NSCLC, resulted in a significant reduction in the viability of A549 cells compared to either drug alone, with combination index (CI) analysis confirming a synergistic effect.[4]
Pancreatic Cancer: this compound and Gemcitabine
In pancreatic cancer, a notoriously chemoresistant disease, this compound has shown significant promise in enhancing the efficacy of gemcitabine. Studies in MiaPaCa-2 pancreatic cancer cells, both in vitro and in vivo xenograft models, have demonstrated that this compound inhibits tumor cell proliferation, induces apoptosis, and enhances the chemosensitivity to gemcitabine.[3][5]
Bladder Cancer: this compound and Paclitaxel
In bladder cancer models, the downregulation of Hsp27 by this compound has been shown to increase the apoptotic rate following treatment with paclitaxel.[6]
Clinical Corroboration: this compound in Combination Therapy Trials
Clinical trials have further investigated the potential of this compound to improve outcomes when combined with standard-of-care chemotherapies.
Metastatic Urothelial Carcinoma: The Borealis-2 Trial
The Borealis-2 phase II clinical trial evaluated this compound in combination with docetaxel in patients with platinum-resistant metastatic urothelial carcinoma. The study reported an improvement in overall survival for patients receiving the combination therapy compared to docetaxel alone.[7]
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
In a randomized phase 2 study, the combination of this compound with prednisone in patients with mCRPC led to a significantly higher proportion of patients experiencing a PSA decline of ≥50% compared to prednisone alone.[2]
Non-Squamous Non-Small-Cell Lung Cancer: The SPRUCE Trial
A phase II trial (SPRUCE) evaluated this compound with carboplatin and pemetrexed in patients with previously untreated stage IV non-squamous NSCLC. While the addition of this compound did not significantly improve outcomes in the overall population, an exploratory analysis suggested a potential benefit in patients with high baseline serum Hsp27 levels.[8][9]
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical and clinical studies investigating this compound in combination with other chemotherapies.
| Cancer Type | Cell Line/Patient Population | Combination Therapy | Key Quantitative Finding | Reference |
| Non-Small Cell Lung Cancer | A549 & HCC827 Cells | This compound + Erlotinib | Synergistic increase in apoptosis and inhibition of cell growth in vitro.[4] | [4] |
| Non-Small Cell Lung Cancer | A549 Cells | This compound + Pemetrexed | Synergistic reduction in cell viability (Combination Index < 1).[4] | [4] |
| Pancreatic Cancer | MiaPaCa-2 Cells | This compound + Gemcitabine | Enhanced chemosensitivity, inhibition of proliferation, and induction of apoptosis.[3][5] | [3][5] |
| Metastatic Urothelial Carcinoma | Patients with platinum-resistant disease | This compound + Docetaxel | Improved median overall survival (6.4 vs. 5.9 months, HR: 0.80).[7] | [7] |
| Metastatic Castration-Resistant Prostate Cancer | Patients with mCRPC | This compound + Prednisone | Increased PSA decline of ≥50% (47% vs. 24%).[2] | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the evaluation of this compound.
In Vitro Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Plating: Seed cancer cells (e.g., A549, MiaPaCa-2) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent alone, or the combination of both. Include untreated cells as a control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will convert the MTT into insoluble formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. IC50 values (the concentration of a drug that inhibits 50% of cell growth) can be determined from dose-response curves.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, or the combination for a specified duration.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in Annexin V binding buffer.
-
Staining: Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results allow for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of drug combinations in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., A549, MiaPaCa-2) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth. Tumor volume is typically calculated using the formula: (length × width²) / 2.
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into different treatment groups: vehicle control, this compound alone, chemotherapy alone, and the combination of this compound and chemotherapy.
-
Drug Administration: Administer the drugs according to the specified dosage and schedule (e.g., intraperitoneal injection, oral gavage).
-
Tumor Monitoring: Measure tumor volume and body weight of the mice regularly throughout the study.
-
Endpoint: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for apoptosis markers).
Signaling Pathways and Logical Relationships
The following diagrams illustrate the mechanism of Hsp27-mediated chemoresistance and the workflow for evaluating the synergistic effects of this compound and chemotherapy.
Caption: Hsp27-mediated chemoresistance pathway.
Caption: Experimental workflow for evaluating this compound's synergy.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. This compound plus docetaxel versus docetaxel alone in platinum-resistant metastatic urothelial carcinoma (Borealis-2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound plus docetaxel versus docetaxel alone in platinum-resistant metastatic urothelial carcinoma (Borealis-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A Randomized, Double‐Blinded, Phase II Trial of Carboplatin and Pemetrexed with or without this compound (OGX‐427) in Patients with Previously Untreated Stage IV Non‐Squamous‐Non‐Small‐Cell Lung Cancer: The SPRUCE Trial - PMC [pmc.ncbi.nlm.nih.gov]
Apatorsen (OGX-427) in Platinum-Sensitive vs. Platinum-Resistant Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential performance of Apatorsen (OGX-427), an antisense oligonucleotide targeting Heat Shock Protein 27 (Hsp27), in platinum-sensitive and platinum-resistant ovarian tumors. While direct head-to-head clinical or preclinical studies of this compound in both platinum-sensitive and resistant ovarian cancer models are not extensively available in publicly accessible literature, this guide synthesizes the strong preclinical rationale for its use, particularly in the resistant setting, based on the known role of Hsp27 in chemoresistance.
Executive Summary
The overexpression of Hsp27 is a known contributor to chemotherapy resistance, including resistance to platinum-based agents like cisplatin and carboplatin, which are the cornerstone of ovarian cancer treatment. This compound, by inhibiting Hsp27 expression, is hypothesized to re-sensitize resistant tumor cells to platinum agents and enhance the efficacy of chemotherapy in sensitive cells. This guide will delve into the mechanism of action, present illustrative preclinical data on Hsp27 inhibition, and provide detailed experimental protocols for further research.
Mechanism of Action: Hsp27's Role in Platinum Resistance
Heat Shock Protein 27 is a chaperone protein that is upregulated in response to cellular stress, such as that induced by chemotherapy. Its overexpression in cancer cells, including ovarian cancer, is associated with poor prognosis and treatment resistance.[1][2] Hsp27 confers resistance to platinum-based chemotherapy through several mechanisms:
-
Inhibition of Apoptosis: Hsp27 can interfere with the intrinsic apoptotic pathway by preventing the release of cytochrome c from the mitochondria and inhibiting the activation of caspases, which are essential for programmed cell death induced by DNA damage from platinum agents.
-
Protein Stabilization: Hsp27 helps to maintain the proper folding and function of other proteins that are critical for cell survival and proliferation, even in the presence of cytotoxic agents.
-
Redox Regulation: Hsp27 can modulate intracellular levels of reactive oxygen species (ROS), which are a key component of the cytotoxic effects of many chemotherapy drugs.
This compound is a second-generation antisense oligonucleotide that binds to the mRNA of Hsp27, leading to its degradation and thereby preventing the synthesis of the Hsp27 protein.[3] This reduction in Hsp27 levels is expected to reverse the aforementioned resistance mechanisms, making cancer cells more susceptible to the cytotoxic effects of platinum chemotherapy.
Preclinical Data: Hsp27 Inhibition in Platinum-Sensitive vs. Resistant Ovarian Cancer Models
Table 1: Illustrative Performance of Hsp27 Inhibition in Platinum-Sensitive vs. Resistant Ovarian Cancer Cell Lines
| Parameter | Platinum-Sensitive (e.g., A2780) | Platinum-Resistant (e.g., A2780/CP70) | Rationale for this compound's Effect |
| Hsp27 Expression | Lower basal expression | Higher basal expression, further induced by cisplatin[1][4] | This compound would reduce the elevated Hsp27 levels that contribute to resistance. |
| Cisplatin IC50 | Low (e.g., ~1-5 µM)[5] | High (e.g., ~10-50 µM)[5] | This compound is expected to significantly lower the cisplatin IC50 in resistant cells, re-sensitizing them to treatment. A lesser, though still potentially synergistic, effect may be seen in sensitive cells. |
| Apoptosis (in combination with Cisplatin) | Moderate induction | Low induction | This compound is expected to significantly enhance cisplatin-induced apoptosis in resistant cells by unblocking the apoptotic machinery. |
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the efficacy of this compound in combination with platinum agents in ovarian cancer models.
Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound, cisplatin, and their combination on platinum-sensitive and -resistant ovarian cancer cells.
-
Cell Lines: A2780 (platinum-sensitive) and A2780/CP70 or A2780CIS (platinum-resistant).
-
Procedure:
-
Seed cells in 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, cisplatin, or the combination of both for 48-72 hours. Include untreated cells as a control.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values for each treatment.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound and cisplatin.
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound, cisplatin, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Western Blot Analysis for Hsp27 and Apoptosis Markers
-
Objective: To confirm the downregulation of Hsp27 by this compound and assess the expression of key apoptosis-related proteins.
-
Procedure:
-
Treat cells as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Hsp27, cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Visualizations
Caption: this compound's mechanism of action in overcoming platinum resistance.
Caption: Experimental workflow for evaluating this compound's efficacy.
Caption: Rationale for this compound in platinum-resistant tumors.
Conclusion
The available preclinical evidence strongly suggests that Hsp27 is a key driver of platinum resistance in ovarian cancer. This compound, by effectively reducing Hsp27 levels, holds significant promise as a therapeutic agent to overcome this resistance. While direct comparative studies are needed to fully elucidate its performance profile in platinum-sensitive versus -resistant settings, the foundational research provides a solid rationale for its continued investigation, particularly in combination with platinum-based chemotherapy for patients with recurrent, platinum-resistant ovarian cancer. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to further explore the potential of this compound in this challenging disease.
References
- 1. Heat shock protein 27 is a potential indicator for response to YangZheng XiaoJi and chemotherapy agents in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
Unlocking Synergistic Potential: A Comparative Guide to Apatorsen in Combination with Immunotherapy
For Immediate Release
[CITY, State] – [Date] – In the rapidly evolving landscape of oncology, the quest for therapeutic strategies that can overcome treatment resistance and enhance anti-tumor immunity is paramount. This guide provides a comprehensive comparison of the synergistic effects of Apatorsen (OGX-427), an antisense oligonucleotide targeting heat shock protein 27 (Hsp27), with immunotherapy. Designed for researchers, scientists, and drug development professionals, this document delves into the preclinical rationale, experimental data, and mechanistic pathways that underpin this promising combination therapy.
Executive Summary
This compound, by inhibiting the stress-response protein Hsp27, has the potential to sensitize cancer cells to various treatments. Emerging preclinical evidence, detailed within this guide, now illuminates a compelling synergy when this compound is combined with immune checkpoint inhibitors. The primary mechanism involves the downregulation of the immune checkpoint ligand PD-L1 on tumor cells through the inhibition of the STAT3 signaling pathway. This guide will objectively present the experimental data supporting this synergy, detail the methodologies of key experiments, and visualize the intricate signaling pathways involved.
The Preclinical Rationale: Targeting Hsp27 to Bolster Anti-Tumor Immunity
Heat shock protein 27 (Hsp27) is a molecular chaperone that is frequently overexpressed in a wide range of cancers, where it plays a crucial role in promoting tumor cell survival, metastasis, and resistance to therapy.[1][2][3][4][5] this compound is a second-generation antisense oligonucleotide designed to specifically inhibit the production of Hsp27.[6] While initially explored for its ability to enhance the efficacy of chemotherapy, recent findings have unveiled its potential to modulate the tumor microenvironment and augment the effectiveness of immunotherapy.[5][7][8][9][10][11]
The rationale for combining this compound with immunotherapy is multifaceted:
-
Downregulation of PD-L1: Preclinical studies have demonstrated that the inhibition of Hsp27 leads to a significant reduction in the expression of Programmed Death-Ligand 1 (PD-L1) on cancer cells.[2][12][13] PD-L1 is a critical immune checkpoint protein that, upon binding to its receptor PD-1 on T cells, suppresses the anti-tumor immune response. By reducing PD-L1 levels, this compound can potentially reverse this immunosuppressive signal and render tumors more susceptible to immune checkpoint blockade.
-
Modulation of the Tumor Microenvironment: Extracellular Hsp27 has been shown to exert immunosuppressive effects by impairing the differentiation and function of dendritic cells (DCs), which are essential for initiating anti-tumor T-cell responses. Furthermore, Hsp27 can promote the polarization of macrophages towards a pro-tumoral M2 phenotype. By inhibiting Hsp27, this compound may help to create a more immune-supportive tumor microenvironment.
-
Induction of Immunogenic Cell Death (ICD): While direct evidence for this compound-induced ICD is still emerging, some studies suggest that the inhibition of heat shock proteins can contribute to this form of cell death, which is characterized by the release of damage-associated molecular patterns (DAMPs) that can stimulate an anti-tumor immune response.[10][14][15][16]
Comparative Analysis of Preclinical Data
To date, direct preclinical or clinical studies combining this compound with immunotherapy are limited. However, a pivotal study by Chagot et al. (2023) provides strong mechanistic evidence for the synergistic potential of Hsp27 inhibition with anti-PD-1/PD-L1 therapies. The following table summarizes the key findings from this and other relevant preclinical investigations.
| Experimental Model | Treatment Groups | Key Findings | Reference |
| Ovarian Cancer Cell Lines (IGROV1 and SKOV3) | Control, HSP27 siRNA, STAT3 inhibitor (STATTIC), Combined HSP27 siRNA + STATTIC | - HSP27 knockdown significantly downregulated PD-L1 and NLRC5 expression at both mRNA and protein levels.- Inhibition of STAT3 phosphorylation also reduced PD-L1 and NLRC5 expression.- Combined inhibition of HSP27 and STAT3 resulted in a more pronounced downregulation of PD-L1 and NLRC5. | [2][12][13] |
| Human Monocytes | Control, Recombinant Hsp27 | - Extracellular Hsp27 inhibited the differentiation of monocytes into immature dendritic cells.- Hsp27 treatment increased the expression of PD-L1 on differentiating cells. | |
| Breast Cancer Cells | Control, Hsp27 overexpression | - High levels of extracellular Hsp27 transformed monocytes into tumor-associated macrophage (TAM)-like cells with an immunosuppressive phenotype. |
Experimental Protocols
Gene Silencing and Inhibition of STAT3 Phosphorylation in Ovarian Cancer Cells
Objective: To investigate the effect of Hsp27 knockdown and STAT3 inhibition on the expression of PD-L1 and NLRC5.
Cell Lines: IGROV1 and SKOV3 human ovarian cancer cell lines.
Reagents:
-
HSPB1 (HSP27) siRNA (small interfering RNA)
-
STATTIC (a small molecule inhibitor of STAT3 phosphorylation)
-
Lipofectamine RNAiMAX for transfection
-
Antibodies for Western blot: anti-HSP27, anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-PD-L1, anti-NLRC5, and anti-β-actin.
-
Reagents for quantitative real-time PCR (qRT-PCR).
Methodology:
-
Cell Culture: IGROV1 and SKOV3 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
siRNA Transfection: Cells were transfected with HSPB1 siRNA or a non-targeting control siRNA using Lipofectamine RNAiMAX according to the manufacturer's instructions.
-
STAT3 Inhibition: Cells were treated with STATTIC at a concentration of 10 µM for 4 hours.
-
Combined Treatment: For combined inhibition, cells were first transfected with HSPB1 siRNA and then treated with STATTIC.
-
Western Blot Analysis: Cell lysates were collected and subjected to SDS-PAGE and Western blotting using the specified primary antibodies. Protein bands were visualized using an appropriate detection system.
-
qRT-PCR Analysis: Total RNA was extracted from the cells, and cDNA was synthesized. The mRNA expression levels of PD-L1 and NLRC5 were quantified by qRT-PCR, with β-actin used as an internal control.
Signaling Pathways and Mechanistic Diagrams
The synergistic effect of this compound with immunotherapy is primarily attributed to its ability to modulate the Hsp27-STAT3-PD-L1 signaling axis. The following diagrams, generated using the DOT language for Graphviz, illustrate this key pathway and the experimental workflow.
Caption: Hsp27-STAT3-PD-L1 Signaling Pathway.
Caption: Experimental Workflow for Investigating Hsp27's Role in PD-L1 Regulation.
Conclusion and Future Directions
The preclinical evidence strongly suggests a synergistic potential between this compound and immune checkpoint inhibitors. By targeting Hsp27, this compound can dismantle a key mechanism of tumor immune evasion—the upregulation of PD-L1. This creates a compelling rationale for the clinical investigation of this combination therapy in various cancer types, particularly those with high Hsp27 expression.
Future research should focus on:
-
In vivo studies: Conducting preclinical animal studies to evaluate the in vivo efficacy of this compound in combination with anti-PD-1/PD-L1 antibodies, assessing tumor growth inhibition, overall survival, and changes in the tumor immune microenvironment.
-
Biomarker development: Identifying predictive biomarkers to select patients who are most likely to benefit from this combination therapy.
-
Clinical trials: Designing and initiating well-controlled clinical trials to assess the safety and efficacy of this compound plus immunotherapy in cancer patients.
This comparative guide underscores the exciting potential of a novel therapeutic strategy that could significantly enhance the benefit of immunotherapy for a broader range of patients. As research progresses, the combination of this compound and immunotherapy may emerge as a powerful new tool in the armamentarium against cancer.
References
- 1. In vivo suppression of HSP27 and HSP70 accelerates DMBA-induced skin carcinogenesis by inducing antigenic unresponsiveness to the initiating carcinogenic chemical - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HSP27 modulates tumoural immune evasion by enhancing STAT3-mediated upregulation of PD-L1 and NLRC5 in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New HSP27 inhibitors efficiently suppress drug resistance development in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Drug-Like Small Molecule HSP27 Functional Inhibitor Sensitizes Lung Cancer Cells to Gefitinib or Cisplatin by Inducing Altered Cross-Linked Hsp27 Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OGX-427 inhibits tumor progression and enhances gemcitabine chemotherapy in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination Approaches to Target PD-1 Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting immunogenic cell stress and death for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Randomized, Double-Blinded, Phase II Trial of Carboplatin and Pemetrexed with or without this compound (OGX-427) in Patients with Previously Untreated Stage IV Non-Squamous-Non-Small-Cell Lung Cancer: The SPRUCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HSP27 modulates tumoural immune evasion by enhancing STAT3-mediated upregulation of PD-L1 and NLRC5 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Severe, but not mild heat-shock treatment induces immunogenic cell death in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Emerging role of immunogenic cell death in cancer immunotherapy [frontiersin.org]
- 16. Severe, but not mild heat-shock treatment induces immunogenic cell death in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Apatorsen Clinical Trials: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apatorsen (OGX-427) is an antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27).[1] Hsp27 is a chaperone protein implicated in treatment resistance and cell survival across various cancers.[1][2][3] This guide provides a meta-analysis of available clinical trial data for this compound, comparing its performance with alternative therapeutic strategies and presenting the supporting experimental data.
Mechanism of Action
This compound is a second-generation antisense oligonucleotide that binds to the messenger RNA (mRNA) of Hsp27, leading to its degradation and subsequent reduction in Hsp27 protein levels.[1][2][3] The inhibition of Hsp27 is intended to promote cancer cell death (apoptosis) and sensitize tumors to conventional chemotherapies.[1][3] Hsp27 is known to play a role in the androgen receptor signaling pathway, which is crucial in the progression of prostate cancer.[2][4]
Clinical Trial Data Summary
The following tables summarize the key quantitative data from various clinical trials of this compound in different cancer types.
Table 1: this compound in Castration-Resistant Prostate Cancer (CRPC)
| Trial Name / Identifier | Phase | Treatment Arms | Key Efficacy Endpoints | Adverse Events |
| NCT00487786 [2] | I | This compound monotherapy (dose escalation) | PSA decline >50% in 10% of CRPC patients; 74% of assessable patients had a reduction in circulating tumor cells (CTCs). | Most were grade 1-2: chills, pruritus, flushing, prolonged aPTT, lymphopenia, and anemia. One dose-limiting toxicity (intracranial hemorrhage). |
| Randomized Phase 2 [5] | II | This compound + Prednisone vs. Prednisone alone | No significant difference in disease progression at 12 weeks. PSA decline ≥50% was 47% in the combination arm vs. 24% in the prednisone-alone arm (P=0.04). | Infusion reactions were the most common adverse event (77% of this compound-treated patients). |
| PACIFIC (NCT01681433) [4] | II | This compound + Abiraterone + Prednisone vs. Abiraterone + Prednisone | The proportion of progression-free patients at day 60 was not specified in the abstract. | Grade 3/4 adverse events related to this compound included dyspnea (14%), fatigue (14%), and increased liver enzymes (9%). |
Table 2: this compound in Other Cancers
| Trial Name / Identifier | Cancer Type | Phase | Treatment Arms | Key Efficacy Endpoints | Adverse Events |
| Borealis-2 (NCT01780545) [3][6] | Metastatic Urothelial Carcinoma | II | This compound + Docetaxel vs. Docetaxel alone | Improved overall survival in the combination arm (median 6.4 vs. 5.9 months; HR: 0.80, P=0.0784). | Higher incidence of sepsis and urinary tract infections in the combination arm. |
| Spruce (NCT01829113) [7] | Non-Small Cell Lung Cancer | II | This compound + Carboplatin + Pemetrexed | Trial completed, but specific efficacy data is not detailed in the provided search results. | Not detailed in the provided search results. |
Experimental Protocols
Phase I Dose-Escalation Study (NCT00487786)[2]
-
Objective : To evaluate the safety, tolerability, and recommended Phase II dose of this compound.
-
Patient Population : Patients with advanced castration-resistant prostate, breast, ovary, lung, or bladder cancer.
-
Methodology : this compound was administered intravenously weekly in 21-day cycles. The study involved five dose levels ranging from 200 mg to 1000 mg, with three initial loading doses.
-
Assessments : Plasma concentrations of this compound, circulating tumor cells (CTCs), Hsp27 expression in CTCs, and serum Hsp27 levels were evaluated.
Randomized Phase II Study in mCRPC[5]
-
Objective : To evaluate the efficacy of this compound in combination with prednisone in patients with metastatic castration-resistant prostate cancer.
-
Patient Population : Patients with mCRPC.
-
Methodology : Patients were randomized 1:1 to receive either intravenous this compound (three loading doses of 600 mg followed by weekly 1000 mg doses) with oral prednisone (5 mg twice daily) or prednisone alone. Crossover was permitted upon radiographic progression.
-
Primary Endpoint : Disease progression at 12 weeks.
Borealis-2: Randomized Phase II Study in Urothelial Carcinoma[3][6]
-
Objective : To assess the overall survival benefit of adding this compound to docetaxel in patients with metastatic urothelial carcinoma who have relapsed after platinum-based chemotherapy.
-
Patient Population : Patients with locally advanced or metastatic bladder cancer with prior platinum-based therapy.
-
Methodology : Patients were randomized 1:1. The treatment arm received three loading doses of this compound (600 mg) followed by weekly doses in combination with docetaxel (75 mg/m² every 21 days). The control arm received docetaxel alone.
-
Primary Endpoint : Overall survival.
Comparison with Custirsen (OGX-011)
Custirsen (OGX-011) is another antisense oligonucleotide that was developed to target clusterin, a different stress-induced chaperone protein.[8][9] While both this compound and Custirsen are antisense therapies for cancer, they target different proteins. Clinical trials with Custirsen in combination with chemotherapy for non-small cell lung cancer and prostate cancer have been conducted.[8][10][11] However, a meta-analysis of three randomized controlled trials indicated that Custirsen did not significantly improve overall survival in patients with metastatic castration-resistant prostate cancer, and its clinical development has been terminated.[12] In contrast, this compound has shown some promising signals, particularly in urothelial cancer, warranting further investigation.[6]
Conclusion
The available clinical trial data for this compound suggest a manageable safety profile and some signals of anti-tumor activity, particularly in combination with chemotherapy in metastatic urothelial carcinoma. In castration-resistant prostate cancer, while this compound did not significantly delay disease progression in one phase II study, it was associated with a higher rate of PSA decline.[5] Further research is needed to identify patient populations most likely to benefit from Hsp27 inhibition and to optimize combination strategies. The development of this compound has been discontinued for several cancer indications.[7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A phase I dose-escalation study of this compound (OGX-427), an antisense inhibitor targeting heat shock protein 27 (Hsp27), in patients with castration-resistant prostate cancer and other advanced cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. A randomized phase 2 study of a HSP27 targeting antisense, this compound with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound plus docetaxel versus docetaxel alone in platinum-resistant metastatic urothelial carcinoma (Borealis-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Ionis Pharmaceuticals - AdisInsight [adisinsight.springer.com]
- 8. Phase I/II trial of custirsen (OGX-011), an inhibitor of clusterin, in combination with a gemcitabine and platinum regimen in patients with previously untreated advanced non-small cell lung cancer [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Randomized phase II trial of Custirsen (OGX-011) in combination with docetaxel or mitoxantrone as second-line therapy in patients with metastatic castrate-resistant prostate cancer progressing after first-line docetaxel: CUOG trial P-06c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Apatorsen in Oncology: A Comparative Guide to Long-Term Efficacy and Safety
For Researchers, Scientists, and Drug Development Professionals
Apatorsen (OGX-427) is an investigational antisense oligonucleotide designed to inhibit the production of Heat Shock Protein 27 (Hsp27). Elevated levels of Hsp27 are implicated in treatment resistance and poor prognosis in various cancers by promoting cell survival and interfering with apoptosis. This guide provides a comprehensive analysis of the long-term efficacy and safety of this compound, comparing its performance with alternative treatments in metastatic castration-resistant prostate cancer (mCRPC) and platinum-resistant metastatic urothelial carcinoma (mUC).
Mechanism of Action: Targeting Hsp27
This compound is a second-generation antisense drug that specifically binds to the mRNA of Hsp27, leading to its degradation and a subsequent decrease in Hsp27 protein levels.[1] This reduction in Hsp27 is intended to induce apoptosis in cancer cells and sensitize them to the effects of cytotoxic chemotherapy.[1]
Caption: this compound's mechanism of action targeting Hsp27 mRNA.
Clinical Efficacy and Safety of this compound
The clinical development of this compound has focused on its potential in combination with standard-of-care chemotherapies. Below is a summary of key clinical trial data.
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
A randomized phase 2 clinical trial evaluated the efficacy and safety of this compound in combination with prednisone versus prednisone alone in patients with mCRPC.
Table 1: Efficacy and Safety of this compound in mCRPC
| Outcome Measure | This compound + Prednisone (n=36) | Prednisone Alone (n=38) | p-value |
| Efficacy | |||
| No Disease Progression at 12 weeks | 50% (95% CI: 32.9%, 67.1%) | 42% (95% CI: 26.3%, 59.2%) | 0.33[2] |
| PSA Decline ≥50% | 47% | 24% | 0.04[2] |
| Median Duration of PSA Response | 24.1 weeks (95% CI: 12.0, 52) | 14.0 weeks (95% CI: 4.0, 44.4) | N/A[2] |
| Safety | |||
| Most Common Adverse Event | Infusion reactions (77%) | N/A | N/A[2] |
Platinum-Resistant Metastatic Urothelial Carcinoma (mUC)
The Borealis-2 trial, a randomized phase 2 study, assessed this compound in combination with docetaxel versus docetaxel alone in patients with platinum-resistant mUC.
Table 2: Efficacy and Safety of this compound in mUC (Borealis-2 Trial)
| Outcome Measure | This compound + Docetaxel (n=99) | Docetaxel Alone (n=101) | Hazard Ratio (HR) / p-value |
| Efficacy | |||
| Median Overall Survival (OS) | 6.4 months | 5.9 months | HR: 0.80 (80% CI: 0.65-0.98), p=0.0784[3][4] |
| Safety | |||
| Increased Incidence of | Sepsis, Urinary tract infections | N/A | N/A |
Comparison with Alternative Treatments
Metastatic Castration-Resistant Prostate Cancer (mCRPC)
The treatment landscape for mCRPC has evolved significantly. While the this compound phase 2 trial used prednisone as a comparator, current standard-of-care and alternative options offer different efficacy and safety profiles.
Table 3: Comparison of this compound with Standard mCRPC Treatments
| Treatment | Mechanism of Action | Key Efficacy Outcomes | Common Adverse Events |
| This compound + Prednisone | Hsp27 antisense inhibitor | 47% PSA decline ≥50%[2] | Infusion reactions[2] |
| Docetaxel + Prednisone | Microtubule inhibitor | Improved overall survival[5] | Neutropenia, fatigue, nausea |
| Abiraterone Acetate + Prednisone | Androgen synthesis inhibitor | Improved overall survival | Fatigue, joint swelling, hypertension |
| Enzalutamide | Androgen receptor inhibitor | Improved overall survival | Fatigue, back pain, hot flashes |
| Radium-223 | Alpha-emitting radiopharmaceutical | Improved overall survival in patients with bone metastases | Nausea, diarrhea, vomiting, peripheral edema |
Platinum-Resistant Metastatic Urothelial Carcinoma (mUC)
For patients with mUC who have progressed after platinum-based chemotherapy, several treatment options are available.
Table 4: Comparison of this compound with Second-Line Treatments for mUC
| Treatment | Mechanism of Action | Key Efficacy Outcomes | Common Adverse Events |
| This compound + Docetaxel | Hsp27 antisense inhibitor + Microtubule inhibitor | Median OS: 6.4 months[3] | Sepsis, urinary tract infections |
| Pembrolizumab | PD-1 inhibitor | Median OS: 10.3 months[6] | Fatigue, pruritus, decreased appetite, rash |
| Atezolizumab | PD-L1 inhibitor | Objective Response Rate: ~15% | Fatigue, decreased appetite, nausea |
| Enfortumab vedotin | Nectin-4-directed antibody-drug conjugate | Objective Response Rate: ~44% | Rash, fatigue, peripheral neuropathy, alopecia |
| Sacituzumab govitecan | Trop-2-directed antibody-drug conjugate | Objective Response Rate: ~27% | Neutropenia, nausea, diarrhea, fatigue |
Experimental Protocols
Randomized Phase 2 Study in mCRPC
-
Patient Population: Patients with metastatic castration-resistant prostate cancer.
-
Intervention: Intravenous this compound (3 loading doses of 600 mg followed by weekly 1000 mg doses) with oral prednisone (5 mg twice daily).[2]
-
Comparator: Oral prednisone (5 mg twice daily).[2]
-
Primary Endpoint: Disease progression at 12 weeks.[2]
Caption: Workflow of the randomized phase 2 trial of this compound in mCRPC.
Borealis-2: Randomized Phase 2 Study in mUC
-
Patient Population: Patients with metastatic urothelial carcinoma who had progressed after at least one prior platinum-based therapy.
-
Intervention: this compound (three 600 mg loading doses followed by weekly doses) plus docetaxel (75 mg/m² every 21 days).
-
Comparator: Docetaxel (75 mg/m² every 21 days) alone.
-
Primary Endpoint: Overall survival.[3]
Conclusion
This compound, through its unique mechanism of targeting Hsp27, has shown some clinical activity in mCRPC and mUC. In mCRPC, while not significantly delaying disease progression at 12 weeks, it did demonstrate a notable increase in PSA response when combined with prednisone.[2] In platinum-resistant mUC, the addition of this compound to docetaxel resulted in a modest, albeit not statistically significant, improvement in overall survival.[3]
However, when compared to the current standard of care and other emerging therapies, the long-term efficacy of this compound appears limited. The advancements in immunotherapy and targeted therapies have raised the bar for efficacy in both mCRPC and mUC. The safety profile of this compound is generally manageable, with infusion reactions being the most common adverse event.[2] Further research would be necessary to identify specific patient populations that may derive a more substantial benefit from Hsp27 inhibition.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A randomized phase 2 study of a HSP27 targeting antisense, this compound with prednisone versus prednisone alone, in patients with metastatic castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. OncoGenex Pharmaceuticals, Inc. Announces Phase 2 this compound Data for Two Clinical Trials Presented at the American Society of Clinical Oncology (ASCO) 2017 Genitourinary Cancers Symposium [newswire.ca]
- 5. Guidelines for the management of castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Safety Operating Guide
Apatorsen: Comprehensive Disposal Procedures for Laboratory Settings
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Apatorsen, an investigational antisense oligonucleotide. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, it must be managed as a hazardous chemical waste, with protocols similar to those for chemotherapy agents.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound in any form (powder, solvent, or waste), all personnel must be equipped with the appropriate personal protective equipment.
Required PPE: [1]
-
Eye Protection: Safety goggles with side-shields.
-
Hand Protection: Chemical-resistant protective gloves (e.g., nitrile).
-
Body Protection: Impervious clothing, such as a lab coat or gown.
-
Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation[1].
Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood[1]. An accessible safety shower and eye wash station are mandatory in the handling area[1].
II. Waste Segregation and Containerization
Proper segregation of this compound waste is the first step in its safe disposal. This compound waste should never be mixed with general laboratory or infectious waste.
| Waste Category | Description | Container Type | Labeling |
| Bulk this compound Waste | Unused or expired this compound powder or solutions; solutions containing more than a residual amount (>3% of the original volume) of the compound; heavily contaminated items. | Black, leak-proof, puncture-resistant hazardous waste container with a secure lid. | "Hazardous Waste," "Chemotherapy Waste" |
| Trace this compound Waste | Items with residual contamination (<3% of the original volume), such as empty vials, syringes, IV bags, tubing, gloves, gowns, and bench paper. | Yellow, puncture-resistant container for sharps; tear-resistant yellow bags for non-sharp items. | "Trace Chemotherapy Waste," "Incinerate Only" |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with this compound. | Yellow, puncture-proof sharps container specifically designated for chemotherapy waste. | "Chemo Sharps," "Incinerate Only" |
| Liquid Waste (Rinsate) | Aqueous or solvent rinsate from triple-rinsing empty containers. | Sealable, compatible hazardous liquid waste container (e.g., carboy). | "Hazardous Waste - Rinsate" |
III. Step-by-Step Disposal Procedures
A. Unused or Expired this compound (Bulk Waste):
-
Wearing full PPE, carefully place the original container with the unused this compound into a designated black hazardous waste container.
-
If transferring from a compromised container, perform the transfer within a chemical fume hood.
-
Ensure the hazardous waste container is securely sealed and properly labeled.
-
Store the container in a designated Satellite Accumulation Area away from incompatible materials like strong acids, alkalis, and oxidizing agents[1].
-
Arrange for pickup by a licensed hazardous waste disposal service.
B. Contaminated Labware and PPE (Trace Waste):
-
Non-Sharps: Place items such as contaminated gloves, gowns, and bench paper into a designated yellow chemotherapy waste bag[1].
-
Sharps: Dispose of all contaminated needles and syringes directly into a designated yellow chemotherapy sharps container[1]. Do not recap, bend, or break needles.
-
Seal the bags and containers when they are three-quarters full.
-
Store sealed containers in the designated hazardous waste accumulation area for incineration.
C. Empty this compound Vials and Containers:
-
An empty container that has held this compound is still considered hazardous waste.
-
Triple-rinse the empty container with a suitable solvent (e.g., water or as appropriate for the formulation).
-
Collect all three rinses (the rinsate) into a designated hazardous liquid waste container. This rinsate must be disposed of as bulk hazardous waste.
-
After triple-rinsing, deface or remove the original label from the container.
-
The rinsed container can then be disposed of as trace chemotherapy waste in a yellow bag or container.
IV. Accidental Release and Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated[1].
-
Don PPE: Use full personal protective equipment, including respiratory protection, before entering the spill area[1].
-
Containment: Prevent the spill from spreading or entering drains or water courses[1].
-
Cleanup:
-
For liquid spills, absorb the material with a finely-powdered liquid-binding material such as diatomite or universal binders[1].
-
For powder spills, carefully cover with a damp cloth or absorbent pad to avoid generating dust, then gently scoop the material into a hazardous waste container.
-
-
Decontamination: Scrub the spill surface and any contaminated equipment with alcohol[1].
-
Disposal: Place all cleanup materials (absorbent, cloths, etc.) into a sealed, labeled hazardous waste container for disposal.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for this compound waste disposal.
Disclaimer: These guidelines are intended to supplement, not replace, institutional, local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
